molecular formula C12H22O5 B7770348 Dibutyl malate CAS No. 2385-79-7

Dibutyl malate

Cat. No.: B7770348
CAS No.: 2385-79-7
M. Wt: 246.30 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl Malate (CAS RN 6280-99-5), also known as DL-Malic Acid Dibutyl Ester, is a high-purity chemical ester (>95.0%) presented as a clear, colorless to light-yellow liquid . It is characterized by a molecular formula of C12H22O5 and a molecular weight of 246.30 g/mol . Its specific gravity is 1.04 at 20°C, and it has a refractive index of 1.44 . Researchers value this compound for its role as a chemical intermediate and monomer in polymer and coatings research. It is moisture-sensitive and recommended to be stored in a cool, dark place under inert gas . While its isomer, Dibutyl Maleate, is well-documented as a plasticizer and co-monomer in the production of materials like PVC, vinyl acetate, and polyaspartic coatings used in adhesives and sealants , this compound offers a distinct hydroxy-functional structure for specialized synthetic pathways. Furthermore, studies on structurally related esters have shown they can influence immune responses in skin sensitization models, facilitating dendritic cell trafficking and cytokine production, which highlights the broader research significance of dialkyl esters in immunology and toxicology studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibutyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCSYLDRHAHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862703
Record name (+/-)-Dibutyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-99-5, 1587-18-4, 2385-79-7
Record name 1,4-Dibutyl 2-hydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malic acid, dibutyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ENT-337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-Dibutyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl (±)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dibutyl malate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Malate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (B86768), a dialkyl ester of malic acid, is a versatile chemical compound with a broad range of applications in the industrial and pharmaceutical sectors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and characterization using various analytical techniques are presented. Furthermore, this guide explores its role as a plasticizer and its reactivity in significant organic reactions, such as the Michael addition and Diels-Alder reaction. All quantitative data is summarized in structured tables for ease of reference, and key chemical pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

Dibutyl malate is the diester formed from malic acid and n-butanol. Its chemical structure features a four-carbon dicarboxylic acid backbone with two butyl ester groups.

IdentifierValue
IUPAC Name dibutyl (2Z)-but-2-enedioate[1][2][3]
Synonyms Di-n-butyl maleate (B1232345), DBM, Maleic acid dibutyl ester[4]
CAS Number 105-76-0[4][5]
Molecular Formula C12H20O4[1][2][6]
Molecular Weight 228.28 g/mol [5][7]
SMILES String CCCCOC(=O)/C=C\C(=O)OCCCC[1]
InChI Key JBSLOWBPDRZSMB-FPLPWBNLSA-N[5]

Below is a 2D representation of the chemical structure of this compound.

2D Structure of this compound

Physicochemical Properties

This compound is a colorless to pale yellow, oily liquid with a characteristic ester-like odor.[6][8] It is miscible with many organic solvents but has very low solubility in water.[1][8]

PropertyValueReference
Appearance Colorless to yellowish oily liquid[1][2]
Odor Characteristic ester-like[2][8]
Boiling Point 281 °C (lit.)[5]
Melting Point -85 °C[1]
Density 0.988 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.445 (lit.)[5]
Vapor Pressure 0.000620 mmHg @ 25.00 °C[8]
Flash Point 136.4 °C[9]
Solubility in water 0.17 g/L at 20 °C[1]
Solubility in organic solvents Miscible with methanol, ethanol, acetone, diethyl ether[8]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of maleic anhydride (B1165640) with n-butanol, catalyzed by an acid such as p-toluenesulfonic acid.[1]

Materials:

  • Maleic anhydride (1.0 mol)

  • n-Butanol (2.5 mol)

  • p-Toluenesulfonic acid (0.02 mol)

  • Toluene (B28343) (as a solvent for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add maleic anhydride, n-butanol, p-toluenesulfonic acid, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and remove the toluene and excess n-butanol using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

G Synthesis of this compound Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification reactants Combine Maleic Anhydride, n-Butanol, p-TSA, Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux cool Cool to Room Temperature reflux->cool wash Wash with NaHCO3 and Brine cool->wash dry Dry with MgSO4 wash->dry filter Filter Drying Agent dry->filter evaporate Rotary Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Experimental Workflow for this compound Synthesis
Characterization Methods

Objective: To confirm the chemical structure of the synthesized this compound.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 10-20 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 220 ppm

Expected ¹H NMR Resonances (CDCl₃, 400 MHz): δ ~6.2 (s, 2H, -CH=CH-), ~4.2 (t, 4H, -OCH₂-), ~1.7 (m, 4H, -OCH₂CH₂-), ~1.4 (m, 4H, -CH₂CH₃), ~0.9 (t, 6H, -CH₃).

Expected ¹³C NMR Resonances (CDCl₃, 100 MHz): δ ~165 (-C=O), ~130 (-CH=CH-), ~65 (-OCH₂-), ~30 (-OCH₂CH₂-), ~19 (-CH₂CH₃), ~13 (-CH₃).

Objective: To identify the functional groups present in this compound.

Instrumentation: FTIR Spectrometer with Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with isopropanol.

  • Place a small drop of the purified this compound directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Expected Absorption Bands:

  • ~2960 cm⁻¹ (C-H stretch, alkyl)

  • ~1725 cm⁻¹ (C=O stretch, ester)

  • ~1645 cm⁻¹ (C=C stretch, alkene)

  • ~1160 cm⁻¹ (C-O stretch, ester)

Objective: To assess the purity of the synthesized this compound and identify any impurities.

Instrumentation: GC-MS system

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (split ratio 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Sample Preparation:

  • Prepare a 1000 ppm solution of this compound in dichloromethane.

Applications and Key Reactions

Plasticizer for Polymers

This compound is utilized as a plasticizer for various resins, including polyvinyl chloride (PVC), to enhance their flexibility and workability.[8][9]

Experimental Protocol for Evaluating Plasticizer Efficiency:

Materials:

  • PVC resin

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., a calcium/zinc-based stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (e.g., Instron)

  • Shore A durometer

Procedure:

  • Compounding: On a two-roll mill heated to 160-170 °C, blend the PVC resin with the thermal stabilizer. Gradually add a predetermined amount of this compound (e.g., 30 parts per hundred parts of resin, phr).

  • Molding: Press the compounded PVC sheet in a hydraulic press at 180 °C to form a plaque of uniform thickness (e.g., 1-2 mm).

  • Conditioning: Condition the molded plaques at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.

  • Mechanical Testing:

    • Tensile Properties: Cut dumbbell-shaped specimens from the plaques and determine the tensile strength, elongation at break, and 100% modulus according to ASTM D638.

    • Hardness: Measure the Shore A hardness of the plaques according to ASTM D2240.

A lower tensile strength, higher elongation at break, and lower Shore A hardness compared to unplasticized PVC indicate effective plasticization.[10]

Intermediate in Chemical Synthesis

The carbon-carbon double bond in this compound is electron-deficient due to the adjacent ester groups, making it a good Michael acceptor. It can react with various nucleophiles in a conjugate addition reaction.

G Michael Addition of a Nucleophile to this compound cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product DBM This compound (Michael Acceptor) Attack Nucleophilic Attack at β-carbon DBM->Attack Nu Nucleophile (Nu-) Nu->Attack Intermediate Enolate Intermediate Attack->Intermediate Protonation Protonation Intermediate->Protonation Adduct Michael Adduct Protonation->Adduct

Logical Flow of the Michael Addition Reaction

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene (B86901) derivatives.[11][12] This [4+2] cycloaddition is a powerful tool for the synthesis of six-membered rings.

This compound is a precursor in the synthesis of sodium dibutyl sulfosuccinate, an anionic surfactant. The process involves the addition of sodium bisulfite across the double bond of this compound.

Safety and Handling

This compound may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure.[13] It is toxic to aquatic life with long-lasting effects.[13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Store in a well-ventilated place. Keep cool.

Conclusion

This compound is a commercially significant chemical with well-characterized properties and a range of important applications. Its synthesis is straightforward, and its reactivity allows for its use as a versatile intermediate in organic synthesis. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

Dibutyl malate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibutyl Malate (B86768)

This technical guide provides a comprehensive overview of dibutyl malate, including its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is an organic compound classified as a diester of maleic acid and n-butanol.[1][2] It is a colorless, oily liquid with a characteristic ester-like odor.[1][3][4]

  • CAS Number : 105-76-0[1][5][6][7][8]

  • EC Number : 203-328-4[1][5][8]

  • IUPAC Name : dibutyl (2Z)-but-2-enedioate[5]

  • Molecular Formula : C₁₂H₂₀O₄[1][5][8][9]

Synonyms

This compound is known by several other names in scientific literature and commerce. A comprehensive list of synonyms is provided in the table below.

Synonym [1][3][5][7][9][10]Source/Type
Di-n-butyl maleate (B1232345)Common Chemical Name
DBMCommon Abbreviation
Maleic acid, dibutyl esterChemical Name
Staflex DBMTrade Name
Butyl maleateCommon Chemical Name
2-Butenedioic acid (Z)-, dibutyl esterSystematic Name
RC Comonomer DBMTrade Name

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. It is miscible with many organic solvents like ethanol, acetone, and toluene (B28343) but has very low solubility in water.[1][2][3]

Property Value
Molecular Weight 228.28 g/mol [2][5]
Appearance Clear, colorless to pale-yellow oily liquid[1][2][3][4][11]
Boiling Point 280 - 281 °C (lit.)[4][10][11]
Freezing/Melting Point -85 °C[1][10][11]
Density 0.988 g/mL at 25 °C (lit.)[4][10]
Refractive Index 1.444 - 1.445 at 20-25 °C (lit.)[3][4][10]
Flash Point >110 °C (>230 °F)[10]
Water Solubility Insoluble / Slightly soluble (0.17 g/L)[1][3][10]

Synthesis and Experimental Protocols

This compound is commercially synthesized via the esterification of maleic anhydride (B1165640) with n-butanol.[1] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid.[4][12][13]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound from maleic anhydride and n-butanol.

Materials:

  • Maleic anhydride (0.63 mole, 70 g)[13]

  • n-butanol (300 mL)[13]

  • p-toluenesulfonic acid (1 g)[13]

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Dissolve 70 g (0.63 mole) of maleic anhydride and 1 g of p-toluenesulfonic acid in 300 mL of n-butanol within a three-necked flask.[13]

  • Attach a Dean-Stark trap and a reflux condenser to the flask.

  • Heat the solution to reflux for approximately 16 hours.[13] During this period, the water formed during the esterification reaction is continuously removed azeotropically and collected in the Dean-Stark trap.[13]

  • After the reaction is complete (i.e., no more water is collected), allow the mixture to cool to room temperature.

  • Remove the excess n-butanol via distillation under reduced pressure (in vacuo).[13]

  • The residue remaining in the flask is crude this compound. Further purification can be achieved through vacuum distillation. A study reported a yield of 95.6% using a similar method.

G Synthesis Workflow for this compound MA Maleic Anhydride Reaction Esterification Reaction (Reflux with Water Removal) MA->Reaction + Butanol n-Butanol Butanol->Reaction + Catalyst p-Toluenesulfonic Acid (Catalyst) Catalyst->Reaction DBM This compound (Crude Product) Reaction->DBM Water Water (Byproduct) Reaction->Water ExcessButanol Excess n-Butanol Purification Vacuum Distillation DBM->Purification Contains ExcessButanol->Purification Removed FinalDBM Purified this compound Purification->FinalDBM G Logical Relationships of this compound Applications DBM This compound (DBM) Monomer Copolymer Monomer DBM->Monomer Intermediate Chemical Intermediate DBM->Intermediate Plasticizer Plasticizer DBM->Plasticizer Paints Paints & Coatings Monomer->Paints Adhesives Adhesives Monomer->Adhesives SuccinicAcid Succinic Acid Derivatives Intermediate->SuccinicAcid Surfactants Sulfosuccinate Surfactants Intermediate->Surfactants Pharma Pharmaceutical Synthesis (e.g., Lactones) Intermediate->Pharma PVC PVC Resins Plasticizer->PVC Films Water-Resistant Films Plasticizer->Films PharmaCoatings Potential Use: Pharmaceutical Coatings Plasticizer->PharmaCoatings

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate (B86768), with the chemical formula C₁₂H₂₀O₄, is the diester formed from malic acid and n-butanol. While primarily utilized in the polymer and chemical industries as a plasticizer and a monomer for various copolymers, its synthesis and properties are of interest to researchers in organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of dibutyl malate, detailed experimental protocols for their determination, and a summary of its synthesis.

Physical and Chemical Properties

This compound is a clear, colorless to pale-yellow oily liquid with a characteristic ester-like odor.[1][2] It is a combustible substance that is very slightly soluble in water but miscible with many organic solvents such as methanol, ethanol, acetone, diethyl ether, and toluene.[1][2]

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[1][3]
Molecular Weight 228.28 g/mol [3]
Appearance Clear, colorless to pale-yellow oily liquid[1][2][4]
Odor Characteristic ester-like[1][2]
Boiling Point 280 - 281 °C[4]
Melting Point -85 °C[1][4]
Density 0.988 - 0.99 g/cm³ at 25 °C[1]
Refractive Index (n²⁰/D) 1.445[1]
Flash Point 138 - 141 °C[1][5]
Autoignition Temperature 265 °C[5]
Vapor Pressure 0.0027 hPa at 20 °C[5]
Water Solubility 0.17 g/L at 20 °C (very slightly soluble)[5]
Explosive Limits 0.5 - 3.4 % (V)
Table 2: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name dibutyl (2Z)-but-2-enedioate[3][5]
CAS Number 105-76-0[3]
InChI InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7-[3][5]
SMILES CCCCOC(=O)/C=C\C(=O)OCCCC[3][5]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of maleic anhydride (B1165640) with n-butanol, typically using an acid catalyst.[6][7]

Materials:

  • Maleic anhydride (0.63 mol, 61.8 g)

  • n-butanol (excess, e.g., 300 mL)

  • p-toluenesulfonic acid (catalyst, e.g., 1 g)[6]

  • Sodium bicarbonate solution (6% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add maleic anhydride, n-butanol, and p-toluenesulfonic acid.

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Continue the reflux for approximately 3-16 hours, or until no more water is collected.[6][7]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the catalyst if it is a solid.[8]

  • Transfer the filtrate to a separatory funnel and wash with a 6% sodium bicarbonate solution until the aqueous layer is neutral.[8]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess n-butanol via vacuum distillation.[6]

  • The resulting residue is this compound, which can be further purified by vacuum distillation if necessary.

Synthesis_Workflow Synthesis Workflow of this compound Reactants Maleic Anhydride + n-Butanol + p-toluenesulfonic acid Reflux Reflux with Dean-Stark Trap (3-16 hours) Reactants->Reflux Heat Cooling Cool to Room Temperature Reflux->Cooling Filtration1 Filter (remove catalyst) Cooling->Filtration1 Washing Wash with NaHCO3 solution Filtration1->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Filtration2 Filter (remove drying agent) Drying->Filtration2 Evaporation Vacuum Distillation (remove excess n-butanol) Filtration2->Evaporation Product This compound Evaporation->Product

Caption: Synthesis Workflow of this compound.

Determination of Physical Properties

Melting Point: The melting point of this compound, which is well below 0 °C, can be determined using a cryostat or a specialized low-temperature melting point apparatus. For many organic compounds, the capillary tube method is standard.[8]

Boiling Point: The boiling point can be determined by distillation.

  • Place a sample of this compound in a distillation flask with boiling chips.

  • Set up a simple distillation apparatus.

  • Heat the flask gently.

  • The temperature at which the liquid boils and a steady stream of distillate is collected is the boiling point.

Density: The density can be determined using a pycnometer or a digital density meter.

  • Weigh a clean and dry pycnometer.

  • Fill the pycnometer with distilled water and weigh it again to determine the volume.

  • Empty and dry the pycnometer, then fill it with this compound and weigh it.

  • Calculate the density by dividing the mass of the this compound by its volume.

Refractive Index: The refractive index is measured using a refractometer.

  • Calibrate the refractometer with a standard of known refractive index.

  • Place a few drops of this compound on the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate to 20 °C.

  • Read the refractive index from the scale.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to elucidate the molecular structure.

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[9]

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[9]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Sample Introduction: The liquid sample is typically introduced via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method. The mass spectrum of this compound shows characteristic peaks corresponding to the molecular ion and various fragments.[3][10]

Analytical_Workflow Analytical Workflow for this compound cluster_physical Physical Property Determination cluster_spectroscopic Spectroscopic Analysis MeltingPoint Melting Point (Cryostat) BoilingPoint Boiling Point (Distillation) Density Density (Pycnometer) RefractiveIndex Refractive Index (Refractometer) NMR NMR Spectroscopy (Structure) IR IR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight) Sample This compound Sample Sample->MeltingPoint Sample->BoilingPoint Sample->Density Sample->RefractiveIndex Sample->NMR Sample->IR Sample->MS

Caption: Analytical Workflow for this compound.

Chemical Reactivity and Stability

This compound is stable under recommended storage conditions.[11] It is incompatible with strong oxidizing agents and strong bases.[9] Under the influence of heat and in the presence of acids or bases, this compound can isomerize to dibutyl fumarate, the trans-isomer.[2] The olefinic double bond in this compound allows it to undergo addition reactions.[12]

Safety and Handling

This compound may cause skin and eye irritation.[13][14] It is advisable to wear protective gloves, clothing, and eye protection when handling this chemical.[9][13] Ensure adequate ventilation to minimize inhalation of vapors.[9] In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand and dispose of it as hazardous waste.[9][13]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and analysis. The data presented in a structured format and the workflows for synthesis and analysis are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who may work with this compound or similar esters. A thorough understanding of these properties is essential for its safe handling and effective application in various chemical processes.

References

Dibutyl malate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core chemical properties of Dibutyl Malate (B86768), focusing on its molecular formula and weight. The data is intended for researchers, scientists, and professionals in drug development who require precise information for experimental design and chemical synthesis.

Core Chemical Identifiers

Dibutyl malate is an organic compound recognized for its role as a plasticizer and as an intermediate in various chemical syntheses.[1][2][3] It is the dibutyl ester of maleic acid.[4]

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄[1][5][6]
Molecular Weight 228.28 g/mol [1][5][6]
IUPAC Name dibutyl (Z)-but-2-enedioate[1][5]
CAS Number 105-76-0[1][6]

References

Spectral Data Analysis of Dibutyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dibutyl malate (B86768) (CAS No. 105-76-0), a significant compound in various industrial and research applications. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of chemical compounds is also visualized.

Spectral Data Summary

The following tables summarize the key spectral data for dibutyl malate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.26s-=CH
4.17t6.7-OCH₂-
1.67p7.0-OCH₂CH ₂-
1.41h7.4-CH₂CH
0.94t7.4-CH₃

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
165.4C=O
129.2=CH
65.3-OCH₂-
30.5-OCH₂C H₂-
19.1-C H₂CH₃
13.6-CH₃

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2961StrongC-H stretch (alkane)
2874MediumC-H stretch (alkane)
1727Very StrongC=O stretch (ester)
1647MediumC=C stretch (alkene)
1466MediumC-H bend (alkane)
1382MediumC-H bend (alkane)
1286Very StrongC-O stretch (ester)
1159Very StrongC-O stretch (ester)
984Medium=C-H bend (out-of-plane)
865Medium=C-H bend (out-of-plane)

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
56100.0[C₄H₈]⁺
9997.5[C₅H₇O₂]⁺
11756.7[C₅H₅O₃]⁺
17331.8[M - C₄H₉O]⁺
5728.1[C₄H₉]⁺
4127.8[C₃H₅]⁺
15524.3[M - C₄H₉O₂]⁺
2286.3[M]⁺ (Molecular Ion)

Note: Data acquired from the Spectral Database for Organic Compounds (SDBS) and MassBank.[1][2][3][4]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid sample such as this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8-16 scans are acquired for a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental contributions.

    • The sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • GC Conditions:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL and an injector temperature of 250-280°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly employed.

    • Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of, for example, 40-450 amu.

    • Ion Source Temperature: Typically maintained at 200-230°C.

  • Data Analysis: The resulting chromatogram shows the separation of components over time, and the mass spectrum for each chromatographic peak is used for compound identification by comparing the fragmentation pattern to spectral libraries and known fragmentation rules.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (for ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform, Phase & Baseline Correction NMR_Acq->Proc_NMR Proc_IR Ratio against Background IR_Acq->Proc_IR Proc_MS Chromatogram & Mass Spectrum Extraction MS_Acq->Proc_MS Analysis_NMR Chemical Shift & Coupling Constant Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Fragmentation Pattern Analysis & Library Search Proc_MS->Analysis_MS Final_Structure Structural Elucidation of This compound Analysis_NMR->Final_Structure Analysis_IR->Final_Structure Analysis_MS->Final_Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

Solubility of dibutyl malate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dibutyl Malate (B86768) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate is the diester of malic acid and butanol. It is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1][2] Primarily utilized as a plasticizer for vinyl resins and in copolymer applications with PVC and vinyl acetates, this compound is also a key intermediate in organic synthesis, including the production of succinic acid derivatives.[3][4] Its physical and chemical properties, particularly its solubility in organic solvents, are critical for its application in paints, adhesives, coatings, and potentially in drug delivery systems as a formulation excipient.[5][6] This guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data, and a detailed experimental protocol for its determination.

Physicochemical Properties of this compound

A summary of key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₄[5]
Molecular Weight 228.28 g/mol [5]
Appearance Clear, colorless to slightly yellowish liquid[3][5]
Boiling Point 280-281 °C[1]
Melting Point -85 °C[1][7]
Density ~0.99 g/cm³ at 23-25 °C[7]
Flash Point 138-141 °C[8][9]
Vapor Pressure < 1 hPa @ 20°C[8]
Refractive Index ~1.445 @ 20°C[9]

Solubility Profile of this compound

The solubility of a substance is a fundamental property that dictates its utility in various applications. For drug development, solubility is a critical determinant of a formulation's bioavailability.

Qualitative Solubility

This compound is generally characterized by its miscibility with a range of common organic solvents and its low solubility in water.[2][4] This is consistent with its chemical structure, which includes two butyl ester groups that impart significant non-polar character.

Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilityReference(s)
MethanolMiscible[2][3][4]
EthanolMiscible / Soluble[2][3][4][5]
AcetoneMiscible / Soluble[2][3][4][5]
Diethyl EtherMiscible[2][3][4]
TolueneMiscible[2][3][4]
N,N-Dimethylformamide (DMF)Miscible[2][3][4]
Aliphatic HydrocarbonsImmiscible[2][4]
OilsSoluble[7]
Quantitative Solubility

Precise quantitative solubility data for this compound in organic solvents is not extensively available in public literature. However, some data for its solubility in water and specific solvent systems for experimental use have been reported.

Table 3: Quantitative Solubility of this compound

Solvent SystemTemperature (°C)SolubilityReference(s)
Water200.17 g/L[5][9]
Water200.35 g/L[10]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 2.5 mg/mL[11]
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL[11]
10% DMSO / 90% Corn OilNot Specified≥ 2.5 mg/mL[11]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the equilibrium solubility method. This method is a standard approach for accurately measuring the saturation concentration of a solute in a solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Thermostatic water bath

  • Calibrated flasks or vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Experimental Workflow

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation prep_solv Solvent Preparation add_excess Add Excess this compound to Solvent prep_solv->add_excess prep_stock Stock Solution Preparation prep_cal Calibration Curve Generation prep_stock->prep_cal calculate Calculate Concentration from Calibration Curve prep_cal->calculate equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle withdraw Withdraw Aliquot of Supernatant settle->withdraw filter Filter the Aliquot withdraw->filter dilute Dilute Sample filter->dilute analyze Analyze by GC or HPLC dilute->analyze analyze->calculate report Report Solubility (g/100mL or mol/L) calculate->report

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved this compound is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium solubility is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter compatible with the organic solvent to remove any suspended microparticles.

  • Quantitative Analysis (Example using GC-FID):

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the GC-FID and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the concentration in the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Conclusion

This compound exhibits broad miscibility with common organic solvents, a characteristic that underpins its use in various industrial applications. While precise quantitative solubility data remains limited in publicly accessible literature, this guide provides a consolidated overview of the available qualitative and semi-quantitative information. Furthermore, the detailed experimental protocol and workflow diagram offer a robust framework for researchers and scientists to accurately determine the solubility of this compound in specific solvents of interest, thereby facilitating its effective use in research, development, and formulation.

References

The Natural Occurrence of Malic Acid and Volatile Esters in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the topic of dibutyl malate's natural occurrence in plants has revealed that this compound is, in fact, a synthetic chemical with no known natural origin in botanical systems. This guide has therefore been adapted to focus on naturally occurring and structurally related compounds of significant interest in plant science: malic acid (malate) and various volatile butyl esters that play a crucial role in the aroma and flavor profiles of fruits and other plant tissues.

Executive Summary

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of malic acid and volatile esters in plants. While dibutyl malate (B86768) is a synthetic compound, this document explores the biochemistry of its constituent parts, malic acid and butanol (as a precursor to butyl esters), within the plant kingdom. Detailed experimental protocols for the extraction, identification, and quantification of these compounds are provided, alongside signaling pathway diagrams to facilitate a deeper understanding of their metabolic origins. This guide is intended to be a valuable resource for researchers in plant physiology, natural product chemistry, and drug development.

Malic Acid (Malate) in Plants

Malic acid, predominantly found in its deprotonated form, malate, is a ubiquitous dicarboxylic acid in plants, playing a central role in a variety of metabolic and physiological processes.

Physiological Roles of Malate

Malate is a versatile molecule with several key functions in plant homeostasis:

  • Tricarboxylic Acid (TCA) Cycle: As a key intermediate in the TCA cycle, malate is fundamental to cellular respiration and the generation of ATP.[1]

  • Carbon Fixation: In C4 and Crassulacean acid metabolism (CAM) plants, malate serves as a temporary storage and transport molecule for CO2, concentrating it for fixation by RuBisCO.[2]

  • pH Regulation: The synthesis and degradation of malate are crucial for maintaining cytosolic pH homeostasis.[1]

  • Stomatal Regulation: Malate acts as an important osmolyte in guard cells, regulating stomatal opening and closure in response to environmental cues.[1][3]

  • Nutrient Uptake: Secreted from roots, malate can help to mobilize soil nutrients, such as phosphorus, making them more available for plant uptake.[4]

  • Precursor for Biosynthesis: Malate provides a carbon skeleton for the synthesis of various amino acids.[4]

Biosynthesis of Malate

Malate is synthesized in plants through several pathways, primarily in the cytoplasm and mitochondria. The main pathway in the cytoplasm involves the carboxylation of phosphoenolpyruvate (B93156) (PEP) to oxaloacetate by PEP carboxylase, followed by the reduction of oxaloacetate to malate by NAD-malate dehydrogenase.[5]

Malate_Biosynthesis PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate PEP->OAA PEP Carboxylase + CO2 Malate Malate OAA->Malate NAD-Malate Dehydrogenase - NAD+ + NADH

Cytoplasmic Biosynthesis of Malate.
Quantification of Malic Acid in Plant Tissues

The concentration of malic acid varies significantly among different plant species and tissues. The following table summarizes representative quantitative data from various studies.

Plant SpeciesTissueMalic Acid Concentration (mg/g Fresh Weight)Reference
Malus domestica (Apple)Fruit1.72 - 10.10[6]
Malus (Wild Apple)Fruit2.58 - 29.27[6]
Prunus armeniaca (Apricot)Fruit5.06[7]
Brassica rapa (Turnip Greens)LeavesVaries[8]
Vitis vinifera (Grape)FruitVaries[6]

Natural Occurrence of Volatile Esters in Plants

Volatile esters are a large and diverse group of compounds that are major contributors to the characteristic aroma and flavor of many fruits and flowers.[9] Butyl esters, such as butyl acetate, are commonly found as part of these complex aromatic profiles.

Role of Volatile Esters

The primary role of volatile esters in plants is ecological. Their often pleasant aromas serve to attract pollinators to flowers and seed dispersers to fruits.[9] Some esters may also be involved in plant defense mechanisms against herbivores and pathogens.[9]

Biosynthesis of Volatile Esters

The biosynthesis of volatile esters in plants generally involves the enzymatic esterification of an alcohol with an acyl-CoA. This reaction is catalyzed by alcohol acyltransferases (AATs).[9] The precursors for these reactions are derived from fatty acid and amino acid metabolism.

Volatile_Ester_Biosynthesis cluster_precursors Precursor Pathways cluster_synthesis Ester Synthesis Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Volatile Ester Volatile Ester Acyl-CoA->Volatile Ester Amino Acids Amino Acids Alcohols Alcohols Amino Acids->Alcohols Alcohols->Volatile Ester Alcohol Acyltransferase (AAT)

Generalized Biosynthesis of Volatile Esters.
Quantification of Butyl Esters in Plant Tissues

The following table presents data on the concentration of butyl acetate, a common volatile ester, in different apple cultivars.

Apple CultivarButyl Acetate Concentration (µg/kg Fresh Weight)Reference
Honey CrispsHigh (Specific value not provided)[10]
Golden DeliciousVaries[11][12]
Cox's Orange PippinHigh (Specific value not provided)
ElstarHigh (Specific value not provided)
JonagoldHigh (Specific value not provided)

Experimental Protocols

Extraction and Quantification of Malic Acid via HPLC

This protocol outlines a general method for the determination of organic acids, including malic acid, in plant tissues using High-Performance Liquid Chromatography (HPLC).

4.1.1 Sample Preparation and Extraction

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100-200 mg of the frozen powder into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., 80% ethanol (B145695) or a dilute acid solution like 0.1 M HClO4).

  • Vortex the mixture thoroughly and then sonicate for 15-20 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4.1.2 HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: An isocratic mobile phase of an aqueous acidic buffer, such as 20 mM KH2PO4 adjusted to pH 2.5 with phosphoric acid, is effective.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: UV detection at 210 nm is used to monitor the organic acids.

  • Quantification: Malic acid concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of malic acid.

HPLC_Workflow start Plant Tissue Sample freeze Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Solvent grind->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc HPLC Analysis (C18, UV 210 nm) filter->hplc quantify Quantify against Standard Curve hplc->quantify

Workflow for Malic Acid Quantification by HPLC.
Extraction and Analysis of Volatile Esters via GC-MS

This protocol describes a general method for the analysis of volatile compounds, including butyl esters, from plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

4.2.1 Sample Preparation and Extraction

  • Weigh a precise amount of fresh plant tissue (e.g., 1-5 g) into a headspace vial.

  • For fruit samples, homogenization may be necessary.

  • Add a saturated solution of NaCl to inhibit enzymatic activity and improve the release of volatiles.

  • Seal the vial with a septum cap.

  • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

4.2.2 GC-MS Analysis

  • Instrumentation: A GC-MS system is required.

  • Injection: The SPME fiber is inserted into the hot GC inlet for thermal desorption of the analytes.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-400 amu.

  • Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic standards and spectral libraries (e.g., NIST).

GCMS_Workflow start Plant Tissue Sample homogenize Homogenize in Headspace Vial start->homogenize incubate Incubate to Release Volatiles homogenize->incubate spme Adsorb Volatiles with SPME Fiber incubate->spme gcms GC-MS Analysis spme->gcms identify Identify Compounds via Mass Spectra gcms->identify

Workflow for Volatile Ester Analysis by GC-MS.

Conclusion

While this compound is not a naturally occurring plant compound, its constituent chemical motifs, malic acid and butyl esters, are integral to plant life. Malic acid is a cornerstone of primary metabolism, while volatile esters are key to the ecological interactions of plants. The methodologies and data presented in this guide provide a solid foundation for researchers investigating these important classes of natural products. A thorough understanding of their biosynthesis and physiological roles can open new avenues for crop improvement, flavor and fragrance development, and the discovery of novel bioactive compounds.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (B86768), a diester of malic acid, finds applications in various industrial sectors, including as a potential excipient in pharmaceutical formulations. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring product quality, safety, and stability, particularly in applications involving thermal processing or long-term storage at elevated temperatures. This technical guide provides a comprehensive overview of the thermal properties of dibutyl malate, including its decomposition pathways and the analytical techniques used for its characterization. While specific experimental data on the thermal analysis of this compound is limited in publicly available literature, this guide synthesizes information from related compounds and general principles of organic chemistry to provide a robust predictive framework.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various physical and chemical processes.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₂O₄
Molecular Weight 230.30 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point Not available
Melting Point Not available
Density Not available

Thermal Stability and Decomposition Profile

Under inert atmosphere, the thermal decomposition of this compound is expected to proceed through a primary elimination reaction, consistent with the behavior of esters containing β-hydrogens in their alcohol moiety. This is followed by secondary decomposition of the initial products at higher temperatures.

Table 2: Predicted Thermal Decomposition Data for this compound (Hypothetical)

Thermal EventTemperature Range (°C)Mass Loss (%)Associated Products
Primary Decomposition 200 - 300~62.6%1-Butene (B85601), Maleic Anhydride (B1165640)
Secondary Decomposition > 400~37.4%Carbon Monoxide (CO), Carbon Dioxide (CO₂), Acetylene (B1199291)

Note: This data is hypothetical and based on stoichiometric calculations and analogies to similar compounds. Experimental verification is required.

Proposed Decomposition Pathways

The thermal decomposition of this compound is proposed to occur in a multi-step process. The initial and most significant decomposition step is believed to be a concerted, non-radical, intramolecular elimination reaction (Ei mechanism), also known as a cis-elimination.

Primary Decomposition: cis-Elimination

This pathway involves the formation of a six-membered cyclic transition state, leading to the concerted cleavage of the C-O and β-C-H bonds. For each ester group, this results in the formation of one molecule of an alkene (1-butene) and a carboxylic acid group. As this compound has two ester groups, this process occurs twice, ultimately yielding two molecules of 1-butene and one molecule of maleic acid. Maleic acid readily dehydrates upon heating to form maleic anhydride.

Caption: Proposed thermal decomposition pathway of this compound.

Secondary Decomposition

At temperatures exceeding 400°C, the primary decomposition product, maleic anhydride, is known to undergo further fragmentation. The decomposition of maleic anhydride has been reported to yield carbon monoxide (CO), carbon dioxide (CO₂), and acetylene (C₂H₂)[2].

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, onset of decomposition temperature, and mass loss profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (99.999%) at a constant flow rate of 50-100 mL/min to ensure an inert environment.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

    • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Heat from 25°C to 600°C at 10°C/min B->C E Record Mass vs. Temperature C->E D Inert Atmosphere (N₂) D->E F Plot TGA and DTG curves E->F G Determine T(onset) and Mass Loss (%) F->G

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., -100°C).

      • Heat from -100°C to 350°C at a constant heating rate of 10°C/min.

    • Data Collection: Continuously record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic and exothermic peaks corresponding to thermal events.

    • Determine the peak temperatures and integrate the peak areas to calculate the enthalpy changes (e.g., enthalpy of fusion, enthalpy of decomposition).

Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

  • Sample Preparation and TGA Conditions: Follow the protocol for TGA as described in section 4.1.

  • EGA Conditions:

    • Transfer Line Temperature: Maintain the transfer line at a temperature sufficient to prevent condensation of the evolved gases (e.g., 250°C).

    • MS/FTIR Parameters:

      • MS: Scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

      • FTIR: Continuously collect infrared spectra of the evolved gas stream.

  • Data Analysis:

    • Correlate the evolution of specific gaseous products (identified by their mass spectra or IR spectra) with the mass loss steps observed in the TGA curve.

    • For TGA-MS, monitor specific ion currents corresponding to expected fragments (e.g., m/z 56 for butene, m/z 98 for maleic anhydride).

    • For TGA-FTIR, identify characteristic vibrational frequencies of the evolved gases.

Applications in Drug Development

The thermal stability of an excipient like this compound is a critical parameter in drug development.

  • Formulation and Processing: Manufacturing processes such as hot-melt extrusion and spray drying involve high temperatures. Knowledge of the decomposition temperature of this compound is essential to prevent its degradation and the formation of potentially toxic byproducts during these processes.

  • Stability Studies: Accelerated stability studies are conducted at elevated temperatures to predict the long-term shelf life of a drug product. Understanding the thermal degradation profile of this compound helps in designing these studies and interpreting the results.

  • Compatibility Studies: The thermal decomposition of this compound could generate reactive species that might interact with the active pharmaceutical ingredient (API) or other excipients, affecting the stability and efficacy of the final product.

Conclusion

While direct experimental data on the thermal decomposition of this compound is scarce, a comprehensive understanding can be built upon the principles of organic chemistry and data from analogous compounds. The primary decomposition pathway is predicted to be a cis-elimination reaction, yielding 1-butene and maleic anhydride, with subsequent decomposition of maleic anhydride at higher temperatures. For researchers and professionals in drug development, it is crucial to experimentally verify these predictions using the detailed protocols provided in this guide. Such data is indispensable for ensuring the quality, safety, and stability of pharmaceutical formulations containing this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Dibutyl Malate (B86768) from Malic Acid and n-Butanol

This technical guide provides a comprehensive overview of the synthesis of dibutyl malate, a compound of interest in various industrial applications, including as a plasticizer and a key intermediate in organic synthesis. The focus of this document is on the direct esterification of malic acid with n-butanol, exploring different catalytic systems, reaction conditions, and purification protocols.

Reaction Principle

The synthesis of this compound from malic acid and n-butanol is an esterification reaction where the two carboxylic acid groups of malic acid react with two molecules of n-butanol to form the diester, this compound, and water as a byproduct. The reaction is typically catalyzed by an acid.

Chemical Equation:

HOOC-CH(OH)-CH₂-COOH + 2 CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₃OOC-CH(OH)-CH₂-COOCH₂(CH₂)₂CH₃ + 2 H₂O (Malic Acid) + (n-Butanol) ⇌ (this compound) + (Water)

Due to the formation of byproducts such as esters of fumaric and maleic acids through dehydration of malic acid or its ester, the choice of catalyst and reaction conditions is crucial for achieving high yield and purity.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound from malic acid and n-butanol.

Table 1: Reaction Parameters for this compound Synthesis

CatalystMolar Ratio (Malic Acid:n-Butanol)Catalyst Concentration (% of total reactant weight)Temperature (°C)Reaction Time (h)Yield (%)Reference
Naphthalenesulfonic acid methylal1:2.50.1 - 2.090 (reflux)~395.5 - 99.6[4]
Sulfuric acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
Orthophosphoric acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
p-Toluenesulfonic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
Amberlyst 36 DryNot specifiedNot specifiedNot specifiedNot specifiedOptimal conversion and selectivity[1][2][3]
Amberlyst 36 WetNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
KU-2 FPPNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]
KIF-TNot specifiedNot specifiedNot specifiedNot specifiedNot specified[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound as described in the cited literature.

3.1. Synthesis using Naphthalenesulfonic Acid Methylal Catalyst [4]

  • Apparatus: A 100mL three-neck flask equipped with an electromagnetic stirrer, a thermometer, a reflux condenser, and a water separator.

  • Reactants:

    • Malic acid: 0.1 mol

    • n-Butanol: 0.25 mol

    • Naphthalenesulfonic acid methylal: 0.1 g (approximately 0.1-2.0% of the total weight of the reactants).[4]

  • Procedure:

    • Add malic acid, n-butanol, and the naphthalenesulfonic acid methylal catalyst to the three-neck flask.

    • Heat the mixture to reflux with stirring at 90°C.

    • Continuously remove the water produced during the reaction using the water separator.

    • The reaction is complete when no more water is separated (approximately 3 hours).

  • Purification:

    • After the reaction, filter the mixture to remove the catalyst. The catalyst can be reused.

    • Distill the filtrate under reduced pressure to recover the excess n-butanol.

    • Cool the residue to room temperature.

    • Wash the crude product with a 6% sodium bicarbonate (NaHCO₃) solution (60 mL) until it is neutral.

    • Separate the upper organic phase using a separatory funnel.

    • Dry the organic phase with anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter to remove the drying agent.

    • Distill the final product under reduced pressure to obtain nearly colorless and transparent this compound.

3.2. General Procedure for Synthesis using Various Acid Catalysts [1]

  • Apparatus: A reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a water separator.[5]

  • Reactants:

    • DL-malic acid (≥99.3% purity)

    • n-Butanol (≥99.8% purity)

    • Azeotroping agent: Benzene

    • Catalyst (e.g., concentrated sulfuric acid, orthophosphoric acid, p-toluenesulfonic acid, Amberlyst resins)[1]

  • Procedure:

    • Charge the reactor with malic acid, n-butanol, the azeotroping agent, and the chosen catalyst. The amount of n-butanol should be 2-4 times that of malic acid, and the catalyst should be 0.5-2% of the total reactant mass.[5]

    • Heat the mixture to reflux with stirring.

    • Continuously remove the water generated from the reaction via the water separator.

    • Monitor the reaction progress by measuring the acid value. Stop the reaction when the acid value is below a specified threshold.

  • Purification:

    • After the reaction is complete, evaporate the excess n-butanol under reduced pressure.

    • Cool the mixture to room temperature.

    • Wash the crude product with a 5-10% sodium carbonate solution until neutral.

    • Separate the aqueous phase.

    • Dehydrate the organic phase under reduced pressure to obtain the final product.

Visualizations

4.1. Chemical Reaction Pathway

G Figure 1: Synthesis of this compound malic_acid Malic Acid HOOC-CH(OH)-CH₂-COOH dibutyl_malate This compound malic_acid->dibutyl_malate n_butanol n-Butanol CH₃(CH₂)₃OH n_butanol->dibutyl_malate water Water 2H₂O catalyst Acid Catalyst catalyst->dibutyl_malate

Caption: Synthesis of this compound from Malic Acid and n-Butanol.

4.2. Experimental Workflow

G Figure 2: Experimental Workflow start Start: Charge Reactants (Malic Acid, n-Butanol, Catalyst) reaction Esterification Reaction (Heating, Reflux, Water Removal) start->reaction filtration Filtration (Catalyst Removal) reaction->filtration distillation1 Reduced Pressure Distillation (Excess n-Butanol Removal) filtration->distillation1 washing Neutralization Washing (aq. NaHCO₃ or Na₂CO₃) distillation1->washing separation Phase Separation washing->separation drying Drying (Anhydrous MgSO₄) separation->drying filtration2 Filtration (Drying Agent Removal) drying->filtration2 distillation2 Final Reduced Pressure Distillation filtration2->distillation2 end End: Pure this compound distillation2->end

Caption: General experimental workflow for this compound synthesis.

References

The Genesis and Scientific Journey of Dibutyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl malate (B86768) (DBM), a dialkyl ester of malic acid, is a colorless, oily liquid with a history rooted in the foundational principles of organic synthesis. While a singular moment of discovery is not prominently documented, its conceptualization and synthesis are intrinsically linked to the pioneering work on esterification in the late 19th and early 20th centuries. Primarily recognized for its utility as a plasticizer and a key comonomer in the polymer industry, dibutyl malate's applications have expanded over the decades. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key experimental data related to this compound. It further delves into its role in immunological responses, offering a detailed view of the pertinent signaling pathways.

Discovery and History

The direct synthesis of this compound is not attributed to a single discoverer in historical records. However, its creation is a direct application of the esterification principles first systematically described by Emil Fischer and Arthur Speier in 1895.[1][2][3][4] Their work on the acid-catalyzed reaction between a carboxylic acid and an alcohol, now known as Fischer-Speier esterification, laid the fundamental groundwork for the synthesis of a vast array of esters, including this compound.

The industrial emergence of this compound is closely tied to the development of polymer science and technology in the 20th century. The rise of polyvinyl chloride (PVC) and other vinyl polymers created a demand for plasticizers—additives that increase the flexibility and durability of these materials.[5][6][7][8] While the initial focus was on phthalate (B1215562) esters, the versatility of maleate (B1232345) esters like this compound soon became apparent.

Furthermore, the discovery of polyvinyl acetate (B1210297) (PVAc) in 1912 by Dr. Fritz Klatte in Germany, and its subsequent commercialization, opened another significant avenue for this compound.[9][10][11][12][13] this compound is used as a comonomer in the emulsion polymerization of vinyl acetate to produce adhesives and coatings with improved properties.[5]

Historical Timeline of Key Related Developments:

  • 1895: Emil Fischer and Arthur Speier describe the acid-catalyzed esterification process.[1][2][3][4]

  • 1912: Polyvinyl acetate is discovered by Fritz Klatte, creating a future market for comonomers like this compound.[9][10][11][12][13]

  • Late 1920s: Commercial production of PVC begins, leading to the widespread use of plasticizers.[5]

  • 1940s: Polyvinyl acetate emulsions are commercially introduced in the United States, expanding the applications for related copolymers.[11]

Physicochemical Properties of this compound

This compound is characterized by the following properties:

PropertyValue
IUPAC Name Dibutyl (2Z)-but-2-enedioate
CAS Number 105-76-0
Molecular Formula C₁₂H₂₀O₄
Molecular Weight 228.28 g/mol
Appearance Colorless, oily liquid
Boiling Point 280-281 °C
Melting Point -85 °C
Density 0.988 - 0.99 g/cm³ at 25 °C
Refractive Index (n20/D) 1.445
Solubility Very slightly soluble in water; miscible with many organic solvents

Synthesis of this compound: Experimental Protocols

The most common method for synthesizing this compound is the Fischer-Speier esterification of maleic anhydride (B1165640) or malic acid with n-butanol, using an acid catalyst.

Synthesis from Maleic Anhydride with p-Toluenesulfonic Acid

Objective: To synthesize this compound via acid-catalyzed esterification of maleic anhydride and n-butanol.

Materials:

  • Maleic anhydride (0.63 mole, 61.8 g)

  • n-Butanol (300 mL)

  • p-Toluenesulfonic acid (1 g)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 61.8 g (0.63 mole) of maleic anhydride in 300 mL of n-butanol.

  • Add 1 g of p-toluenesulfonic acid to the solution as a catalyst.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux for approximately 16 hours or until no more water is collected.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up a vacuum distillation apparatus and distill off the excess n-butanol.

  • The residue remaining in the flask is crude this compound. Further purification can be achieved by vacuum distillation of the product.

Industrial Synthesis using an Ion Exchange Resin Catalyst

Objective: To describe a representative industrial-scale synthesis of this compound using a solid acid catalyst.

Materials:

  • Maleic anhydride (98 kg)

  • n-Butanol (111-148 kg)

  • Hydrogen-type cation exchange resin (25-35 kg)

  • Reactor with internal circulation and heat exchanger

  • Condenser with vacuum capability

Procedure:

  • Charge the reactor with 98 kg of maleic anhydride, 111-148 kg of n-butanol, and 25-35 kg of a hydrogen-type cation exchange resin.

  • Heat the mixture to initiate the dissolution of maleic anhydride.

  • Once dissolved, engage the internal circulation pump and the heat exchanger.

  • Apply a vacuum to the system via the condenser to facilitate the removal of water generated during the esterification.

  • Maintain the reaction temperature between 80-130 °C.

  • The reaction is typically carried out for 3-4 hours.

  • After the reaction, the product is subjected to distillation to remove unreacted starting materials, followed by neutralization and washing to afford the final product with an esterification rate of over 99%.[1]

Key Chemical Reactions of this compound

The presence of the carbon-carbon double bond makes this compound a versatile intermediate in organic synthesis.

Synthesis of Polyaspartic Esters

This compound is a precursor in the synthesis of polyaspartic esters, which are used in coatings, adhesives, and sealants. The reaction proceeds via a Michael addition of a primary amine to the double bond of this compound.

G DBM This compound PAE Polyaspartic Ester Resin DBM->PAE Michael Addition Amine Primary Amine (e.g., 1,3-Cyclohexanedimethylamine) Amine->PAE

Caption: Synthesis of Polyaspartic Esters from this compound.

Synthesis of Sulfosuccinates

Dibutyl maleate can be used to produce sulfosuccinate (B1259242) surfactants. This involves the addition of a bisulfite salt across the double bond.

Immunological Signaling Pathway

Recent research has indicated that this compound can act as a sensitizer (B1316253) in contact hypersensitivity, a T-cell-mediated inflammatory skin disease.[1][14][15] It appears to enhance the immune response to other allergens. The proposed mechanism involves the activation and migration of dendritic cells (DCs).

When this compound penetrates the skin, it can act as a hapten, binding to skin proteins and forming an immunogenic complex, or it can act as an adjuvant, enhancing the response to other allergens. This triggers a response from skin-resident immune cells, including keratinocytes and dendritic cells.

Activated dendritic cells upregulate the chemokine receptor CCR7.[15][16] This receptor binds to the chemokine CCL21, which is expressed on lymphatic endothelial cells, guiding the dendritic cells to migrate from the skin to the draining lymph nodes.[15][16] In the lymph nodes, the dendritic cells present the antigen to naive T-cells. This interaction, along with co-stimulatory signals and cytokines like IL-1β, leads to the activation and proliferation of allergen-specific T-cells.[14][17] These activated T-cells then differentiate into effector T-cells, which can mediate the inflammatory response upon subsequent exposure to the allergen. The production of cytokines such as IL-17 by activated T-cells contributes to the symptoms of contact dermatitis.[14][17]

G cluster_skin Skin Epidermis/Dermis cluster_lymphatics Lymphatic Vessel cluster_lymph_node Draining Lymph Node DBM This compound (Hapten/Adjuvant) DC_immature Immature Dendritic Cell DBM->DC_immature Activation Keratinocyte Keratinocyte DBM->Keratinocyte Stress DC_activated Activated Dendritic Cell (Upregulates CCR7) DC_immature->DC_activated Maturation Keratinocyte->DC_immature IL-1β LEC Lymphatic Endothelial Cell (Expresses CCL21) DC_activated->LEC Migration guided by CCL21-CCR7 interaction DC_in_LN Antigen-Presenting Dendritic Cell T_cell_naive Naive T-Cell DC_in_LN->T_cell_naive Antigen Presentation T_cell_activated Activated Effector T-Cell T_cell_naive->T_cell_activated Activation & Proliferation Cytokines Inflammatory Cytokines (e.g., IL-17) T_cell_activated->Cytokines Production Cytokines->T_cell_activated Inflammatory Response

Caption: Proposed Immunological Pathway of this compound in Contact Hypersensitivity.

Conclusion

This compound, a product of classic organic synthesis principles, has carved out a significant niche in the chemical industry, primarily as a plasticizer and polymer modifier. Its history is intertwined with the major advancements in polymer science of the 20th century. While its direct biological signaling roles are not extensively documented in the context of drug development, its interaction with the immune system, particularly in contact hypersensitivity, provides a valuable model for studying the immunological effects of small molecules. The well-established synthesis protocols and the versatility of its chemical reactivity ensure that this compound will continue to be a compound of interest for both industrial and research applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibutyl Malate via Direct Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl malate (B86768) is a significant chemical intermediate used in various industrial applications, including as a mosquito repellent and as a raw material in the synthesis of fragrances.[1] The direct esterification of malic acid with n-butanol presents a common and effective method for its synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis of dibutyl malate. The protocols outlined below are based on established catalytic methods aimed at achieving high yields and purity.

Catalysis and Reaction Conditions

The direct esterification of malic acid with n-butanol is an equilibrium-limited reaction. To drive the reaction towards the product side, a catalyst is employed, and the water formed during the reaction is continuously removed. Various catalysts have been shown to be effective for this synthesis, with the choice of catalyst influencing reaction time, temperature, and the formation of byproducts.[2][3]

Commonly used catalysts include:

  • Homogeneous Catalysts: Sulfuric acid, p-toluenesulfonic acid, and naphthalenesulfonic acid methylal.[1][3]

  • Heterogeneous Catalysts: Ion-exchange resins such as Amberlyst 36 Dry.[3]

The use of heterogeneous catalysts like Amberlyst 36 Dry can offer advantages in terms of catalyst separation and potential for reuse, contributing to a more environmentally friendly process.[3] Studies have shown that Amberlyst 36 Dry can provide an optimal balance between conversion and selectivity for the production of this compound.[3] The formation of byproducts, such as esters of fumaric and maleic acids, can occur through dehydration of malic acid or its ester, and the choice of catalyst can influence the extent of these side reactions.[2][3]

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of this compound via direct esterification.

CatalystReactantsMolar Ratio (Malic Acid:n-Butanol)Catalyst LoadingTemperature (°C)Reaction Time (h)Yield (%)Reference
Naphthalenesulfonic acid methylalMalic acid, n-Butanol1:2.50.1-2.0% (of total reactant weight)90395.5-99.6[1]
Amberlyst 36 DryMalic acid, n-ButanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOptimal yield and selectivity reported[3]
Sulfuric AcidMalic acid, n-ButanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
p-Toluenesulfonic acidMalic acid, n-ButanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using a homogeneous catalyst, based on the procedure described in patent CN101239912A.[1]

Protocol 1: Synthesis of this compound using Naphthalenesulfonic Acid Methylal Catalyst

Materials:

  • Malic acid (0.1 mol)

  • n-Butanol (0.25 mol)

  • Naphthalenesulfonic acid methylal (0.1 g)

  • 6% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 100 mL three-neck flask

  • Electromagnetic stirrer

  • Thermometer

  • Reflux condenser

  • Water separator (Dean-Stark trap)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a 100 mL three-neck flask equipped with an electromagnetic stirrer, a thermometer, a reflux condenser, and a water separator.

  • Charging Reactants: Add 0.1 mol of malic acid, 0.25 mol of n-butanol, and 0.1 g of naphthalenesulfonic acid methylal to the flask.

  • Esterification Reaction: Heat the mixture to reflux while stirring. Maintain the reaction temperature at 90°C. Continuously remove the water produced during the reaction using the water separator.

  • Reaction Monitoring: Monitor the reaction until no more water is collected in the separator. This typically takes about 3 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the catalyst. The catalyst can be saved for reuse.

  • Work-up:

    • Transfer the filtrate to a distillation apparatus and distill under reduced pressure to recover the excess n-butanol.

    • Cool the remaining liquid to room temperature.

    • Wash the crude product with 60 mL of 6% NaHCO₃ solution until it is neutral.

    • Use a separatory funnel to separate the upper organic layer.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

  • Purification: Purify the final product by vacuum distillation to obtain colorless and transparent this compound.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the direct esterification of malic acid with n-butanol to form this compound and water.

G cluster_reactants Reactants cluster_products Products Malic Acid Malic Acid Reaction Malic Acid->Reaction + 2 n-Butanol n-Butanol n-Butanol->Reaction This compound This compound Water Water Reaction->this compound Reaction->Water + 2 Catalyst Catalyst Catalyst->Reaction H+

Caption: Direct esterification of malic acid with n-butanol.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Charge Reactants Charge Reactants Esterification Reaction Esterification Reaction Charge Reactants->Esterification Reaction Heat to 90°C Water Removal Water Removal Esterification Reaction->Water Removal Continuous Catalyst Filtration Catalyst Filtration Water Removal->Catalyst Filtration Excess Butanol Removal Excess Butanol Removal Catalyst Filtration->Excess Butanol Removal Vacuum Distillation Neutralization Wash Neutralization Wash Excess Butanol Removal->Neutralization Wash 6% NaHCO3 Drying Drying Neutralization Wash->Drying Anhydrous MgSO4 Final Product Final Product Drying->Final Product Vacuum Distillation

Caption: Experimental workflow for this compound synthesis.

References

Catalytic Pathways to Dibutyl Malate: A Researcher's Guide to Synthesis and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

[City, State] – [Date] – In response to the growing interest in the synthesis of dibutyl malate (B86768), a key intermediate in the pharmaceutical and specialty chemical industries, this document provides a comprehensive overview of various catalytic strategies. Tailored for researchers, scientists, and drug development professionals, these application notes and detailed protocols offer a comparative analysis of catalytic performance and standardized methodologies for laboratory-scale synthesis.

Dibutyl malate is synthesized through the esterification of malic acid or its anhydride (B1165640) with n-butanol. The choice of catalyst is paramount in dictating reaction efficiency, selectivity, and overall process sustainability. This guide explores the application of homogeneous acid catalysts, heterogeneous solid acid catalysts, and emerging enzymatic and ionic liquid systems.

Comparative Analysis of Catalytic Performance

The selection of an optimal catalyst is a critical step in the synthesis of this compound. The following tables summarize the performance of various catalysts based on reported literature, providing a clear comparison of reaction conditions, yields, and catalyst reusability.

Table 1: Homogeneous Acid Catalysts for this compound Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction TimeYield (%)Reference
p-Toluenesulfonic acidMaleic anhydride, n-butanol1:40.16 (relative to anhydride)Reflux70 min95.6[1]
Sulfuric acidMalic acid, n-butanol----Lower selectivity[2]
Naphthalenesulfonic acid methylalMalic acid, n-butanol1:2.50.1-2.0 wt%903 h95.5-99.6[3]

Table 2: Heterogeneous Solid Acid Catalysts for this compound Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction TimeEsterification Rate/Yield (%)ReusabilityReference
Hydrogen type cation exchange resinMaleic anhydride, n-butanol1:1.5-2.525-35 kg per 98 kg anhydride80-1303-4 h99.3-99.4Not specified[4]
Amberlyst 36 DryMalic acid, n-butanol----High yield and selectivityGood[2]
Amberlyst 15Maleic acid, n-butanol1:100.0375 g/mL85-90-High conversionReusable[5][6]
ZrO₂-Ce₂O₃/SO₄²⁻Malonic acid, n-butanol--500 (activation)-High yieldNot specified[7]

Table 3: Enzymatic and Ionic Liquid Catalysts

Catalyst TypeCatalystReactantsKey ObservationsReference
EnzymeLipase (B570770)Malic acid monoestersSelective synthesis of monoesters demonstrated.[8]
Ionic LiquidBrønsted acidic ionic liquidsAcetic acid, n-butanolEffective for esterification, reusable.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic procedures.

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

Objective: To synthesize this compound from maleic anhydride and n-butanol using p-toluenesulfonic acid as a catalyst.

Materials:

  • Maleic anhydride (0.63 mole, 61.8 g)

  • n-Butanol (300 mL)

  • p-Toluenesulfonic acid (1 g)

  • Dean-Stark apparatus

  • Round-bottom flask (500 mL)

  • Heating mantle

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a 500 mL round-bottom flask with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • To the flask, add maleic anhydride (61.8 g), n-butanol (300 mL), and p-toluenesulfonic acid (1 g).[10]

  • Heat the mixture to reflux. Water produced during the esterification reaction will be collected in the Dean-Stark trap.

  • Continue the reaction for approximately 70 minutes, or until no more water is collected.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess n-butanol can be removed by distillation under reduced pressure.

  • The resulting residue is crude this compound. Further purification can be achieved by washing with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and finally, vacuum distillation.

Protocol 2: Synthesis of this compound using a Solid Acid Catalyst (Hydrogen Type Cation Exchange Resin)

Objective: To synthesize this compound using a reusable solid acid catalyst to simplify product purification.

Materials:

  • Maleic anhydride (98 kg)

  • n-Butanol (111-148 kg)

  • Hydrogen type cation exchange resin (e.g., Amberlyst 15) (25-35 kg)

  • Jacketed reactor with internal circulation and vacuum capabilities

  • Condenser

  • Heat exchanger

Procedure:

  • Charge the reactor with maleic anhydride (98 kg), n-butanol (e.g., 111 kg), and the hydrogen type cation exchange resin (25 kg).[4]

  • Heat the mixture and begin internal circulation.

  • Apply a vacuum to the system to facilitate the removal of water.

  • Heat the reaction mixture to a temperature between 80-130°C.[4]

  • Water generated from the esterification will be continuously removed via the condenser.

  • Maintain the reaction for 3-4 hours.[4]

  • Upon completion, the catalyst can be recovered by filtration.

  • The filtrate is then subjected to distillation to remove excess n-butanol.

  • The crude product is neutralized, washed with water, and then purified by distillation to yield this compound.

Protocol 3: Enzymatic Synthesis of Malate Esters (Conceptual Protocol)

Objective: To explore the enzymatic synthesis of malate esters, offering high selectivity under mild conditions. While a direct protocol for this compound is not extensively detailed in the initial search, this conceptual protocol is based on general lipase-catalyzed esterification.

Materials:

  • Malic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (for water removal)

  • An appropriate organic solvent (e.g., hexane, toluene)

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

Procedure:

  • In a sealed flask, combine malic acid, a molar excess of n-butanol, and the immobilized lipase in an organic solvent.

  • Add molecular sieves to the reaction mixture to remove the water produced, thereby shifting the equilibrium towards the product.

  • Incubate the mixture at a suitable temperature for the enzyme (typically 40-60°C) with constant agitation.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, the immobilized enzyme can be easily removed by filtration for reuse.

  • The solvent and excess alcohol can be removed from the filtrate by rotary evaporation.

  • The resulting product can be further purified if necessary.

Visualizing the Workflow

To aid in the conceptualization of the synthesis process, the following diagrams illustrate the general experimental workflow and the catalytic cycle.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up cluster_purification Purification malic_acid Malic Acid / Anhydride reaction_vessel Reaction Vessel (Heating & Stirring) malic_acid->reaction_vessel n_butanol n-Butanol n_butanol->reaction_vessel catalyst Catalyst catalyst->reaction_vessel filtration Catalyst Separation (Filtration for solid catalysts) reaction_vessel->filtration neutralization Neutralization & Washing filtration->neutralization drying Drying neutralization->drying distillation Distillation drying->distillation product This compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

catalytic_cycle cluster_main Acid-Catalyzed Esterification Cycle catalyst H⁺ (Acid Catalyst) malic_acid Malic Acid (R-COOH) catalyst->malic_acid Protonation activated_acid Protonated Carbonyl malic_acid->activated_acid tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate + n-Butanol butanol n-Butanol (R'-OH) butanol->tetrahedral_intermediate ester This compound (R-COOR') tetrahedral_intermediate->ester - H₂O, -H⁺ water Water (H₂O)

Caption: Simplified catalytic cycle for acid-catalyzed esterification.

Conclusion

The synthesis of this compound can be effectively achieved through various catalytic methods. While traditional homogeneous acid catalysts offer high yields, they present challenges in catalyst separation and potential for side reactions.[2] Solid acid catalysts, such as ion exchange resins, provide a more environmentally friendly alternative with simplified work-up procedures and good reusability.[2][4] The exploration of enzymatic and ionic liquid catalysts opens new avenues for green and highly selective synthesis pathways. The choice of the most suitable catalyst will depend on the specific requirements of the application, balancing factors such as cost, yield, purity, and environmental impact.

References

Application Notes and Protocols for the Quantification of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of dibutyl malate (B86768) in various samples. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific performance data for dibutyl malate is not extensively published, the provided data is representative of methods for structurally similar analytes and serves as a benchmark for method validation.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the routine quality control of this compound in raw materials or finished products where the sample matrix is relatively simple.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as acetone (B3395972) or dichloromethane.

  • For samples with complex matrices, a solid-phase extraction (SPE) cleanup may be necessary. A C18 cartridge can be used, eluting the this compound with methanol (B129727) or dichloromethane.

b) GC-FID Conditions:

  • Column: ZB-5MSplus, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methyl silicone column).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

c) Calibration:

Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary (Representative)

The following table summarizes the expected performance data for a validated GC-FID method for a similar analyte, which can be used as a target for the validation of a this compound method.

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98.0 - 102.0%

Experimental Workflow

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound Quantification by GC-FID.

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This reverse-phase HPLC method is suitable for the quantification of this compound and can be adapted for the analysis of samples in more complex matrices, such as pharmaceutical formulations.

Experimental Protocol

a) Sample Preparation:

  • Prepare a stock solution of the sample by dissolving an accurately weighed amount in methanol or acetonitrile (B52724) to achieve a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration within the calibration range (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b) HPLC-UV Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or a similar C18 column).[1]

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

c) Calibration:

Prepare standard solutions of this compound in the mobile phase at five concentration levels (e.g., 10, 25, 50, 100, and 150 µg/mL). Inject each standard in triplicate and generate a calibration curve by plotting the average peak area against the concentration.

Quantitative Data Summary (Representative)

The following table presents typical validation parameters for an HPLC-UV method for a related ester compound.

ParameterResult
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD, n=6)< 1.5%
Accuracy (Recovery %)99.0 - 101.5%
RobustnessUnaffected by minor changes in mobile phase composition and flow rate

Experimental Workflow

HPLC_UV_Workflow start Sample Preparation dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter analysis HPLC-UV Analysis filter->analysis inject Inject into HPLC analysis->inject separation Reverse-Phase Separation inject->separation detection UV Detection at 210 nm separation->detection data Data Analysis detection->data integration Peak Area Integration data->integration calibration Calibration Curve Plotting integration->calibration quantification Concentration Calculation calibration->quantification

Caption: HPLC-UV Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For highly sensitive and selective quantification, especially in complex matrices or for trace-level analysis, a GC-MS method is recommended.

Experimental Protocol

a) Sample Preparation:

Sample preparation can follow the same procedure as for GC-FID. For trace analysis in aqueous samples, liquid-liquid extraction with a non-polar solvent like hexane (B92381) or solid-phase extraction may be employed to concentrate the analyte.

b) GC-MS Conditions:

  • Column: 5% Phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., film thickness 0.25 µm).[2]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[2]

  • Injector: Splitless mode, 1 µL injection volume.[2]

  • Oven Temperature Program:

    • Initial: 40°C for 2 minutes.

    • Ramp 1: 30°C/min to 180°C.

    • Ramp 2: 15°C/min to 210°C, hold for 3 minutes.

    • Ramp 3: 10°C/min to 250°C.

    • Ramp 4: 30°C/min to 290°C, hold for 4 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.[2]

    • Quantifier and Qualifier Ions: To be determined from the mass spectrum of a this compound standard.

Quantitative Data Summary (Representative)

The following data is based on a validated GC-MS method for a similar compound and can be considered as target validation parameters.

ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Precision (%RSD, n=5)< 10%
Accuracy (Recovery %)95.0 - 105.0%

Signaling Pathway (Logical Relationship for Method Selection)

Method_Selection start Analytical Requirement matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple hplcuv HPLC-UV matrix->hplcuv Complex confirmation Need for Structural Confirmation? sensitivity->confirmation High gcfid GC-FID sensitivity->gcfid Moderate confirmation->gcfid No gcms GC-MS confirmation->gcms Yes

Caption: Decision Tree for Analytical Method Selection.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate (B86768), also known as dibutyl 2-hydroxybutanedioate, is a dialkyl ester of malic acid. Its structural elucidation and purity assessment are critical in various research and development applications, including its use as a specialty solvent, plasticizer, and intermediate in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of dibutyl malate. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound.

Chemical Structure

The chemical structure of this compound is provided below, with atoms numbered for the purpose of NMR signal assignment.

Figure 1. Chemical Structure of this compound.

¹H and ¹³C NMR Spectral Data

Quantitative NMR data provides the foundation for structural confirmation and purity analysis. The following tables summarize the expected chemical shifts for this compound. Note that experimental ¹H NMR data was not available in the searched literature, and the values presented are predicted. The ¹³C NMR data is based on experimental findings.

Table 1: ¹³C NMR Spectral Data of this compound

Atom NumberChemical Shift (δ) in ppm (CDCl₃)
Carbonyl (C=O)173.53
Carbonyl (C=O)170.61
CH-OH67.36
O-CH₂65.87
O-CH₂64.91
CH₂ (malate backbone)38.81
CH₂ (butyl chain)30.61
CH₂ (butyl chain)30.56
CH₂ (butyl chain)19.10
CH₂ (butyl chain)19.06
CH₃13.66

Note: The provided ¹³C NMR data is for DL-Malic acid di-n-butyl ester in CDCl₃.

Table 2: Predicted ¹H NMR Spectral Data of this compound

Atom NumberPredicted Chemical Shift (δ) in ppm (D₂O)Predicted MultiplicityPredicted Integration
CH-OH4.41Triplet1H
O-CH₂4.19Triplet2H
O-CH₂4.10Triplet2H
CH₂ (malate backbone)2.76Doublet2H
CH₂ (butyl chain)1.63Multiplet4H
CH₂ (butyl chain)1.38Multiplet4H
CH₃0.92Triplet6H

Note: The ¹H NMR data is predicted for a sample in D₂O and should be used as a reference. Experimental values in different solvents will vary.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR spectra of this compound are outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer.

¹H NMR Spectroscopy Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: -1 to 10 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR, followed by Fourier transformation.

  • Phase Correction: Manually phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectral width.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze Peak Picking & Integration reference->analyze report Generate Report analyze->report

Caption: Workflow for NMR Spectroscopy of this compound.

Applications of Dibutyl Malate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate (B86768) (DBM) is a versatile organic compound with a wide range of applications in organic synthesis. As a dialkyl maleate (B1232345), its reactivity is characterized by the electron-deficient carbon-carbon double bond, making it an excellent substrate for various addition reactions. This document provides detailed application notes and experimental protocols for the use of dibutyl malate as a reactant and building block in key organic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.28 g/mol [1]
Appearance Colorless to pale yellow oily liquid[1]
Boiling Point 281 °C (lit.)[2]
Density 0.988 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.445 (lit.)[1]

Key Applications in Organic Synthesis

This compound is a valuable intermediate in a variety of organic reactions, including:

  • Michael Additions: Acting as a Michael acceptor for the synthesis of substituted succinates.

  • Diels-Alder Reactions: Serving as a dienophile to construct six-membered ring systems.

  • Polymer Synthesis: Utilized as a comonomer in the production of vinyl and acrylic polymers.

  • Synthesis of Heterocycles and Other Intermediates: A precursor for various derivatives, including sulfosuccinates.

Application Note 1: Michael Addition Reactions for Polyaspartic Ester Synthesis

This compound is an excellent substrate for the aza-Michael addition of primary amines to produce polyaspartic esters. These esters are widely used in the formulation of high-performance coatings, sealants, and elastomers due to their slower reaction rates compared to other amine-isocyanate systems.[3]

Experimental Protocol: Synthesis of a Polyaspartic Ester Resin

This protocol describes the synthesis of a polyaspartic ester resin from 1,3-cyclohexanedimethylamine and this compound.[4]

Materials:

  • 1,3-cyclohexanedimethylamine

  • Di-n-butyl maleate

  • Nitrogen gas supply

  • Reaction vessel with dripping device, heating, and stirring capabilities

Procedure:

  • Add 1,3-cyclohexanedimethylamine to the reaction container.

  • Charge the dripping device with di-n-butyl maleate.

  • Under a nitrogen atmosphere, begin dropwise addition of di-n-butyl maleate into the reaction container, maintaining the temperature below 60 °C.

  • After the addition is complete, heat the reaction mixture to 75 °C and maintain for 10 hours.

  • After the reaction period, unreacted this compound can be removed by film evaporation to yield the final polyaspartic ester resin.

Quantitative Data
Reactant 1Reactant 2Molar Ratio (Amine:Maleate)Reaction Temperature (°C)Reaction Time (h)ConversionReference
4,4'-DiaminocyclohexylmethaneDiethyl maleate1:2802095%[5]
Polyetheramine D-2000Diethyl maleate1:2802093%[5]
1,3-CyclohexanedimethylamineDi-n-butyl maleate1:27510Not Specified[4]

Note: Data for diethyl maleate is included for comparison of reaction conditions, as it is a closely related substrate.

Reaction Workflow

Michael_Addition cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Amine Primary Amine Mixing Combine Reactants Amine->Mixing DBM This compound DBM->Mixing Heating Heat to 75-80°C Mixing->Heating Reaction Maintain for 10-20h Heating->Reaction PolyasparticEster Polyaspartic Ester Reaction->PolyasparticEster

Caption: Workflow for the synthesis of polyaspartic esters via Michael addition.

Application Note 2: Diels-Alder Reactions

Dibutyl maleate can function as a dienophile in Diels-Alder reactions to form substituted cyclohexene (B86901) derivatives. The electron-withdrawing ester groups activate the double bond, facilitating the [4+2] cycloaddition with a conjugated diene.[6]

Experimental Protocol: General Procedure for Diels-Alder Reaction

This protocol outlines a general procedure for the thermal Diels-Alder reaction between a diene and this compound.

Materials:

  • Dibutyl maleate

  • Diene (e.g., cyclopentadiene, 1,3-butadiene)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • Add the diene (1.1-1.2 equivalents) to the solution. For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or generated in situ.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or distillation.

Logical Relationship of Diels-Alder Reaction Components

Diels_Alder Diene Diene (e.g., 1,3-butadiene) TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile Dienophile (this compound) Dienophile->TransitionState Product Cyclohexene Derivative TransitionState->Product Heat

Caption: Key components and transformation in a Diels-Alder reaction.

Application Note 3: Copolymerization with Vinyl Acetate (B1210297)

Dibutyl maleate is frequently used as a comonomer in the free-radical copolymerization with vinyl acetate to produce poly(vinyl acetate-co-dibutyl maleate). The incorporation of dibutyl maleate acts as an internal plasticizer, increasing the flexibility and reducing the brittleness of the resulting polymer, which is beneficial for applications in adhesives and coatings.[7]

Experimental Protocol: Free Radical Copolymerization

This protocol details the synthesis of a poly(vinyl acetate-co-dibutyl maleate) copolymer in a solvent.[7]

Materials:

  • Vinyl acetate (VAc)

  • Dibutyl maleate (DBM)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Chloroform (solvent and chain transfer agent)

  • Calcium hydride

  • Alumina

  • Methanol

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Purify vinyl acetate by stirring with calcium hydride for 24 hours, followed by distillation under vacuum.

  • Purify dibutyl maleate by passing it through a column of alumina.

  • Recrystallize AIBN from methanol.

  • In a reaction vessel, dissolve the desired molar ratio of vinyl acetate, dibutyl maleate, and AIBN in chloroform.

  • Degas the solution by bubbling nitrogen through it.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) under a nitrogen atmosphere with stirring.

  • Monitor the monomer conversion over time using ¹H-NMR spectroscopy.

  • After the desired reaction time, terminate the polymerization by cooling the mixture.

  • Precipitate the copolymer by adding the reaction mixture to a non-solvent like hexane.

  • Filter and dry the copolymer under vacuum.

Quantitative Data for Copolymerization
VAc:DBM Molar Ratio[AIBN] (mol/L)Temperature (°C)Overall Conversion (at 3h)Reference
1:10.0160~20%[7]
5:10.0152.5~15%[7]
5:10.0160~25%[7]
5:10.0167.5~35%[7]

Experimental Workflow for Copolymerization

Copolymerization_Workflow Start Start Purify Purify Monomers and Initiator Start->Purify Prepare Prepare Reaction Mixture (Monomers, Initiator, Solvent) Purify->Prepare Degas Degas with Nitrogen Prepare->Degas React Heat to 60°C with Stirring Degas->React Monitor Monitor Conversion (¹H-NMR) React->Monitor Monitor->React Incomplete Precipitate Precipitate Polymer in Hexane Monitor->Precipitate Complete Isolate Filter and Dry Copolymer Precipitate->Isolate End End Isolate->End

Caption: Workflow for the free-radical copolymerization of VAc and DBM.

Application Note 4: Synthesis of Sulfosuccinates

Dibutyl maleate is a precursor to dibutyl sulfosuccinate (B1259242), an anionic surfactant. The synthesis involves the addition of a bisulfite salt across the double bond of the maleate.

Experimental Protocol: General Synthesis of a Sulfosuccinate

This protocol is adapted from the synthesis of dioctyl sulfosuccinate and can be applied to dibutyl maleate.[8][9]

Materials:

  • Dibutyl maleate

  • Sodium bisulfite (NaHSO₃) or sodium disulfite (Na₂S₂O₅)

  • Water

  • Reaction vessel with reflux condenser, mechanical stirrer, and heating system

Procedure:

  • In a reaction vessel, charge dibutyl maleate, sodium bisulfite (or disulfite), and water.

  • Heat the mixture to reflux (approximately 104 °C) with stirring under a nitrogen atmosphere.

  • The reaction is typically complete when all the bisulfite has been consumed, which can be monitored by analytical methods.

  • Upon completion, the product is an aqueous solution of the sodium dibutyl sulfosuccinate. A co-solvent like ethanol (B145695) can be added to prevent gelling upon cooling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its applications range from the creation of complex polymers to the synthesis of functionalized small molecules. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their synthetic endeavors. The ability to fine-tune reaction conditions allows for the targeted synthesis of a wide array of chemical structures with diverse applications in materials science and drug development.

References

Dibutyl Malate: A Versatile Plasticizer for Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Dibutyl malate (B86768) (DBM) is a colorless, oily liquid organic compound that serves as an effective plasticizer in polymer chemistry.[1][2] As an ester of malic acid and butanol, its molecular structure allows it to be integrated into polymer matrices, disrupting intermolecular forces and thereby increasing flexibility and workability. DBM is particularly noted for its utility in vinyl resins, such as polyvinyl chloride (PVC) and its copolymers, as well as in biodegradable polymers like polylactic acid (PLA).[1][3] Its application extends to various industries, including the manufacturing of paints, adhesives, coatings, and synthetic lubricants.[4][5] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and drug development professionals interested in utilizing dibutyl malate as a plasticizer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₂H₂₀O₄
Molar Mass 228.288 g·mol⁻¹[2]
Appearance Colorless to yellowish oily liquid[2]
Boiling Point 280 °C (536 °F; 553 K)[2]
Melting Point -85 °C (-121 °F; 188 K)[2]
Density 0.99 g·cm⁻³[2]
Solubility in Water Very slightly soluble (0.17 g·l⁻¹ at 20 °C)[2]
Refractive Index (n_D) 1.445 (20 °C)[2]

Applications in Polymer Chemistry

This compound's primary function in polymer chemistry is as a plasticizer. It is incorporated into rigid polymers to enhance their flexibility, reduce brittleness, and improve processing characteristics.

Polyvinyl Chloride (PVC)

DBM is a recognized plasticizer for vinyl resins, including PVC and its copolymers with vinyl acetate.[1][4] It effectively reduces the glass transition temperature (Tg) of PVC, making the material more flexible at lower temperatures. Its performance is often compared to traditional phthalate (B1215562) plasticizers.

Polylactic Acid (PLA)

With the growing demand for bio-based and biodegradable polymers, this compound has been investigated as a green plasticizer for PLA.[3] PLA is known for its rigidity and brittleness, which limits its applications. DBM can be blended with PLA to improve its ductility and reduce its stiffness, thereby expanding its use in areas such as flexible packaging.[3]

Other Applications

This compound is also utilized as a comonomer in the emulsion polymerization of vinyl and acrylic adhesives and paints.[1][5][6] Furthermore, it serves as an intermediate in various organic syntheses.[4][6]

Performance Data

The effectiveness of a plasticizer is quantified by its impact on the thermal and mechanical properties of the polymer. The following tables summarize the performance of this compound in PVC and PLA.

Performance in Polyvinyl Chloride (PVC)

The data below presents the typical properties of PVC plasticized with 40 parts per hundred of resin (phr) of this compound, compared to other common plasticizers.

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A HardnessGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)
This compound (DBM) (proxy) ~18 - 22~350 - 400~80 - 85~ -30 to -40~230 - 250
Dibutyl Phthalate (DBP) 15.735080-35240
Diethyl Phthalate (DEP) ~19 - 23~300 - 350~85 - 90-42225
Tributyl Citrate (TBC) ~20 - 24~320 - 380~82 - 88-45255

Note: Data for DBM is based on proxy values for maleate (B1232345) plasticizers.[4]

Performance in Polylactic Acid (PLA)

The following table summarizes the effect of this compound on the mechanical properties of PLA.

Plasticizer Content (wt%)Tensile Modulus (MPa)Tensile Strength (MPa)
0 (Neat PLA) 376357.0
7 (this compound) 2698~15-16
12 (this compound) 1755~15-16

Source: Adapted from a study on PLA plasticized with dibutyl esters.[1]

The addition of this compound significantly reduces the tensile modulus and tensile strength of PLA, indicating a plasticizing effect.[1] Studies have also shown a decrease in the glass transition temperature of PLA when plasticized with DBM.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of this compound as a plasticizer.

Sample Preparation of Plasticized Polymer

A standardized workflow is essential for preparing polymer samples with consistent plasticizer concentrations.

Workflow for Sample Preparation:

G cluster_prep Sample Preparation start Start: Weighing polymer Polymer Resin (e.g., PVC, PLA) start->polymer plasticizer This compound start->plasticizer mix Dry Blending polymer->mix plasticizer->mix extrude Melt Extrusion mix->extrude pelletize Pelletizing extrude->pelletize mold Compression Molding pelletize->mold end_sample Conditioned Specimens mold->end_sample

Caption: Workflow for the preparation of plasticized polymer specimens.

  • Weighing: Accurately weigh the polymer resin and this compound according to the desired concentration (e.g., in parts per hundred of resin - phr).

  • Dry Blending: Thoroughly mix the polymer and plasticizer in a high-speed mixer until a homogeneous powder blend is obtained.

  • Melt Extrusion: Feed the blend into a twin-screw extruder. The material is heated above its melting point, mixed, and extruded into strands.

  • Pelletizing: The extruded strands are cooled in a water bath and cut into pellets.

  • Compression Molding: The pellets are placed in a mold and pressed at a specific temperature and pressure to form sheets or test specimens of desired dimensions.

  • Conditioning: The molded specimens are conditioned under controlled temperature and humidity for a specified period before testing, as per relevant ASTM standards (e.g., ASTM D618).

Tensile Properties (ASTM D638)

This protocol determines the tensile strength and elongation at break of the plasticized polymer.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are die-cut from the compression-molded sheets according to ASTM D638 specifications.[4] The width and thickness of the gauge section of each specimen are measured.

  • Testing: The specimens are mounted in the grips of a universal testing machine. A constant rate of crosshead displacement (e.g., 50 mm/min) is applied until the specimen fractures.[4]

  • Data Analysis:

    • Tensile Strength: Calculated as the maximum load divided by the original cross-sectional area.[4]

    • Elongation at Break: The percentage increase in the length of the gauge section at the point of fracture.[4]

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)

DSC is used to measure the glass transition temperature of the plasticized polymer.

Methodology:

  • Sample Preparation: A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.[4][7]

  • DSC Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. For example, heat from room temperature to 200°C, cool to -50°C, and then reheat to 200°C at a constant rate (e.g., 10°C/min).[7]

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7]

Dynamic Mechanical Analysis (DMA)

DMA provides information on the viscoelastic properties of the material, including the storage modulus and tan delta, from which the glass transition temperature can also be determined.

Methodology:

  • Specimen Preparation: Rectangular specimens of defined dimensions are cut from the compression-molded sheets.

  • DMA Analysis: The specimen is clamped in the DMA instrument, and a sinusoidal strain is applied at a fixed frequency while the temperature is ramped up at a constant rate.

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often taken as the glass transition temperature.

Logical Flow for Plasticizer Performance Evaluation

The following diagram illustrates the logical flow for a comprehensive evaluation of a plasticizer's performance in a polymer matrix.

G cluster_eval Plasticizer Performance Evaluation start Define Polymer and Plasticizer Concentrations prep Sample Preparation (as per Protocol 5.1) start->prep thermal Thermal Analysis prep->thermal mech Mechanical Testing prep->mech dsc DSC (Protocol 5.3) - Determine Tg thermal->dsc dma DMA (Protocol 5.4) - Determine Tg, Storage Modulus thermal->dma tensile Tensile Test (Protocol 5.2) - Tensile Strength - Elongation at Break mech->tensile hardness Hardness Test - Shore A/D mech->hardness analysis Data Analysis and Comparison dsc->analysis dma->analysis tensile->analysis hardness->analysis conclusion Conclusion on Plasticizer Efficiency analysis->conclusion

Caption: Logical flow for the performance evaluation of a plasticizer in PVC.[4]

Conclusion

This compound is a versatile and effective plasticizer for a range of polymers, including PVC and the biodegradable PLA. Its ability to enhance flexibility and reduce brittleness makes it a valuable component in the formulation of various plastic products. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to evaluate and utilize this compound in their specific applications. Further research may focus on optimizing DBM concentrations for specific polymer grades and exploring its performance in other bioplastic systems.

References

Application Notes and Protocols: Dibutyl Malate as a Potential Biofuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-DBM-BF-2025 Version: 1.0 Prepared for: Researchers, scientists, and fuel development professionals.

Introduction

The global pursuit of sustainable and cleaner energy sources has intensified research into biofuels, such as biodiesel. While biodiesel offers benefits like renewability and reduced particulate emissions, challenges related to engine performance, emissions, and cold weather operability remain. Fuel additives are crucial for overcoming these limitations. Dibutyl malate (B86768) (DBM), an organic ester, has emerged as a potential oxygenate additive for diesel and biodiesel blends. Its high oxygen content can promote more complete combustion, potentially leading to reduced soot and hydrocarbon emissions.[1][2]

These application notes provide a comprehensive overview of dibutyl malate's potential as a biofuel additive. This document includes a detailed protocol for its laboratory synthesis, a summary of its reported effects on engine performance and emissions, and standardized protocols for evaluating its impact on critical fuel properties. The information is intended to guide researchers in the systematic evaluation of DBM and similar compounds as next-generation biofuel additives.

Synthesis of this compound

This compound is typically synthesized via the esterification of maleic anhydride (B1165640) with n-butanol, using an acid catalyst.[2]

Materials and Equipment
  • Maleic Anhydride (C₄H₂O₃)

  • n-Butanol (C₄H₁₀O)

  • p-Toluenesulfonic acid (catalyst)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Synthesis Protocol
  • Reactant Charging: In a round-bottom flask, dissolve maleic anhydride in n-butanol. A typical molar ratio is 1:4 (maleic anhydride to n-butanol) to use excess butanol as a solvent and drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., approximately 0.5-1% of the total reactant weight).

  • Reaction Setup: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. The Dean-Stark trap will collect the water formed during the esterification.

  • Esterification: Heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours (e.g., 4-16 hours) until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is nearing completion.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess n-butanol using a rotary evaporator.

    • Wash the remaining residue in a separatory funnel with a sodium bicarbonate solution to neutralize the acid catalyst, followed by water washes to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent. The resulting liquid is this compound.

  • Verification: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_of_Dibutyl_Malate cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_purification Purification MA Maleic Anhydride REACT Esterification Reaction (Reflux with Dean-Stark Trap) MA->REACT NB n-Butanol NB->REACT CAT p-Toluenesulfonic Acid (Catalyst) CAT->REACT DBM Crude this compound REACT->DBM H2O Water (removed) REACT->H2O PURIFY Neutralization, Washing & Drying DBM->PURIFY FINAL Pure this compound PURIFY->FINAL DBM_Effects_Diagram cluster_properties Key Properties of DBM cluster_effects Resulting Effects on Blended Fuel cluster_positive Positive Effects cluster_negative Negative Effects DBM This compound (DBM) Additive Oxygen High Oxygen Content DBM->Oxygen Cetane Lower Cetane Number DBM->Cetane Energy Lower Energy Density DBM->Energy HC_Soot Reduced HC & Soot Oxygen->HC_Soot Promotes Complete Combustion NOx Increased NOx Emissions Oxygen->NOx Higher O2 Availability Efficiency Decreased Thermal Efficiency Cetane->Efficiency Longer Ignition Delay Energy->Efficiency SFC Increased Fuel Consumption Energy->SFC Requires More Fuel for Same Power Experimental_Workflow cluster_tests Fuel Property & Performance Testing start Start: Select Base Fuel (Diesel or Biodiesel) prep Prepare DBM Blends (e.g., 5%, 10%, 20%) start->prep cold_flow Cold Flow Properties (CP, PP, CFPP) prep->cold_flow oxidation Oxidation Stability (Rancimat) prep->oxidation engine Engine Testing (Performance & Emissions) prep->engine analysis Data Analysis & Comparison (vs. Baseline Fuel) cold_flow->analysis oxidation->analysis engine->analysis end Conclusion: Evaluate DBM Potential analysis->end

References

Safety and Handling of Dibutyl Malate in a Laboratory Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate (B86768) is a versatile chemical intermediate utilized in various applications, including the synthesis of pharmaceuticals, agricultural products, polymers, and as a plasticizer.[1][2] Its safe handling in a laboratory environment is paramount to ensure the well-being of personnel and the integrity of experimental outcomes. This document provides detailed application notes on the safety precautions, handling procedures, and a representative experimental protocol involving dibutyl malate.

Hazard Identification and Safety Precautions

This compound is classified as a substance that may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure.[3] It is irritating to the eyes, respiratory system, and skin.[4]

2.1 Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. A face shield is recommended for larger quantities.[5]Protects against splashes and vapors that can cause eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Follow proper glove removal technique.[5]Prevents skin contact, which can cause irritation and allergic reactions.[3][4]
Skin and Body Protection Laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or full suit is recommended.[5]Minimizes skin exposure to the chemical.
Respiratory Protection Use in a well-ventilated area. If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or NIOSH-approved equivalent).[4]Prevents inhalation of vapors or mists, which can cause respiratory tract irritation.[4][5]

2.2 Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to this compound.

ControlDescription
Ventilation Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to keep airborne concentrations low.[5][6]
Eyewash Stations and Safety Showers Must be readily accessible and in close proximity to the workstation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C12H20O4[4]
Molecular Weight 228.28 g/mol [4]
Appearance Clear, colorless liquid[1][4]
Boiling Point 281 °C[4]
Melting Point -85 °C[1]
Flash Point 138 °C (closed cup)[4]
Density 0.988 g/mL at 25 °C[4]
Solubility in Water Insoluble[2]

Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

4.1 Handling:

  • Avoid contact with skin and eyes.[4]

  • Avoid inhalation of vapor or mist.[4]

  • Use in a well-ventilated area.[6]

  • Wash hands thoroughly after handling.

  • Keep containers securely sealed when not in use.[6]

4.2 Storage:

  • Store in a cool, dry, and well-ventilated place.[4][6]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]

  • Keep away from sources of ignition.[6]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

Emergency SituationProtocol
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists or a rash occurs.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]
Spill Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste.[4][5] Do not let the product enter drains.[4]

Experimental Protocol: Synthesis of this compound

The following is a representative laboratory-scale protocol for the synthesis of this compound via the esterification of maleic anhydride (B1165640) with n-butanol.

6.1 Materials and Reagents:

  • Maleic anhydride (0.63 mol)

  • n-Butanol (300 mL)

  • p-Toluenesulfonic acid (1 g)

  • 6% Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Deionized water

6.2 Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

6.3 Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 70 g (0.63 mol) of maleic anhydride in 300 mL of n-butanol.

  • Catalyst Addition: Add 1 g of p-toluenesulfonic acid to the solution.

  • Reflux: Heat the mixture to reflux for 16 hours. During this time, the water formed from the reaction will be collected in the Dean-Stark trap.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess n-butanol via distillation under reduced pressure (in vacuo).

  • Neutralization: Wash the crude product with a 6% sodium bicarbonate solution until the aqueous layer is neutral.

  • Extraction: Separate the organic layer using a separatory funnel.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and further purify by vacuum distillation to obtain the final product, this compound.

6.4 Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_process Processing cluster_product Product A Maleic Anhydride D Reaction Mixture A->D B n-Butanol B->D C p-Toluenesulfonic Acid C->D E Reflux & Water Removal (Dean-Stark) D->E Heat F Solvent Removal (Vacuum Distillation) E->F G Neutralization (NaHCO3 wash) F->G H Drying (MgSO4) G->H I Purification (Vacuum Distillation) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Disposal Considerations

All waste materials, including unused product and contaminated absorbents, should be treated as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.[4] It is recommended to contact a licensed professional waste disposal service.[4]

Toxicological Information

A summary of the available toxicological data for this compound is presented below.

EndpointSpeciesRouteValue
Acute Toxicity (LD50) RatOral3700 mg/kg[4]
Acute Toxicity (LD50) RabbitDermal10,000 mg/kg[4]
Skin Irritation Rabbit-Causes skin irritation[4]
Eye Irritation --Causes eye irritation[4]
Sensitization Guinea pigSkinMay cause sensitization by skin contact
Carcinogenicity --Not identified as a probable, possible, or confirmed human carcinogen by IARC[4]

Conclusion

This compound is a valuable chemical intermediate that can be handled safely in a laboratory setting by adhering to the precautions and procedures outlined in this document. A thorough understanding of its hazards, proper use of personal protective equipment and engineering controls, and adherence to safe handling and emergency protocols are essential for minimizing risk and ensuring a safe research environment.

References

Material Safety Data Sheet (MSDS) for dibutyl malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information from the Material Safety Data Sheet (MSDS) for dibutyl malate (B86768), along with application notes and experimental protocols relevant to its use in a laboratory setting.

Section 1: Chemical and Physical Properties

Dibutyl malate is a colorless, oily liquid with a characteristic ester-like odor.[1][2][3] It is an unsaturated ester that is miscible with many organic solvents like methanol, ethanol, and acetone, but only slightly soluble in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₂₀O₄[4][5][6]
Molecular Weight 228.28 g/mol [4][5][6]
CAS Number 105-76-0[4][5]
Appearance Clear, colorless, oily liquid[1][2][4][5]
Boiling Point 281 °C (at 988 hPa)[4][5][7][8]
Melting Point -85 °C[2][3][5]
Density 0.988 g/mL at 25 °C[2][4]
Flash Point 138 °C (closed cup)[4][9]
Vapor Pressure < 1x10⁻² hPa at 20°C[8]
Vapor Density 7.88 (Air = 1.0)[4][7]
Water Solubility Very low solubility / Slightly miscible[1][3][8]
Refractive Index 1.444 - 1.445 at 20/25 °C[1][2][9]
log Pow (Partition Coefficient) 3.38 at 20°C[8]

Section 2: Applications in Research and Development

This compound serves as a versatile intermediate and additive in various fields. Its primary applications include:

  • Polymer Synthesis: It is widely used as a comonomer in the emulsion polymerization of vinyl and acrylic resins to create paints and adhesives.[1][2][10] In copolymers like PVC and vinyl acetates, it acts as an internal plasticizer, improving flexibility and waterproofing.[1]

  • Organic Synthesis: As an unsaturated ester, it can participate in addition reactions. It is a suitable intermediate for producing derivatives of succinic acid through hydrogenation or acetylation and can act as a dienophile in Diels-Alder reactions.[1][10]

  • Surfactant Production: this compound is a precursor for manufacturing sulfosuccinates, which are powerful wetting agents used in detergents.[1][9]

  • Pharmaceutical and Cosmetic Applications: There is growing interest in its use in pharmaceutical preparations as a potential solvent, co-solvent, or penetration enhancer for lipophilic drugs.[11] It is also used in cosmetics to enhance SPF in skincare products and improve hair flexibility.[2]

  • Other Industrial Uses: It is utilized as an additive in lubricants, pigments, and agricultural products.[1][5][12]

DBM This compound (DBM) Polymer Polymer Industry DBM->Polymer Organic Organic Synthesis DBM->Organic Pharma Pharma & Cosmetics DBM->Pharma Other Other Industries DBM->Other sub_Polymer1 Plasticizer for PVC, Vinyl Acetates Polymer->sub_Polymer1 sub_Polymer2 Comonomer for Paints & Adhesives Polymer->sub_Polymer2 sub_Organic1 Intermediate for Succinic Acid Derivatives Organic->sub_Organic1 sub_Organic2 Dienophile in Diels-Alder Reactions Organic->sub_Organic2 sub_Organic3 Precursor for Sulfosuccinate Surfactants Organic->sub_Organic3 sub_Pharma1 Solvent/Co-Solvent for APIs Pharma->sub_Pharma1 sub_Pharma2 Penetration Enhancer Pharma->sub_Pharma2 sub_Pharma3 SPF & Gloss Enhancer Pharma->sub_Pharma3 sub_Other1 Lubricant Additive Other->sub_Other1 sub_Other2 Pigment & Agrochemical Intermediate Other->sub_Other2

Fig. 1: Key Application Areas of this compound

Section 3: Health and Safety Information

This compound is classified as an irritant and may cause allergic skin reactions.[3][13] Researchers must handle this chemical with appropriate safety precautions.

Hazard Identification:

  • Eye Irritation: Causes eye irritation.[4]

  • Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin.[4] May cause an allergic skin reaction (sensitization).[13][14]

  • Respiratory Irritation: Inhalation of vapor or mist may cause respiratory tract irritation.[3][4]

  • Ingestion: May be harmful if swallowed.[4]

  • Chronic Exposure: May cause damage to organs (specifically the kidneys) through prolonged or repeated oral exposure.[14]

Table 2: Toxicological Data for this compound

TestSpeciesRouteResultSource
LD50 RatOral3,700 mg/kg[4][15]
LD50 RabbitDermal10,000 mg/kg[4][15]
Skin Irritation RabbitDermalIrritant (Open irritation test)[4]
Eye Irritation RabbitOcularMild eye irritation[13]
Skin Sensitization Guinea PigDermalMay cause sensitization[8][14]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][15][16]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[4][13]

  • Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. Consult a physician if symptoms persist.[4][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4][15]

Section 4: Laboratory Handling and Storage Protocol

Proper handling and storage are crucial to ensure safety and maintain the chemical's stability.

Personal Protective Equipment (PPE):

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[4][17]

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[4][14]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4][14]

  • Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[4][15]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[4][17]

  • Avoid inhalation of vapor or mist.[4]

  • Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[4][14]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep containers tightly closed when not in use.[4][17]

  • Store away from heat and sources of ignition.[4] The product is stable under recommended storage conditions.[4]

cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Procedure & Disposal prep1 Review MSDS for This compound prep2 Ensure adequate ventilation (Fume Hood) prep1->prep2 prep3 Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep2->prep3 handle1 Transfer chemical, avoiding splashes and vapor generation prep3->handle1 handle2 Keep container closed when not in use handle1->handle2 handle3 Keep away from incompatible materials (oxidizers, strong bases) handle2->handle3 clean1 Decontaminate work area handle3->clean1 clean2 Dispose of waste in a sealed, labeled hazardous waste container clean1->clean2 clean3 Wash hands thoroughly clean2->clean3 spill In Case of Spill or Exposure clean3->spill start Start: Working with This compound start->prep1 first_aid Follow First Aid Procedures (Sec. 3) & Seek Medical Attention spill->first_aid Exposure spill_cleanup Absorb with inert material and dispose of as hazardous waste spill->spill_cleanup Spill

Fig. 2: Workflow for Safe Laboratory Handling of this compound

Section 5: Experimental Protocols

The toxicological data provided in the MSDS are typically generated using standardized testing guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). Below are representative protocols based on the tests cited.

Protocol 1: Acute Dermal Toxicity Assessment (Based on OECD Guideline 402)

  • Objective: To determine the acute toxicity of this compound when applied to the skin.

  • Test System: Healthy young adult rabbits (or rats).

  • Methodology:

    • Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

    • The test substance (this compound) is applied uniformly over an area of at least 10% of the total body surface area. A porous gauze dressing is used to hold the liquid substance in contact with the skin.

    • A limit test is often performed first at one dose level of 2,000 mg/kg bodyweight. Based on the MSDS data (LD50 > 2,000 mg/kg), this is the likely starting point.

    • The substance is kept in contact with the skin for a 24-hour exposure period.

    • At the end of the exposure period, residual test substance is removed.

    • Animals are observed for mortality, signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic systems), and behavioral changes. Observations are recorded at 1, 24, and 48 hours, and then daily for 14 days.

    • Body weights are recorded weekly.

    • All animals are subjected to a gross necropsy at the end of the observation period.

Protocol 2: Skin Sensitization Assessment - Maximization Test (Based on OECD Guideline 406)

  • Objective: To determine the potential of this compound to provoke a skin sensitization reaction.

  • Test System: Young adult albino guinea pigs.

  • Methodology:

    • Induction Phase (Day 0):

      • Three pairs of intradermal injections are made into a clipped shoulder region (4x6 cm area).

      • Injection 1: Freund's Complete Adjuvant (FCA) mixed 1:1 with saline.

      • Injection 2: The test substance (this compound) at a selected concentration (e.g., 10% in corn oil).[8]

      • Injection 3: The test substance at the same concentration emulsified in the FCA/saline mixture.

    • Topical Induction (Day 7):

      • The injection site is treated with 10% sodium lauryl sulfate (B86663) in petrolatum to create a local irritation.

      • 24 hours later, a filter paper saturated with the test substance in a suitable vehicle is applied to the site and secured with a dressing for 48 hours.

    • Challenge Phase (Day 21):

      • A patch or chamber containing the test substance at the highest non-irritating concentration is applied to a freshly clipped flank of both the test and control animals.

      • The patch is removed after 24 hours.

    • Observation and Scoring:

      • The challenge skin sites are observed for erythema and edema at 24 and 48 hours after patch removal.

      • Skin reactions are graded, and the incidence and severity of the response in the test group are compared with the control group to determine if sensitization has occurred.

Section 6: Disposal Considerations

  • Product: Unused this compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service.[4] It can be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not let the product enter drains.[4][14]

  • Contaminated Packaging: Dispose of as unused product in accordance with federal, state, and local environmental regulations.[4]

References

Application Notes and Protocols for the Purification of Synthesized Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl malate (B86768) is a dialkyl ester of malic acid, finding applications in various industries, including as a mosquito repellent and a specialty solvent. The synthesis of dibutyl malate, typically through the esterification of malic acid with n-butanol, results in a crude product containing the desired ester, unreacted starting materials, catalyst, and byproducts. This document provides a detailed protocol for the purification of synthesized this compound to achieve a high-purity final product suitable for research and development applications.

The purification process involves several key steps: removal of the catalyst, elimination of unreacted acid and alcohol, and a final distillation to isolate the pure ester. Adherence to this protocol will ensure the removal of impurities, leading to a product with consistent quality.

Data Presentation

A summary of the expected outcomes and key parameters for the purification process is presented in the table below. This data is based on a typical laboratory-scale synthesis.

ParameterValueUnitNotes
Starting MaterialCrude this compound-Post-synthesis reaction mixture
Catalyst RemovalFiltration-For solid catalysts
Excess Alcohol RemovalReduced Pressure Distillation-Recovers n-butanol for reuse
Neutralization Agent6% Sodium Bicarbonate Solution% (w/v)Washed until the organic phase is neutral
Drying AgentAnhydrous Magnesium Sulfate (B86663)--
Final PurificationReduced Pressure Distillation-To obtain high-purity this compound
Expected Yield95.5 - 99.6%Based on the initial amount of malic acid[1]
Final Product PurityHigh-Near colorless and transparent liquid[1]

Experimental Protocol

This protocol details the purification of this compound following its synthesis from malic acid and n-butanol.

1. Catalyst Removal

  • Following the completion of the esterification reaction, allow the reaction mixture to cool to a safe handling temperature.

  • If a solid catalyst was used, remove it from the crude reaction mixture by filtration.[1] The filtered catalyst can often be washed and reused for subsequent reactions.

2. Removal of Excess n-Butanol

  • Transfer the filtrate to a round-bottom flask suitable for distillation.

  • Set up a distillation apparatus for distillation under reduced pressure.

  • Carefully apply vacuum and gently heat the flask to distill off the excess n-butanol.[1] The recovered n-butanol can be stored for future use.

3. Neutralization and Washing

  • Once the excess n-butanol has been removed, allow the remaining crude this compound to cool to room temperature.[1]

  • Transfer the crude ester to a separatory funnel.

  • Add a 6% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] The volume of the sodium bicarbonate solution should be approximately equal to the volume of the crude ester.

  • Stopper the funnel and shake gently, periodically venting to release any pressure generated.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the washing step with fresh sodium bicarbonate solution until the organic layer is neutral. This can be checked by testing the pH of the aqueous washing.

  • Finally, wash the organic layer with water to remove any remaining salts.

4. Drying of the Organic Phase

  • Drain the washed this compound from the separatory funnel into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) to the ester to act as a drying agent.[1] Swirl the flask to ensure good contact between the ester and the drying agent.

  • Allow the mixture to stand for at least 30 minutes, or until the liquid is clear, indicating that the water has been absorbed.

5. Final Purification by Distillation

  • Remove the drying agent by gravity filtration or by decanting the dried this compound into a clean, dry round-bottom flask suitable for distillation.

  • Set up a distillation apparatus for distillation under reduced pressure.

  • Heat the flask gently and collect the fraction corresponding to the boiling point of this compound at the applied pressure. The final product should be a nearly colorless and transparent liquid.[1]

Mandatory Visualization

The following diagram illustrates the workflow for the purification of synthesized this compound.

Purification_Workflow start Crude this compound (Post-Synthesis) filter_catalyst Catalyst Filtration start->filter_catalyst distill_butanol Reduced Pressure Distillation (Remove Excess n-Butanol) filter_catalyst->distill_butanol catalyst_out Solid Catalyst (for reuse) filter_catalyst->catalyst_out wash Neutralization & Washing (6% NaHCO3, then H2O) distill_butanol->wash butanol_out Recovered n-Butanol distill_butanol->butanol_out dry Drying (Anhydrous MgSO4) wash->dry aqueous_waste Aqueous Waste wash->aqueous_waste filter_desiccant Desiccant Filtration dry->filter_desiccant final_distillation Final Reduced Pressure Distillation filter_desiccant->final_distillation desiccant_out Used Desiccant filter_desiccant->desiccant_out end Pure this compound final_distillation->end

Caption: Workflow for the purification of synthesized this compound.

References

Application Notes and Protocols for Dibutyl Malate Synthesis in a Batch Reactor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dibutyl malate (B86768) in a batch reactor. Dibutyl malate is a valuable compound with applications as a plasticizer, emollient, and a key intermediate in the synthesis of various pharmaceutical and chemical products. The following sections detail the experimental setup, reaction parameters, and analytical methods for successful synthesis.

Introduction

This compound is synthesized via the esterification of malic acid with n-butanol. The reaction is typically catalyzed by an acid catalyst to achieve high yields and reaction rates. The general reaction is as follows:

Malic Acid + 2 n-Butanol ⇌ this compound + 2 H₂O

This process is a reversible reaction, and to drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often by azeotropic distillation. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency.

Experimental Setup

The synthesis of this compound is carried out in a batch reactor. A typical setup includes:

  • Glass Reactor: A multi-necked round-bottom flask serves as the reaction vessel, allowing for the connection of various apparatus.

  • Heating Mantle/Oil Bath: To provide uniform heating to the reaction mixture.

  • Mechanical/Magnetic Stirrer: To ensure proper mixing of the reactants and catalyst.

  • Condenser and Dean-Stark Trap: To facilitate the azeotropic removal of water.

  • Thermometer/Temperature Probe: To monitor the reaction temperature accurately.

  • Nitrogen Inlet (Optional): To maintain an inert atmosphere, preventing side reactions.

Experimental Protocols

Two primary protocols are presented below, utilizing different catalytic systems.

Protocol 1: Synthesis using Naphthalenesulfonic Acid Methylal Catalyst

This protocol is adapted from a patented method demonstrating high yields.[1]

Materials:

  • Malic Acid

  • n-Butanol

  • Naphthalenesulfonic Acid Methylal (catalyst)

  • Sodium Bicarbonate (NaHCO₃) solution (6% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Charging the Reactor: In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, reflux condenser, and a Dean-Stark water separator, add 0.1 mol of malic acid and 0.25 mol of n-butanol.

  • Catalyst Addition: Add naphthalenesulfonic acid methylal catalyst, amounting to 0.1-2.0% of the total weight of the reactants.[1]

  • Reaction: Heat the mixture to 90°C with continuous stirring.[1] The water produced during the esterification will be collected in the water separator.

  • Monitoring: Continue the reaction for approximately 3 hours, or until no more water is collected in the separator.[1] The progress can also be monitored by measuring the acid value of the reaction mixture.[1]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst. The catalyst can be recovered and reused.[1]

  • Work-up:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a 6% sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water until the aqueous layer is neutral.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Synthesis using p-Toluenesulfonic Acid Catalyst

This protocol is based on the common use of p-toluenesulfonic acid as a strong acid catalyst for esterification.[2][3]

Materials:

  • Malic Acid (or Maleic Anhydride as a precursor)

  • n-Butanol

  • p-Toluenesulfonic Acid (p-TSA)

  • Sodium Carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Assemble a batch reactor with a heating mantle, overhead stirrer, condenser, and Dean-Stark trap.

  • Reactant Charging: Charge the reactor with malic acid and n-butanol. A molar ratio of n-butanol to malic acid of 4:1 has been shown to be effective for the analogous synthesis of dibutyl maleate (B1232345).[2][3]

  • Catalyst Addition: Add p-toluenesulfonic acid as the catalyst.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water of reaction will be collected azeotropically in the Dean-Stark trap.

  • Completion: The reaction is considered complete when the theoretical amount of water has been collected.

  • Quenching and Neutralization: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with a sodium carbonate solution to neutralize the p-TSA, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove excess n-butanol. The crude product can be further purified by vacuum distillation.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound and the closely related dibutyl maleate.

Table 1: Reaction Parameters for this compound Synthesis

CatalystMalic Acid (mol)n-Butanol (mol)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Naphthalenesulfonic acid methylal0.10.250.1-2.0 wt%90395.5-99.6[1]

Table 2: Comparative Data for Dibutyl Maleate Synthesis (Analogous Reaction)

CatalystMolar Ratio (Anhydride:Butanol:Catalyst)TemperatureTime (min)Yield (%)Reference
p-Toluenesulfonic acid1:4:0.16Reflux7095.6[2][3]
Hydrogen type cation exchange resin-80-11018099.4[4]
Hydrogen type cation exchange resin-90-12524099.3[4]
Hydrogen type cation exchange resin-90-12021099.4[4]

Analytical Methods

To monitor the reaction progress and assess the purity of the final product, the following analytical techniques are commonly employed:

  • Acid Value Titration: This method is used to determine the amount of unreacted malic acid in the reaction mixture, thereby allowing for the calculation of the conversion rate.[1]

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the components of the reaction mixture, including reactants, products, and any byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of the reaction mixture, providing accurate quantification of this compound.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the formation of the ester functional group and the disappearance of the carboxylic acid group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the synthesized this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Malic Acid & n-Butanol reactor Batch Reactor (Heating & Stirring) reactants->reactor catalyst Catalyst catalyst->reactor reflux Azeotropic Reflux & Water Removal reactor->reflux filtration Catalyst Filtration reflux->filtration neutralization Neutralization (NaHCO3 Wash) filtration->neutralization drying Drying (Anhydrous MgSO4) neutralization->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product analysis GC/HPLC, NMR, IR product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Acid-Catalyzed Esterification

reaction_mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products malic_acid Malic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen malic_acid->protonation butanol n-Butanol (R'-OH) nucleophilic_attack Nucleophilic Attack by Alcohol butanol->nucleophilic_attack catalyst H+ (Acid Catalyst) catalyst->protonation protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination dibutyl_malate This compound (R-COOR') water_elimination->dibutyl_malate water Water (H2O) water_elimination->water catalyst_regen H+ (Catalyst Regenerated) water_elimination->catalyst_regen

Caption: Simplified mechanism of acid-catalyzed esterification.

References

Troubleshooting & Optimization

Technical Support Center: Dibutyl Malate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibutyl malate (B86768) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing dibutyl malate?

A1: The most common method for synthesizing this compound is through the esterification of malic acid or maleic anhydride (B1165640) with n-butanol. This reaction is typically catalyzed by an acid catalyst.

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen catalyst, reaction conditions, and purification methods. Reported yields can range from 62.6% to as high as 99.6% under optimized conditions.[1][2]

Q3: What are the main byproducts I should be aware of during the synthesis?

A3: During the esterification of malic acid with n-butanol, byproducts such as esters of fumaric and maleic acids can form.[3][4] These byproducts often arise from dehydration reactions of malic acid or its ester.[3][4]

Q4: How can I minimize byproduct formation?

A4: The choice of catalyst can significantly impact selectivity and minimize byproduct formation. For instance, studies have shown that using a heterogeneous catalyst like Amberlyst 36 Dry can provide an optimal ratio between conversion and selectivity for this compound production compared to catalysts like sulfuric acid.[3][4]

Q5: What safety precautions should I take when synthesizing this compound?

A5: this compound is an irritant and can cause skin and respiratory tract irritation. Inhalation of large amounts may cause lung damage, and ingestion can lead to gastrointestinal issues.[5] It is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid direct contact.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Inefficient Catalyst The choice of catalyst is crucial for high yield. While traditional catalysts like sulfuric acid are used, they can lead to side reactions.[6] Consider using more selective catalysts such as p-toluenesulfonic acid or solid acid catalysts like Amberlyst resins.[3][7][8] For example, a yield of 95.6% was achieved using p-toluenesulfonic acid.[7][8] A method using naphthalenesulfonic acid methylal as a catalyst reported yields of 95.5-99.6%.[2]
Suboptimal Molar Ratio of Reactants An excess of n-butanol is often used to drive the equilibrium towards the product. A molar ratio of maleic anhydride to n-butanol of 1:4 has been shown to be effective.[7][8] In another study, an acid to alcohol mole ratio of 1:3 was found to be optimal.[1]
Incomplete Water Removal The esterification reaction produces water, which can limit the reaction from going to completion. Employing a Dean-Stark trap during reflux is a common and effective method to continuously remove water from the reaction mixture.[9]
Inadequate Reaction Time or Temperature Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. Reaction times can range from 70 minutes to 16 hours, with temperatures typically at the reflux temperature of the solvent.[7][8][9] One method suggests a reaction time of 3 to 4 hours at a temperature of 80 to 130°C.[6]

Problem 2: Product Purity Issues

Possible Cause Suggested Solution
Presence of Acidic Byproducts The final product may contain unreacted acid or acidic byproducts. Washing the organic phase with a mild base, such as a sodium bicarbonate solution, until it is neutral can remove these impurities.[2]
Formation of Isomeric Esters The use of certain catalysts, like sulfuric acid, can promote the formation of byproducts such as esters of fumaric and maleic acids.[3][4] Using a more selective catalyst like Amberlyst 36 Dry can help minimize the formation of these impurities.[3][4]
Residual Catalyst If a homogeneous catalyst is used, it may need to be removed during workup. For solid catalysts, simple filtration is usually sufficient.[2] For soluble catalysts, neutralization and washing steps are necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid Catalyst

This protocol is based on a method that achieved a 95.6% yield.[7][8]

Materials:

  • Maleic anhydride

  • n-Butanol

  • p-Toluenesulfonic acid

  • Sodium bicarbonate solution (e.g., 6%)[2]

  • Anhydrous Magnesium Sulfate (MgSO₄)[2]

Equipment:

  • Three-neck flask

  • Reflux condenser

  • Dean-Stark trap

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck flask equipped with a reflux condenser, Dean-Stark trap, and magnetic stirrer, add maleic anhydride, n-butanol, and p-toluenesulfonic acid in a molar ratio of 1:4:0.016.

  • Heat the mixture to reflux and stir vigorously.

  • Continuously remove the water produced during the reaction using the Dean-Stark trap.

  • Continue the reflux for approximately 70 minutes, or until no more water is collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a 6% sodium bicarbonate solution until the aqueous layer is neutral.[2]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]

  • Filter to remove the drying agent.

  • Remove the excess n-butanol and purify the this compound by vacuum distillation.

Data Presentation

Table 1: Comparison of Catalysts and Reaction Conditions for this compound Synthesis

CatalystReactants (Molar Ratio)Temperature (°C)Reaction TimeYield (%)Reference
p-Toluenesulfonic acidMaleic anhydride:n-Butanol (1:4)Reflux70 min95.6[7][8]
Amberlyst-15Malic acid:n-Butanol (1:3)7060 min62.6[1]
Naphthalenesulfonic acid methylalMalic acid:n-Butanol (1:2.5)903 h95.5 - 99.6[2]
Hydrogen type cation exchange resinMaleic anhydride:n-Butanol (1:1.5 to 2.5)80 - 1303 - 4 h~99.3 - 99.4[6]
Amberlyst 36 DryMalic acid:n-ButanolNot specifiedNot specifiedOptimal for purity[3][4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 1. Charge Reactants (Malic Acid/Anhydride, n-Butanol) catalyst 2. Add Catalyst (e.g., p-TSA, Amberlyst) reactants->catalyst setup 3. Assemble Apparatus (Flask, Condenser, Dean-Stark) catalyst->setup reflux 4. Heat to Reflux setup->reflux water_removal 5. Continuous Water Removal reflux->water_removal monitoring 6. Monitor Reaction Progress water_removal->monitoring cooling 7. Cool Reaction Mixture monitoring->cooling washing 8. Neutralization Wash (e.g., NaHCO3 solution) cooling->washing drying 9. Dry Organic Layer (e.g., MgSO4) washing->drying purification 10. Purify by Distillation drying->purification

Caption: Workflow for this compound Synthesis.

troubleshooting_yield Troubleshooting Low this compound Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Inefficient Catalyst problem->cause1 cause2 Suboptimal Molar Ratio problem->cause2 cause3 Incomplete Water Removal problem->cause3 cause4 Incorrect Time/Temp problem->cause4 sol1 Use Selective Catalyst (e.g., Amberlyst, p-TSA) cause1->sol1 sol2 Use Excess n-Butanol (e.g., 1:4 ratio) cause2->sol2 sol3 Employ Dean-Stark Trap cause3->sol3 sol4 Optimize Reaction Time & Temp cause4->sol4

References

Minimizing side product formation in dibutyl malate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize side product formation during the synthesis of dibutyl malate (B86768).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dibutyl malate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Catalyst: Some catalysts have lower catalytic activity for this specific esterification.[1] 2. Reaction Conditions: Reaction time may be too short, or the temperature may be too low. 3. Inefficient Water Removal: The accumulation of water, a byproduct of the esterification, can shift the equilibrium back towards the reactants, hindering product formation.[2]1. Catalyst Selection: Consider using a highly efficient catalyst. Amberlyst 36 Dry and KU-2 FPP have been shown to produce high yields (70% and 86% respectively).[1] Naphthalenesulfonic acid methylal is another catalyst reported to achieve yields between 95.5-99.6%.[3] 2. Optimize Conditions: Increase reaction time or temperature. For example, using p-toluenesulfonic acid with a 1:4 molar ratio of maleic anhydride (B1165640) to n-butanol, refluxing for 70 minutes can achieve a yield of 95.6%.[4] 3. Water Removal: Use a Dean-Stark trap or similar apparatus to continuously remove water from the reaction mixture.[2][5]
High Concentration of Unsaturated Diester Impurities (Dibutyl Fumarate (B1241708) and Dibutyl Maleate) 1. Dehydration Side Reaction: The primary cause is the dehydration of malic acid or its ester, which is often promoted by the catalyst and reaction temperature.[1][6][7] 2. Catalyst Choice: Strong mineral acids, particularly sulfuric acid, are known to promote the formation of these byproducts.[1][6][7][8]1. Control Temperature: Avoid excessively high reaction temperatures which can favor the dehydration reaction. 2. Use a Milder Catalyst: Switch to a catalyst that shows high selectivity for esterification over dehydration. Heterogeneous catalysts like Amberlyst 36 Dry are recommended for providing an optimal ratio between conversion and selectivity.[1][6][7][8]
Product is Dark or Discolored 1. Carbonization: Strong acid catalysts like sulfuric acid can cause charring or carbonization of the organic materials at elevated temperatures.[9] 2. Impure Starting Materials: Impurities in the initial malic acid or n-butanol can lead to colored byproducts.[10]1. Catalyst and Temperature: Use a milder catalyst and avoid excessive heat. 2. Purification of Reactants: Ensure the purity of your starting materials. 3. Post-Reaction Purification: After the reaction, perform a purification sequence involving neutralization (e.g., with NaHCO3 solution), washing with water, drying (e.g., with anhydrous MgSO4), and distillation under reduced pressure to obtain a clear, colorless product.[3]
Difficult Catalyst Removal 1. Homogeneous Catalyst: Liquid-phase catalysts like sulfuric acid or p-toluenesulfonic acid require neutralization and washing steps for removal, which can be complex and generate waste.[3]1. Use a Heterogeneous Catalyst: Employ a solid acid catalyst such as Amberlyst 36 Dry, KU-2 FPP, or a hydrogen-type cation exchange resin.[1][6][9] These can be easily removed by simple filtration after the reaction and can often be reused.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main side products in this compound synthesis from malic acid?

A1: The primary side products are dibutyl fumarate and dibutyl maleate (B1232345).[1][6][7] These compounds are formed through a dehydration reaction of either the initial malic acid or the intermediate monobutyl malate, leading to unsaturated carbon-carbon bonds.[1][6][7][8] The formation of these byproducts is a common issue, particularly when using strong acid catalysts.[1]

Q2: How does the choice of catalyst affect the formation of side products?

A2: The catalyst choice is critical. Strong mineral acids, especially sulfuric acid, tend to promote the dehydration side reaction, leading to a higher concentration of unsaturated byproducts like dibutyl fumarate and dibutyl maleate.[1][6][7] Heterogeneous catalysts, such as the ion-exchange resin Amberlyst 36 Dry, have been shown to provide an optimal balance between high conversion of malic acid and high selectivity for the desired this compound, thereby minimizing side product formation.[1][6][7][8]

Q3: What is the recommended catalyst for minimizing side products while maintaining a high yield?

A3: Based on comparative studies, the heterogeneous catalyst Amberlyst 36 Dry is considered optimal for obtaining a high yield of pure this compound.[1][6][7][8] It provides a good balance of conversion and selectivity. Another study highlights the use of naphthalenesulfonic acid methylal as a reusable catalyst that can achieve very high yields (95.5-99.6%) with minimal environmental pollution.[3]

Q4: What are the typical reaction conditions for this compound synthesis?

A4: Typical conditions involve reacting malic acid (or maleic anhydride) with an excess of n-butanol in the presence of an acid catalyst.[5][11] The reaction is generally carried out at reflux temperature (around 90-130°C) to facilitate the removal of water using a Dean-Stark apparatus.[3][9] Reaction times can vary from a few hours to overnight, depending on the catalyst and temperature.[5][9] For example, one procedure involves refluxing for 3-4 hours at 80-130°C using a hydrogen-type cation exchange resin.[9]

Q5: How can I purify the final this compound product?

A5: A standard purification procedure involves several steps. After the reaction is complete, if a solid catalyst was used, it is first removed by filtration.[3] The excess n-butanol is then typically removed by distillation under reduced pressure. The remaining crude product is washed with a basic solution (e.g., 5-10% sodium bicarbonate) to neutralize any remaining acid, followed by washing with water.[3] The organic layer is then dried with a drying agent like anhydrous magnesium sulfate (B86663) and finally purified by vacuum distillation to yield the pure this compound.[3]

Quantitative Data Summary

The choice of catalyst significantly impacts the conversion of malic acid and the yield of this compound. The following table summarizes the performance of various catalysts in the esterification of malic acid with n-butanol.

CatalystMalic Acid Conversion (%)This compound Yield (%)Purity (%)Reference(s)
Sulfuric Acid~957189.1[1]
Orthophosphoric Acid~656898.1[1]
p-Toluenesulfonic Acid~855697.5[1]
Amberlyst 36 Dry~857098.5[1]
KU-2 FPP~608698.4[1]

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Catalyst (e.g., Amberlyst 36 Dry)

This protocol is adapted from studies emphasizing high purity and catalyst reusability.[1][6]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a reflux condenser, and a Dean-Stark trap.

  • Reactants: To the flask, add malic acid, n-butanol (in a molar excess, e.g., 1:2.5 to 1:4 ratio of acid to alcohol), and the Amberlyst 36 Dry catalyst (typically 0.1-2.0% of the total reactant weight).[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Continuously collect the water byproduct in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by techniques like GC analysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst by filtration. The catalyst can be washed and dried for reuse.[3]

    • Distill the filtrate under reduced pressure to recover the excess n-butanol.[3]

    • Wash the remaining crude product with a 5% sodium bicarbonate solution until neutral, followed by a water wash.[3]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.[3]

    • Perform a final vacuum distillation to obtain pure this compound.[3]

Protocol 2: Analysis of Products

The qualitative and quantitative composition of the reaction mixture can be determined using the following methods:[1][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To identify the main product (this compound) and the primary side products (dibutyl maleate, dibutyl fumarate).

    • Procedure: A sample of the reaction mixture is injected into the GC-MS system. The components are separated based on their boiling points and polarity in the GC column and then identified by their mass spectra.[1]

  • Gas-Liquid Chromatography (GLC):

    • Purpose: To determine the quantitative composition (purity and yield) of the product mixture.

    • Procedure: A calibrated GLC instrument is used to analyze the reaction samples. The peak areas corresponding to each component are used to calculate their relative concentrations.[1]

Visualizations

Diagram 1: Reaction and Side Product Formation Pathway

G malic_acid Malic Acid dehydration Dehydration (-H2O) malic_acid->dehydration invis1 malic_acid->invis1 n_butanol1 n-Butanol n_butanol1->invis1 n_butanol2 n-Butanol invis2 n_butanol2->invis2 dibutyl_malate This compound (Desired Product) dehydration->invis2 unsaturated_esters Dibutyl Maleate & Dibutyl Fumarate (Side Products) invis1->dibutyl_malate Esterification (+ Catalyst) invis2->unsaturated_esters Esterification

Caption: this compound synthesis and side product pathway.

Diagram 2: Experimental Workflow for Synthesis and Purification

G start 1. Mix Reactants (Malic Acid, n-Butanol, Catalyst) reflux 2. Heat to Reflux (Remove H2O via Dean-Stark) start->reflux cool 3. Cool to Room Temperature reflux->cool filter 4. Filter to Remove Heterogeneous Catalyst cool->filter distill_butanol 5. Distill Under Vacuum (Remove excess n-Butanol) filter->distill_butanol wash 6. Neutralize & Wash (NaHCO3 soln., then H2O) distill_butanol->wash dry 7. Dry Organic Layer (e.g., Anhydrous MgSO4) wash->dry final_distill 8. Final Vacuum Distillation dry->final_distill product Pure this compound final_distill->product

Caption: Workflow for this compound synthesis and purification.

Diagram 3: Troubleshooting Logic for High Impurity Levels

G start High Impurity Levels (Dibutyl Fumarate/Maleate) q1 What catalyst was used? start->q1 sulfuric Strong Acid (e.g., H2SO4) q1->sulfuric Strong Acid hetero Heterogeneous / Milder Acid q1->hetero Other a1 High probability of dehydration. Switch to a selective catalyst like Amberlyst 36 Dry. sulfuric->a1 q2 Was the reaction temperature too high? hetero->q2 solution Reduced Impurities a1->solution temp_high Yes q2->temp_high Yes temp_ok No q2->temp_ok No a2 High temperatures favor dehydration. Reduce reflux temperature if possible. temp_high->a2 a3 Review purity of starting materials and ensure efficient water removal. temp_ok->a3 a2->solution a3->solution

Caption: Troubleshooting decision tree for high impurity levels.

References

Separation of dibutyl malate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and purification of dibutyl malate (B86768). The following information addresses common challenges encountered when separating the final product from unreacted starting materials, primarily butanol and malic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for separating dibutyl malate from the reaction mixture?

A1: The typical purification process involves a multi-step workup procedure. After the initial esterification reaction, the mixture is first washed with a basic solution, such as sodium bicarbonate, to neutralize and remove any unreacted malic acid and the acid catalyst.[1][2][3] This is followed by a water or brine wash to remove any remaining salts and water-soluble impurities.[1] The organic layer containing the this compound is then dried using an anhydrous salt like magnesium sulfate (B86663).[2] Finally, the this compound is purified by distillation, often under reduced pressure, to separate it from excess butanol and other volatile impurities.[2][4]

Q2: Why is my yield of purified this compound consistently low?

A2: Low yields can result from several factors. The esterification reaction is an equilibrium process, which can limit the formation of the product.[1][5] To favor product formation, an excess of one reactant (usually butanol) is often used, and the water produced during the reaction is removed.[6] Losses can also happen during the purification steps, such as incomplete extractions, product loss during transfers between glassware, or decomposition if distillation is performed at too high a temperature.[1]

Q3: During the washing step, an emulsion has formed that won't separate. What should I do?

A3: Emulsion formation can occur, especially when vigorously shaking the separatory funnel. To break the emulsion, you can try gently swirling the funnel instead of shaking.[1] Adding a saturated sodium chloride solution (brine) can also help by increasing the ionic strength of the aqueous layer, which can aid in phase separation.[1] In some cases, allowing the mixture to stand for an extended period may also resolve the emulsion.

Q4: After distillation, my this compound is still impure. What could be the reason?

A4: If the boiling points of this compound and the impurities (like excess butanol) are close, simple distillation may not be sufficient. In such cases, fractional distillation is recommended for a more efficient separation.[7] It is also crucial to monitor the distillation temperature closely; a stable boiling point during collection indicates a pure fraction.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Layers in Separatory Funnel The densities of the organic and aqueous layers are too similar.Add more of the organic solvent or water to alter the density of the respective phases. Adding brine to the aqueous layer will increase its density.[1]
An emulsion has formed.Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion.[1]
Low Purity After Distillation Boiling points of the ester and impurities are too close for effective separation.Use fractional distillation for a more efficient separation. Monitor the temperature at the collection head and collect the fraction that distills at a constant temperature.[1]
The product may have decomposed during distillation.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the this compound and prevent thermal decomposition.
Final Product is Wet (Contains Water) The drying agent was not sufficient or efficient.Ensure the drying agent is added until some of it remains free-flowing, indicating that all the water has been absorbed. Filter the dried solution before proceeding to solvent removal.[1]
Incomplete separation of the aqueous layer during washing.Carefully separate the layers in the separatory funnel, ensuring no aqueous layer is carried over with the organic phase. A brine wash can help remove dissolved water.[1]

Data Presentation

The following table summarizes the key physical properties of the compounds involved in the synthesis and purification of this compound.

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL) Solubility in Water
This compound246.30~299 (estimated)[8]~1.04[8]Insoluble[9]
n-Butanol74.12117.70.810Sparingly soluble
Malic Acid134.09Decomposes at 1351.601Very soluble

Experimental Protocols

Detailed Methodology for the Purification of this compound

This protocol outlines the key steps for the purification of this compound from a reaction mixture containing unreacted butanol, malic acid, and an acid catalyst.

  • Neutralization and Washing:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the separatory funnel.[1][2]

    • Gently swirl the funnel initially, and then stopper and invert it, making sure to vent frequently to release the carbon dioxide gas produced.

    • Continue the washing until the effervescence ceases, indicating that all the acid has been neutralized.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with water and then with a saturated brine solution to remove any remaining water-soluble impurities.[1] Drain the aqueous layer after each wash.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

    • Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.[1]

    • Filter the dried organic layer through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask to remove the drying agent.

  • Removal of Excess Solvent and Final Purification:

    • If a solvent was used for extraction, remove it using a rotary evaporator.

    • To remove the excess n-butanol and purify the this compound, set up a distillation apparatus. For higher purity, fractional distillation is recommended. Due to the high boiling point of this compound, vacuum distillation is often preferred to prevent decomposition.

    • Heat the flask gently. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound at the given pressure.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude this compound (with Butanol, Malic Acid, Catalyst) Wash 1. Neutralization (NaHCO3 wash) 2. Water Wash 3. Brine Wash Reaction->Wash Transfer to Separatory Funnel Dry Drying (e.g., MgSO4) Wash->Dry Separate Organic Layer Distill Distillation (Fractional or Vacuum) Dry->Distill Filter PureProduct Pure this compound Distill->PureProduct Collect Pure Fraction

References

Troubleshooting common issues in dibutyl malate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibutyl malate (B86768) esterification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dibutyl malate.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why is my yield of this compound unexpectedly low?

Answer: Low yields in this compound esterification can stem from several factors, from reaction equilibrium to procedural inefficiencies. Here are the primary aspects to investigate:

  • Incomplete Reaction: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[1]

    • Solution: Ensure efficient removal of water as it is formed. This is typically achieved by using a Dean-Stark apparatus during reflux.[2] A vacuum can also be applied to help remove water and drive the reaction to completion.[3]

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. An inappropriate or insufficient amount of catalyst will result in a slow or incomplete reaction.

    • Solution: Sulfuric acid is a common catalyst, but can cause side reactions.[3][4] Consider using alternative catalysts like p-toluenesulfonic acid or solid acid catalysts such as Amberlyst resins, which can offer better selectivity and easier separation.[4][5][6] Ensure the catalyst loading is appropriate, typically ranging from 0.1% to 2.0% of the total weight of the reactants for some catalysts.[7]

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired ester. Common byproducts include esters of fumaric and maleic acids, which can arise from the dehydration of malic acid or its ester.[4][6]

    • Solution: Optimizing reaction temperature and choosing a milder catalyst can minimize side reactions. For instance, using Amberlyst 36 Dry has been shown to provide a good balance between conversion and selectivity.[4][6]

  • Losses During Workup: Significant amounts of product can be lost during the purification steps.

    • Solution: Carefully perform all extraction, washing, and distillation steps. Ensure complete phase separation during extractions and avoid overheating during distillation to prevent product decomposition.

Question 2: What are the common impurities in my final product and how can I remove them?

Answer: The primary impurities in this compound synthesis are typically unreacted starting materials and byproducts from side reactions.

  • Unreacted Malic Acid or Maleic Anhydride (B1165640): The presence of acidic starting materials can be detected by measuring the acid value of the product.

    • Purification: To remove acidic impurities, wash the crude product with a mild base, such as a 5-10% sodium bicarbonate (NaHCO₃) solution, until the washings are neutral.[7]

  • Unreacted n-Butanol: Excess n-butanol is often used to drive the reaction forward and will remain in the crude product.

    • Purification: Excess n-butanol can be removed by distillation, often under reduced pressure.[2][7]

  • Byproduct Esters: Dibutyl fumarate (B1241708) and dibutyl maleate (B1232345) can be formed as byproducts.[4]

    • Purification: These byproducts have boiling points close to this compound, making separation by simple distillation challenging. Careful fractional distillation under reduced pressure is required. Using a catalyst that minimizes byproduct formation is the best preventative measure.

Question 3: My reaction is proceeding very slowly or has stalled. What should I check?

Answer: A slow or stalled reaction is a common issue and can usually be traced back to a few key parameters.

  • Insufficient Water Removal: As the reaction is an equilibrium, the accumulation of water will slow down and eventually stop the forward reaction.[1]

    • Troubleshooting: Check your water removal system (e.g., Dean-Stark trap) to ensure it is functioning correctly and efficiently separating the water from the reaction mixture.

  • Catalyst Deactivation or Insufficient Amount: The catalyst may have lost its activity or may be present in too small a quantity.

    • Troubleshooting: If using a solid catalyst, ensure it is properly activated and not poisoned. For all catalysts, verify that the correct amount was added. An increase in catalyst loading might be necessary, but be mindful of potential increases in side reactions.

  • Low Reaction Temperature: The rate of esterification is temperature-dependent.

    • Troubleshooting: Ensure the reaction mixture is maintained at the appropriate temperature, typically at the reflux temperature of the alcohol.[2] For the synthesis of this compound from maleic anhydride and n-butanol, reaction temperatures are often in the range of 80-130°C.[3]

Question 4: What are the advantages of using a solid acid catalyst like Amberlyst over traditional mineral acids like sulfuric acid?

Answer: Solid acid catalysts offer several advantages over traditional homogeneous catalysts like sulfuric acid:

  • Easier Separation: Being in a solid phase, the catalyst can be easily removed from the reaction mixture by simple filtration, which simplifies the purification process.[7]

  • Reduced Corrosion: Solid acid catalysts are generally less corrosive to equipment than strong mineral acids like H₂SO₄.[8]

  • Reusability: Many solid catalysts can be regenerated and reused, making the process more cost-effective and environmentally friendly.[7]

  • Higher Selectivity: In some cases, solid acid catalysts can offer higher selectivity towards the desired product, leading to fewer byproducts.[4][6]

  • Milder Reaction Conditions: Some solid catalysts can effectively catalyze the reaction under milder conditions.[7]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis
CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst AmountReaction TimeReaction Temperature (°C)Yield/Esterification RateReference
p-Toluenesulfonic acidMaleic Anhydride, n-Butanol1:40.16 (molar ratio to anhydride)70 minReflux95.6%[5]
Hydrogen Type Cation Exchange ResinMaleic Anhydride, n-Butanol1:1.5 to 1:2.525-35 kg per 98 kg anhydride3-4 hours80-13099.3-99.4%[3]
Naphthalenesulfonic acid methylalMalic Acid, n-Butanol1:2.50.1-2.0% of total raw material weight~3 hours9095.5-99.6%[7]
Amberlyst 36 DryMalic Acid, n-ButanolNot specifiedNot specifiedNot specifiedNot specifiedOptimal conversion and selectivity[4][6]
Sulfuric AcidMalic Acid, n-ButanolNot specifiedNot specifiedNot specifiedNot specifiedHigh conversion, but more byproducts[4][6]

Experimental Protocols

General Protocol for this compound Synthesis via Esterification

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound from maleic anhydride and n-butanol using an acid catalyst.

Materials:

  • Maleic anhydride

  • n-Butanol (in excess)

  • Acid catalyst (e.g., p-toluenesulfonic acid, ~1-2% by weight of maleic anhydride)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (optional, as an azeotroping agent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add maleic anhydride and an excess of n-butanol (e.g., a 1:4 molar ratio of anhydride to alcohol).[5]

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.[2] Continue the reaction until no more water is collected (typically 2-4 hours, but can vary).

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the remaining acid catalyst and any unreacted maleic acid. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper). Then, wash with water and finally with brine.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the excess n-butanol using a rotary evaporator.

  • Purification: For higher purity, the crude this compound can be purified by vacuum distillation.[7] Collect the fraction at the appropriate boiling point and pressure.

Visualizations

Diagrams

Below are diagrams illustrating key aspects of the this compound esterification process.

G reactant reactant product product intermediate intermediate catalyst catalyst malic_acid Malic Acid (or Maleic Anhydride) intermediate1 Protonated Carbonyl malic_acid->intermediate1 + H+ (catalyst) dibutyl_malate This compound butanol n-Butanol proton H+ intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 + n-Butanol monobutyl_malate Monobutyl Malate intermediate2->monobutyl_malate - H+ monobutyl_malate->dibutyl_malate + n-Butanol - H2O water Water

Caption: Reaction pathway for the acid-catalyzed esterification of malic acid with n-butanol.

G start_node start_node decision_node decision_node process_node process_node end_node end_node issue_node issue_node start Start Experiment issue Low Yield or Slow Reaction start->issue check_water Is water being effectively removed? issue->check_water fix_water Optimize Dean-Stark/ Apply Vacuum check_water->fix_water No check_catalyst Is catalyst type and amount correct? check_water->check_catalyst Yes fix_water->check_catalyst fix_catalyst Verify catalyst loading/ Consider alternative check_catalyst->fix_catalyst No check_temp Is reaction temp optimal? check_catalyst->check_temp Yes fix_catalyst->check_temp fix_temp Adjust heating to ensure proper reflux check_temp->fix_temp No check_workup Are there losses during purification? check_temp->check_workup Yes fix_temp->check_workup fix_workup Refine washing and distillation technique check_workup->fix_workup Yes success Successful Synthesis check_workup->success No fix_workup->success G start_node start_node decision_node decision_node catalyst_node catalyst_node criteria_node criteria_node start Select Catalyst criteria1 Need for easy product purification? start->criteria1 criteria2 Concerned about equipment corrosion? criteria1->criteria2 Yes mineral_acid Use Mineral Acid (e.g., H2SO4, PTSA) criteria1->mineral_acid No criteria3 Is catalyst reusability important? criteria2->criteria3 Yes criteria2->mineral_acid No solid_acid Use Solid Acid Catalyst (e.g., Amberlyst) criteria3->solid_acid Yes criteria3->mineral_acid No

References

Optimization of reaction conditions for dibutyl malate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dibutyl malate (B86768). It is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for dibutyl malate synthesis?

A1: this compound is typically synthesized via the esterification of malic acid or maleic anhydride (B1165640) with n-butanol.[1][2][3][4][5]

Q2: Which catalysts are most effective for this compound synthesis?

A2: A variety of catalysts can be used, including strong mineral acids (like sulfuric acid), sulfonic acids (p-toluenesulfonic acid, naphthalenesulfonic acid), and solid acid catalysts such as ion-exchange resins (e.g., Amberlyst) and hydrogen-type cation exchange resins.[1][2][6][7] While traditional catalysts like sulfuric acid are effective, they can lead to side reactions and corrosion.[1] Solid acid catalysts are often preferred as they are more environmentally friendly and easier to separate from the reaction mixture.[6][7][8]

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the catalyst used. Generally, the reaction is carried out at reflux with continuous removal of water to drive the equilibrium towards the product. Temperatures typically range from 80°C to 130°C.[1][2] The molar ratio of n-butanol to malic acid (or maleic anhydride) is often in excess to favor the formation of the diester.[4]

Q4: What are the main byproducts in this compound synthesis?

A4: When starting from malic acid, dehydration can occur, leading to the formation of dibutyl fumarate (B1241708) and dibutyl maleate (B1232345) as byproducts.[6][7][9] The choice of catalyst can influence the extent of byproduct formation, with sulfuric acid sometimes leading to more byproducts.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction due to insufficient reaction time or temperature.1. Increase the reaction time or temperature, and monitor the reaction progress using techniques like GC.
2. Equilibrium not shifted sufficiently towards product formation.2. Ensure efficient removal of water using a Dean-Stark trap or by operating under vacuum.[2][5]
3. Catalyst deactivation or insufficient catalyst amount.3. Increase the catalyst loading or use a fresh batch of catalyst. For reusable catalysts, ensure proper regeneration.
4. Presence of water in reactants.4. Use anhydrous reactants and solvents. The presence of water can significantly reduce the conversion of malic acid.[4]
High Levels of Byproducts (Dibutyl Fumarate/Maleate) 1. Dehydration of malic acid catalyzed by strong acids.1. Consider using a milder catalyst, such as a solid acid catalyst like Amberlyst 36 Dry, which has been shown to provide a good balance between conversion and selectivity.[6][7]
2. High reaction temperature.2. Optimize the reaction temperature to favor esterification over dehydration.
Difficult Product Purification 1. Residual catalyst (e.g., sulfuric acid) in the reaction mixture.1. Neutralize the reaction mixture with a base (e.g., NaHCO3 solution) and wash thoroughly with water before distillation.[1]
2. Presence of unreacted starting materials and byproducts with close boiling points.2. Employ fractional distillation under reduced pressure for efficient separation.[1]
Catalyst Cannot Be Reused 1. Use of a homogeneous catalyst like sulfuric or p-toluenesulfonic acid.1. Switch to a heterogeneous catalyst like an ion-exchange resin, which can be filtered off and potentially reused.[1][8]

Data Presentation

Table 1: Comparison of Different Catalysts for this compound Synthesis

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction TimeYield (%)Reference
Naphthalenesulfonic acid methylalMalic acid, n-butanol1:2.590~3 h95.5 - 99.6[1]
Hydrogen type cation exchange resinMaleic anhydride, n-butanol1:1.5 to 2.580 - 1303 - 4 h99.3 - 99.4[2]
p-Toluenesulfonic acidMaleic anhydride, n-butanol1:4Reflux70 min95.6[3]
Amberlyst 131H+Maleic acid, n-butanol1:1090-High Conversion[4]
Amberlyst 36 DryMalic acid, n-butanol---Optimal yield and purity[6][7]

Note: Reaction conditions and yields can vary based on the specific experimental setup.

Experimental Protocols

Method 1: Synthesis using Naphthalenesulfonic Acid Methylal Catalyst

  • Reaction Setup: To a 100mL three-neck flask equipped with a magnetic stirrer, thermometer, reflux condenser, and water separator, add 0.1 mol of malic acid, 0.25 mol of n-butanol, and 0.1 g of naphthalenesulfonic acid methylal.[1]

  • Reaction: Heat the mixture to reflux at 90°C with stirring. Continuously remove the water produced during the reaction using the water separator.[1]

  • Completion: The reaction is complete when no more water is collected in the separator (approximately 3 hours).[1]

  • Work-up:

    • Filter the reaction mixture to remove the catalyst. The catalyst can be reused.[1]

    • Distill the filtrate under reduced pressure to recover excess n-butanol.[1]

    • Cool the residue to room temperature and wash with a 6% NaHCO3 solution until neutral.[1]

    • Separate the organic layer using a separatory funnel.[1]

    • Dry the organic layer with anhydrous MgSO4, filter, and distill under reduced pressure to obtain pure this compound.[1]

Method 2: Synthesis using a Solid Acid Catalyst (Hydrogen Type Cation Exchange Resin)

  • Reaction Setup: In a reactor, add 98 kg of maleic anhydride, 111-148 kg of n-butanol, and 25-35 kg of hydrogen type cation exchange resin.[2]

  • Reaction: Heat the mixture. Once the maleic anhydride is dissolved, turn on the internal circulation and apply a vacuum. Heat to a reaction temperature of 80-125°C and separate the water produced via a condenser.[2]

  • Completion: The reaction is typically complete within 3-4 hours.[2]

  • Work-up: After the reaction, the product is obtained by distillation, neutralization, and washing with water.[2]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_reactants 1. Reactant Charging cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Isolation and Purification reactants Charge Malic Acid/Maleic Anhydride, n-Butanol, and Catalyst reaction Heat to Reflux (80-130°C) with Stirring reactants->reaction water_removal Continuous Water Removal (e.g., Dean-Stark Trap) reaction->water_removal Drives Equilibrium catalyst_removal Catalyst Removal (Filtration for solid catalysts) reaction->catalyst_removal neutralization Neutralization & Washing (e.g., NaHCO3 wash) catalyst_removal->neutralization distillation Distillation (Reduced Pressure) neutralization->distillation product product distillation->product Pure this compound

Caption: General workflow for this compound synthesis.

catalyst_selection_logic Catalyst Selection Logic cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous (Solid Acid) Catalysts start Starting Point: Need to Synthesize this compound homogeneous e.g., H2SO4, p-TSA start->homogeneous heterogeneous e.g., Amberlyst Resins start->heterogeneous homogeneous_pros Pros: - High Activity homogeneous->homogeneous_pros homogeneous_cons Cons: - Corrosion - Difficult to Separate - Byproduct Formation homogeneous->homogeneous_cons heterogeneous_pros Pros: - Reusable - Environmentally Friendly - Easy Separation - High Selectivity heterogeneous->heterogeneous_pros heterogeneous_cons Cons: - Potentially Lower Activity - Higher Initial Cost heterogeneous->heterogeneous_cons

Caption: Logic for selecting a suitable catalyst.

References

Preventing the isomerization of dibutyl malate to dibutyl maleate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibutyl Maleate (B1232345) Stability

Welcome to the Technical Support Center for Dialkyl Ester Stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of dibutyl maleate during synthesis, purification, and storage.

Initial Clarification: Isomerization of Dibutyl Maleate

A common point of confusion is the isomerization pathway of dibutyl maleate. The primary and most significant isomerization reaction is the conversion of dibutyl maleate (the cis-isomer) to its more thermodynamically stable geometric isomer, dibutyl fumarate (B1241708) (the trans-isomer).

The conversion to dibutyl malate (B86768) is not a typical isomerization reaction. Dibutyl malate is synthesized via a different pathway, typically through the esterification of malic acid with butanol.[1] This guide will focus exclusively on preventing the undesired conversion of dibutyl maleate to dibutyl fumarate.

Frequently Asked Questions (FAQs)

Q1: What is the isomerization of dibutyl maleate to dibutyl fumarate? This is a chemical process where the cis geometric isomer (dibutyl maleate) converts into the trans geometric isomer (dibutyl fumarate). This occurs when the carbon-carbon double bond, which normally restricts rotation, is temporarily compromised, allowing rotation to the more stable trans configuration. The fumarate isomer is more stable due to reduced steric hindrance between the butyl ester groups.

Q2: Why is it critical to prevent this isomerization? In research and development, the specific geometry of a molecule is often essential for its intended function.

  • Product Purity: The presence of the fumarate isomer is considered an impurity that can affect the final product's specifications and performance.

  • Reactivity: Maleate and fumarate esters exhibit different chemical properties and reaction kinetics, particularly in polymerization and cycloaddition reactions like the Diels-Alder reaction.[2]

  • Physical Properties: The two isomers have distinct physical properties, including boiling point, melting point, and solubility, which can impact purification, formulation, and material characteristics.

Q3: What are the primary causes of dibutyl maleate isomerization? Isomerization can be initiated or accelerated by several factors commonly encountered in a laboratory setting:

  • Heat: Elevated temperatures provide the necessary energy to overcome the rotational barrier of the double bond.[3]

  • Acids: Both Brønsted and Lewis acids can catalyze isomerization by protonating a carbonyl oxygen, which facilitates rotation around the central C=C bond.[4][5]

  • Bases: Certain bases, especially amines, can catalyze the isomerization through a conjugate addition-elimination mechanism.

  • Radical Initiators & Light: The presence of radical initiators (e.g., trace bromine or sulfur compounds) and exposure to light can break the π-bond, allowing for free rotation and subsequent formation of the more stable fumarate isomer.[4]

Q4: How can I detect and quantify the amount of dibutyl fumarate impurity? Standard analytical techniques are highly effective for monitoring the purity of a dibutyl maleate sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method. The vinyl protons (–CH=CH–) of the two isomers have distinct chemical shifts, allowing for clear identification and quantification by comparing the integration of their respective peaks.[6]

  • Gas Chromatography (GC) and HPLC: These chromatographic methods can effectively separate the two isomers, enabling their quantification based on peak area.[4]

  • Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative method for monitoring the progress of isomerization during a reaction.

Troubleshooting Guide

This guide is structured to address issues at different stages of the experimental workflow.

Problem: Isomerization is observed during the chemical reaction (e.g., synthesis).
Possible CauseRecommended Solution
High Reaction Temperature Conduct the reaction at the lowest feasible temperature. If a lower temperature slows the desired reaction, consider extending the reaction time to compensate. For the esterification of maleic anhydride (B1165640), temperatures between 80-130°C are common, but should be carefully optimized.[7]
Strongly Acidic Catalyst If the reaction allows, switch to a milder or non-isomerizing catalyst. While strong acids like sulfuric acid are effective for esterification, they can promote isomerization. Consider using p-toluenesulfonic acid or a solid acid catalyst like a hydrogen-type cation exchange resin, which may offer higher selectivity.[5][7] Use the minimum effective amount of catalyst.
Extended Reaction Time Optimize the reaction to minimize its duration. Monitor the reaction progress closely using TLC or GC and stop it as soon as the starting material is consumed to prevent prolonged exposure to isomerization-promoting conditions.
Problem: Isomerization occurs during workup and purification.
Possible CauseRecommended Solution
Acidic Aqueous Wash Carefully neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Avoid washing with strong acids.
High Temperatures during Distillation/Solvent Removal Purify the product using high-vacuum distillation to keep the boiling point as low as possible. Avoid using a rotary evaporator at high temperatures for extended periods. A temperature below 100°C under high vacuum is recommended.[4]
Use of Acidic Drying Agents Avoid using acidic drying agents. Use neutral salts like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
Problem: The product isomerizes during storage.
Possible CauseRecommended Solution
Storage at Ambient Temperature Store dibutyl maleate in a refrigerator or freezer (e.g., 2-8°C or lower) to minimize thermal energy that could lead to isomerization over time.[4]
Exposure to Light Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light, which can initiate radical-based isomerization.[4]
Trace Acid/Base Impurities Ensure the product is purified to a high degree and is free of any residual acidic or basic catalysts from the synthesis or workup. Proper neutralization and washing are critical.
Exposure to Air/Oxygen For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to prevent oxidative processes that could generate radical species.

Data Presentation: Isomerization Rates

Table 1: Influence of Catalyst on Diethylamine-Catalyzed Isomerization of Diethyl Maleate at 24.9°C

Catalyst (0.255 M)SolventTime (hours)% Isomerization to Diethyl Fumarate
Hydrochloric AcidDiethyl Ether25.5%
DiethylamineDiethyl Ether221.0%
PiperidineDiethyl Ether2>99.0%

Data adapted from Nozaki, K.; Bartlett, P. D. J. Am. Chem. Soc. 1946, 68 (12), 2686-2692.[5] This data clearly shows that basic catalysts, particularly secondary amines like piperidine, are significantly more effective at promoting isomerization than strong acids under these conditions.

Experimental Protocols

Protocol 1: Synthesis of High-Purity Dibutyl Maleate

This protocol utilizes a solid acid catalyst to minimize isomerization during synthesis.

Objective: To synthesize dibutyl maleate from maleic anhydride and n-butanol with minimal formation of dibutyl fumarate.

Materials:

  • Maleic Anhydride (1.0 mol, 98 g)

  • n-Butanol (2.5 mol, 222 g, 274 mL)

  • Hydrogen-type cation exchange resin (e.g., Amberlyst 15) (25-30 g)

  • Toluene (B28343) (as azeotropic agent, ~100 mL)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • 3-neck round-bottom flask (1 L)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark trap with condenser

  • Separatory funnel

  • High-vacuum distillation apparatus

Procedure:

  • Setup: Assemble the 3-neck flask with the mechanical stirrer, Dean-Stark trap, and a thermometer.

  • Charging Reactants: To the flask, add maleic anhydride, n-butanol, toluene, and the cation exchange resin.

  • Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 95-115°C). Water will begin to collect in the Dean-Stark trap as the esterification proceeds.

  • Monitoring: Continue the reaction until the theoretical amount of water (~18 mL) has been collected, typically over 3-5 hours. Monitor the reaction via TLC to confirm the consumption of maleic anhydride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid resin catalyst.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 150 mL) and brine (1 x 100 mL). This removes unreacted maleic acid and the catalyst residues.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure to remove toluene and excess n-butanol.

    • Purify the crude dibutyl maleate by vacuum distillation (<1 mmHg) to yield a colorless oil. Collect the fraction boiling at the appropriate temperature (approx. 110-115°C at 1 mmHg).

Protocol 2: Analytical Method for Quantifying Isomerization

Objective: To determine the relative percentage of dibutyl maleate and dibutyl fumarate in a sample using ¹H NMR spectroscopy.

Materials:

Equipment:

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in a clean NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the spectral width covers the region from 0 to 10 ppm.

    • Optimize phasing and baseline correction for accurate integration.

  • Data Analysis:

    • Identify the characteristic singlet peaks for the vinylic protons (–CH=CH–). Based on data for analogous diethyl esters, the expected chemical shifts are:[6]

      • Dibutyl Maleate (cis): ~6.2-6.3 ppm

      • Dibutyl Fumarate (trans): ~6.8-6.9 ppm

    • Integrate the area of both singlet peaks. Let the integral for the maleate peak be Imaleate and the integral for the fumarate peak be Ifumarate.

    • Calculate the percentage of each isomer using the following formulas:

      • % Maleate = [ Imaleate / (Imaleate + Ifumarate) ] × 100

      • % Fumarate = [ Ifumarate / (Imaleate + Ifumarate) ] × 100

Visualizations

Isomerization_Pathway DBM Dibutyl Maleate (cis-isomer) Transition Rotatable Intermediate DBM->Transition Heat, Acid, Base, Light DBF Dibutyl Fumarate (trans-isomer) Transition->DBF Forms more stable trans-isomer Troubleshooting_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_storage Storage S_Temp High Temp? Action1 Lower Temp, Use Mild Catalyst, Monitor Time S_Temp->Action1 S_Cat Strong Catalyst? S_Cat->Action1 S_Time Long Time? S_Time->Action1 W_Wash Acidic Wash? Action2 Neutralize, Use Vacuum Distill. W_Wash->Action2 W_Dist High Temp Distill? W_Dist->Action2 St_Temp Room Temp? Action3 Refrigerate, Use Amber Bottle St_Temp->Action3 St_Light Light Exposure? St_Light->Action3 Start Experiment Start Start->S_Temp Start->S_Cat Start->S_Time Action1->W_Wash Action1->W_Dist Action2->St_Temp Action2->St_Light End Pure Dibutyl Maleate Action3->End

References

Technical Support Center: Large-Scale Production of Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of dibutyl malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing dibutyl malate?

A1: this compound is synthesized through the esterification of maleic anhydride (B1165640) with n-butanol. This reaction typically occurs in two stages: a rapid initial reaction forms monobutyl malate, which is then followed by a slower, reversible reaction where a second molecule of n-butanol reacts with the monoester to form this compound and water. The presence of an acid catalyst is necessary for the second stage to proceed efficiently.

Q2: Why is continuous water removal critical during the synthesis of this compound?

A2: The esterification reaction is reversible, meaning the products (this compound and water) can react to reform the reactants (monobutyl malate and n-butanol). According to Le Châtelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the formation of the desired product, this compound, thereby increasing the overall yield. Inefficient water removal is a common cause of low product yield.

Q3: What are the common side reactions to be aware of during this compound synthesis?

A3: Several side reactions can occur, impacting the purity and yield of this compound. These include:

  • Hydrolysis: The presence of water can hydrolyze the maleic anhydride starting material to maleic acid or the this compound product back to monobutyl malate and n-butanol.

  • Isomerization: Under certain conditions, particularly at elevated temperatures, dibutyl maleate (B1232345) can isomerize to its geometric isomer, dibutyl fumarate (B1241708).

  • Ether Formation: At high temperatures and in the presence of strong acid catalysts, n-butanol can dehydrate to form di-n-butyl ether.

Q4: What types of catalysts are suitable for this compound synthesis, and what are their pros and cons?

A4: A variety of acid catalysts can be employed. The choice of catalyst impacts reaction rate, yield, and the environmental profile of the process.

  • Homogeneous Catalysts: Traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective and lead to high conversion rates. However, they can be corrosive to equipment and difficult to separate from the reaction mixture, often leading to environmental concerns due to the generation of acidic waste.[1]

  • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst) and zeolites, are increasingly preferred. They are generally less corrosive, can be easily recovered by filtration, and are reusable, making the process more environmentally friendly and cost-effective.

Q5: How can the purity of this compound be improved after the reaction?

A5: Post-reaction purification is crucial for obtaining high-purity this compound. A typical workup procedure involves:

  • Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration. For homogeneous catalysts, a neutralization step is required.

  • Neutralization: The crude product is washed with a basic solution, such as sodium bicarbonate or sodium carbonate, to remove any remaining acidic catalyst and unreacted maleic acid.

  • Washing: The organic layer is then washed with water to remove any residual salts and water-soluble impurities.

  • Drying: The product is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The final purification is achieved by vacuum distillation to separate the this compound from unreacted n-butanol and other high-boiling impurities.

Troubleshooting Guides

Problem 1: Low Product Yield
Potential CauseSuggested Solution
Inefficient Water Removal Ensure the Dean-Stark apparatus or other water separation method is functioning correctly. Check for any leaks in the system that could allow atmospheric moisture to enter. For smaller-scale reactions, consider using molecular sieves to sequester the water formed.
Incomplete Reaction The reaction may not have reached equilibrium. Extend the reaction time and monitor the progress by techniques such as titration of the acid content.
Suboptimal Reaction Temperature The reaction rate is temperature-dependent. Ensure the reaction mixture is maintained at the appropriate reflux temperature. However, avoid excessively high temperatures which can promote side reactions.
Insufficient Catalyst Activity or Amount The catalyst may be deactivated or used in an insufficient quantity. For solid catalysts, ensure they are properly activated and that there is adequate mixing to overcome mass transfer limitations. For liquid catalysts, consider a modest increase in the catalyst loading.
Unfavorable Reactant Molar Ratio An excess of n-butanol is typically used to drive the reaction forward. A common molar ratio of maleic anhydride to n-butanol is 1:4.[2]
Problem 2: Product Impurity (Discoloration, Presence of Byproducts)
Potential CauseSuggested Solution
Isomerization to Dibutyl Fumarate This is often caused by prolonged reaction times at high temperatures. Optimize the reaction time and temperature to minimize the formation of the fumarate isomer.
Presence of Unreacted Maleic Acid or Monoester This indicates an incomplete reaction or inefficient purification. Ensure the reaction goes to completion and that the post-reaction neutralization and washing steps are thorough.
Catalyst Residue Incomplete removal of the acid catalyst can lead to product degradation and discoloration. Ensure complete neutralization and thorough washing of the crude product.
Thermal Decomposition during Distillation This compound can decompose at very high temperatures. Perform the final purification by distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystReactant Ratio (Maleic Anhydride:n-Butanol)Catalyst LoadingTemperature (°C)Reaction Time (min)Yield (%)Reference
p-Toluenesulfonic acid1:40.16 (molar ratio to maleic anhydride)Reflux7095.6[2]
Sulfuric acidNot specifiedNot specifiedNot specifiedNot specifiedHigh (comparative)[2]
Ferric chloride hexahydrateNot specifiedNot specifiedNot specifiedNot specifiedLower than p-TSA[2]
Naphthalenesulfonic acid methylal1:2.50.1-2.0 wt% of reactants90~18095.5-99.6[1]
Hydrogen type cation exchange resin1:1.5-2.5 (mass ratio)~20-25 wt% of reactants80-130180-240>99 (esterification rate)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Reactant Charging: In the flask, combine maleic anhydride, n-butanol (in a 1:4 molar ratio), and p-toluenesulfonic acid (0.16 molar equivalents relative to maleic anhydride).[2]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Continuously remove the water that azeotropically distills with n-butanol and collects in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted acid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of this compound using a Hydrogen Type Cation Exchange Resin
  • Apparatus Setup: Set up a reactor with a mechanical stirrer, heating system, and a condenser configured for water separation under vacuum.

  • Reactant and Catalyst Charging: Charge the reactor with maleic anhydride, n-butanol (e.g., a mass ratio of 98 kg to 148 kg), and the hydrogen type cation exchange resin (e.g., 35 kg).[3]

  • Reaction: Heat the mixture to 80-110°C under vacuum while stirring. The water produced will be removed through the condenser.[3]

  • Monitoring: Continue the reaction for a predetermined time (e.g., 3 hours) or until the desired conversion is achieved.[3]

  • Workup:

    • Cool the reaction mixture.

    • Filter to recover the cation exchange resin, which can be washed and reused.

    • The filtrate is then neutralized with a basic solution and washed with water.

  • Purification: The excess n-butanol is recovered by distillation, and the final product is purified by vacuum distillation.

Mandatory Visualizations

Dibutyl_Malate_Synthesis_Pathway MA Maleic Anhydride Monoester Monobutyl Malate MA->Monoester + nBuOH1 n-Butanol nBuOH1->Monoester DBM This compound Monoester->DBM + nBuOH2 n-Butanol nBuOH2->DBM Water Water DBM->Water + Catalyst Acid Catalyst Catalyst->DBM Catalyzes

Caption: Chemical synthesis pathway for this compound.

Troubleshooting_Workflow Start Low this compound Yield CheckWater Is water removal efficient? Start->CheckWater CheckTimeTemp Is reaction time/temp optimal? CheckWater->CheckTimeTemp Yes ImproveWater Optimize Dean-Stark/ vacuum system. CheckWater->ImproveWater No CheckCatalyst Is catalyst active and sufficient? CheckTimeTemp->CheckCatalyst Yes AdjustTimeTemp Extend reaction time or adjust temperature. CheckTimeTemp->AdjustTimeTemp No CheckRatio Is reactant ratio correct? CheckCatalyst->CheckRatio Yes ReplaceCatalyst Add fresh/more catalyst or improve mixing. CheckCatalyst->ReplaceCatalyst No AdjustRatio Use excess n-butanol (e.g., 1:4 molar ratio). CheckRatio->AdjustRatio No Success Yield Improved CheckRatio->Success Yes ImproveWater->CheckTimeTemp AdjustTimeTemp->CheckCatalyst ReplaceCatalyst->CheckRatio AdjustRatio->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Decolorization of Crude Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing color impurities from crude dibutyl malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of color in crude dibutyl malate?

A1: Color in crude this compound can originate from several sources, primarily related to the synthesis process. These include:

  • Side Reactions: Undesired side reactions during esterification can produce colored byproducts.

  • Degradation of Reactants or Products: High reaction temperatures or prolonged reaction times can lead to the degradation of the starting materials (malic acid and n-butanol) or the final product, forming colored impurities.

  • Impurities in Starting Materials: The purity of the initial reactants can significantly impact the color of the crude product. Impurities in the malic acid or n-butanol can react to form colored compounds.

  • Oxidation: Exposure of the reaction mixture or the crude product to air, especially at elevated temperatures, can lead to oxidation and the formation of colored species. One identified cause of color in a similar compound was the product of oxidative dimerization of an impurity.[1]

  • Catalyst-Related Impurities: The type of catalyst used (e.g., sulfuric acid) can sometimes contribute to color formation through side reactions or degradation.

Q2: What are the primary methods for removing color from crude this compound?

A2: The most common and effective methods for decolorizing crude this compound are:

  • Adsorption: This involves treating the crude ester with an adsorbent material that has a high affinity for the colored impurities. Activated carbon is the most widely used and effective adsorbent for this purpose.[2] Other adsorbents like activated clay and alumina (B75360) can also be used.[3]

  • Distillation: Vacuum distillation is a highly effective method for purifying this compound and removing non-volatile colored impurities. It is often the final step in the purification process to obtain a colorless product.[3]

  • Washing/Neutralization: Washing the crude product with a mild alkaline solution, such as sodium bicarbonate, can help neutralize any residual acidic catalyst and remove some water-soluble impurities that may contribute to color.[3]

Q3: How does activated carbon treatment work to remove color?

A3: Activated carbon has a highly porous structure with a large surface area, which allows it to adsorb a wide range of organic molecules, including those that cause color.[2] The color impurities are physically adsorbed onto the surface of the activated carbon and are subsequently removed by filtration.

Q4: When is vacuum distillation preferred over simple distillation for purification?

A4: Vacuum distillation is preferred for compounds with high boiling points (typically >150 °C at atmospheric pressure) to prevent thermal decomposition. This compound has a boiling point of approximately 281 °C at atmospheric pressure, making vacuum distillation the necessary method to purify it without degradation and the associated color formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the decolorization of crude this compound.

Problem Possible Cause Troubleshooting Steps
Incomplete color removal after activated carbon treatment. Insufficient amount of activated carbon.Increase the dosage of activated carbon. A typical starting range is 0.5-2.0% (w/w) of the crude ester.
Inadequate contact time.Increase the stirring/agitation time. A minimum of 30-60 minutes is generally recommended.
Incorrect temperature.Optimize the temperature. For many esters, a temperature range of 60-80°C is effective.
Ineffective type of activated carbon.Different grades of activated carbon have varying pore structures and surface chemistries. Test different types of activated carbon (e.g., powdered vs. granular, different activation methods) to find the most effective one for your specific impurities.
Product loss during activated carbon treatment. Adsorption of this compound onto the activated carbon.While some loss is unavoidable, using the minimum effective amount of activated carbon can help minimize this.
Inefficient filtration.Ensure a proper filtration setup to recover the maximum amount of product from the activated carbon cake. This may involve washing the filter cake with a small amount of a suitable solvent.
Color reappears after storage. Product instability or residual impurities.The product may be slowly degrading. Ensure all acidic impurities have been removed by thorough washing and neutralization before final distillation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
The distillate is still colored after vacuum distillation. Volatile colored impurities.If the colored impurities have a similar boiling point to this compound, they will co-distill. In this case, pre-treatment with activated carbon is crucial before distillation.
Thermal decomposition during distillation.Ensure the vacuum is sufficiently low to keep the boiling temperature below the point of thermal decomposition. The distillation temperature should be kept as low as possible.

Quantitative Data on Decolorization Methods

The following table summarizes the expected efficiency of different decolorization methods. Note that specific APHA color values for crude this compound are not widely published; the data for butanol is provided as a relevant example of the efficacy of activated carbon.

Method Key Parameters Starting Material Initial Color (APHA) Final Color (APHA) Reference
Activated Carbon Treatment2% (w/w) activated carbon, 60°C, 30 min stirringBio-butanol500300
Vacuum DistillationPost-washing and dryingCrude this compound-"Nearly colorless and transparent"[3]

Experimental Protocols

Activated Carbon Decolorization

Objective: To remove colored impurities from crude this compound using activated carbon.

Materials:

  • Crude this compound

  • Powdered activated carbon (0.5 - 2.0% w/w)

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask

  • Thermometer

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or a sintered glass funnel)

  • Filter aid (e.g., celite), optional

Procedure:

  • Place the crude this compound into a round-bottom flask equipped with a magnetic stir bar.

  • Add the calculated amount of powdered activated carbon to the flask.

  • Heat the mixture to 60-80°C with continuous stirring.

  • Maintain the temperature and continue stirring for 30-60 minutes.

  • Allow the mixture to cool slightly before filtration.

  • Filter the mixture through a Buchner funnel with a suitable filter paper to remove the activated carbon. A filter aid may be used to improve filtration speed and efficiency.

  • Collect the decolorized this compound.

Vacuum Distillation

Objective: To purify decolorized this compound and remove non-volatile impurities.

Materials:

  • Decolorized this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head with a Vigreux column, condenser, receiving flask)

  • Vacuum pump with a vacuum trap

  • Heating mantle

  • Boiling chips or a magnetic stirrer

  • Thermometer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the decolorized this compound into the distillation flask along with boiling chips or a magnetic stir bar.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired vacuum level is reached, begin heating the distillation flask gently.

  • Collect any low-boiling fractions first.

  • Increase the temperature to distill the this compound. The boiling point will depend on the pressure.

  • Collect the pure, colorless this compound in the receiving flask.

  • Stop the distillation before the distillation flask is completely dry to avoid the formation of peroxides and potential hazards.

  • Allow the apparatus to cool completely before releasing the vacuum.

Troubleshooting Workflow

Troubleshooting_Dibutyl_Malate_Color start Crude this compound is Colored activated_carbon Perform Activated Carbon Treatment (0.5-2% w/w, 60-80°C, 30-60 min) start->activated_carbon filter Filter to Remove Activated Carbon activated_carbon->filter check_color1 Is the Color Removed? filter->check_color1 increase_ac Increase Activated Carbon Concentration or Contact Time check_color1->increase_ac No vacuum_distillation Perform Vacuum Distillation check_color1->vacuum_distillation Yes increase_ac->activated_carbon check_color2 Is the Distillate Colorless? vacuum_distillation->check_color2 end_product Colorless this compound check_color2->end_product Yes troubleshoot Troubleshoot Distillation (Check Vacuum, Temperature) check_color2->troubleshoot No troubleshoot->vacuum_distillation

Caption: Troubleshooting workflow for removing color impurities from crude this compound.

References

Technical Support Center: Enhancing the Purity of Dibutyl Malate Through Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of dibutyl malate (B86768) via distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation recommended for purifying dibutyl malate?

A1: this compound has a high boiling point of 281 °C at atmospheric pressure.[1][2] It may begin to decompose at temperatures below its atmospheric boiling point, with a reported decomposition temperature of 265 °C.[1] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature and minimizing the risk of thermal degradation, which can lead to discolored products and the formation of impurities.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities include unreacted starting materials such as n-butanol and maleic acid (or its anhydride), the isomerization product dibutyl fumarate, and byproducts like alkoxysuccinic acid dialkyl esters. Residual acid catalyst (e.g., p-toluenesulfonic acid) used during synthesis may also be present.[3]

Q3: My distilled this compound is yellow or brown. What is the cause and how can I fix it?

A3: Discoloration is typically a sign of thermal decomposition.[4] To prevent this, ensure your vacuum is sufficiently low to reduce the distillation temperature. It is also crucial to maintain even heating using a heating mantle and magnetic stirrer. If the product remains discolored, consider a pre-distillation treatment with activated charcoal or using a shorter path distillation apparatus to minimize the time the compound spends at high temperatures.

Q4: How can I effectively remove acidic impurities before distillation?

A4: Before distilling, it is crucial to neutralize and remove any acidic components. This can be achieved by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base until gas evolution (CO₂) ceases.[4][5] Subsequently, wash with water and then brine to remove residual salts and water.[4] Thoroughly dry the organic phase with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before distillation, as water can interfere with the process.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Solution(s)
Difficulty Achieving/Maintaining Vacuum Leaks in the apparatus (improperly sealed joints, cracked glassware, tubing perforations).Inspect all glassware for cracks. Ensure all joints are properly greased and securely clamped. Use thick-walled vacuum tubing.[6][7]
Inefficient vacuum pump.Check the pump oil level and clarity; change if necessary. Ensure the pump is adequately sized for the system.[6]
Unstable/Bumping Boiling Uneven heating of the distillation flask.Use a heating mantle with a magnetic stirrer for uniform heat distribution.[6]
Lack of boiling chips or stir bar.Always use a magnetic stir bar for vacuum distillation; boiling chips are ineffective under vacuum.[7]
Vacuum applied too quickly.Apply the vacuum gradually to prevent sudden, violent boiling of volatile components.[6]
Low Product Yield Incomplete separation of fractions.Use a fractionating column for better separation if impurities have close boiling points. Monitor the head temperature closely and collect distinct fractions.
Distillation temperature too low or too high.Optimize the distillation temperature based on the vacuum level. A pressure-temperature nomograph can be used for estimation.
Product loss during transfers.Minimize the number of glassware transfers. Ensure all product is carefully transferred between vessels.
Product Contamination (Cloudy Appearance) Presence of water.Ensure the crude product is thoroughly dried with an anhydrous drying agent before distillation. Check that all glassware is completely dry.
Carryover of non-volatile impurities ("splashing").Do not fill the distillation flask more than two-thirds full. Ensure a smooth and steady boiling rate.[6]

Data Presentation: Physical Properties

A summary of physical properties for this compound and common related substances is provided below to aid in planning the distillation.

Substance Molecular Weight ( g/mol ) Boiling Point (°C at 760 mmHg) Density (g/cm³) Notes
This compound 228.28[8]281[1][2]~0.99 at 25 °C[1]The target compound. Prone to decomposition near its atmospheric boiling point.[1]
n-Butanol 74.12117.7~0.81 at 20 °CA common starting material; should be removed in an initial low-boiling fraction.
Maleic Anhydride 98.06202~1.48 at 20 °CA common starting material. Reacts with water to form maleic acid.
Dibutyl Fumarate 228.28296~0.98 at 25 °CIsomer of this compound. Has a slightly higher boiling point, making separation by distillation challenging.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the procedure for purifying crude this compound.

1. Pre-Distillation Work-up: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of a suitable organic solvent (e.g., diethyl ether) to dilute the crude product. c. Wash the solution with a saturated aqueous NaHCO₃ solution. Swirl gently and vent the funnel frequently to release CO₂ gas. Continue washing until no more gas evolves. d. Wash the organic layer sequentially with water and then with brine. e. Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). f. Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to remove the solvent.

2. Apparatus Setup: a. Inspect all glassware for any cracks or defects.[7] b. Assemble the vacuum distillation apparatus as shown in the diagram below. Use a round-bottom flask as the distilling flask. A short-path distillation head is recommended. c. Use a magnetic stirrer and place a stir bar in the distilling flask.[7] d. Grease all ground-glass joints lightly but thoroughly to ensure a good seal.[7] e. Attach thick-walled vacuum tubing from the distillation adapter to a cold trap, and then to the vacuum pump.[7]

3. Distillation Procedure: a. Transfer the dried, crude this compound into the distilling flask, filling it to no more than two-thirds of its capacity. b. Begin stirring. c. Turn on the vacuum pump to slowly evacuate the system.[7] d. Once the target vacuum is reached and stable, begin to heat the distilling flask gently with the heating mantle. e. Collect a forerun fraction, which will likely contain residual n-butanol or other volatile impurities. f. As the temperature at the thermometer rises and stabilizes, switch to a clean receiving flask to collect the pure this compound fraction. Record the temperature and pressure range of the main fraction. g. Stop the distillation when the temperature begins to drop or when only a small residue remains in the distilling flask.

4. Shutdown Procedure: a. Turn off the heating mantle and allow the apparatus to cool down completely under vacuum.[7] b. Once cool, slowly vent the system by carefully introducing air (or an inert gas). c. Turn off the vacuum pump.[7] d. Disassemble the apparatus and characterize the purified product.

Visualizations

TroubleshootingWorkflow start Distillation Problem Occurs check_vacuum Problem with Vacuum? start->check_vacuum check_boiling Unstable Boiling? check_vacuum->check_boiling No solution_vacuum Inspect for Leaks Check Pump Oil Use Greased Joints check_vacuum->solution_vacuum Yes check_yield Low Yield? check_boiling->check_yield No solution_boiling Use Stir Bar Ensure Even Heating Apply Vacuum Gradually check_boiling->solution_boiling Yes check_purity Product Impure/Discolored? check_yield->check_purity No solution_yield Optimize Temp/Pressure Improve Fractionation Minimize Transfers check_yield->solution_yield Yes solution_purity Lower Distillation Temp Perform Pre-Distillation Wash Ensure Dry Glassware check_purity->solution_purity Yes end_node Problem Resolved check_purity->end_node No solution_vacuum->end_node solution_boiling->end_node solution_yield->end_node solution_purity->end_node

Caption: Troubleshooting workflow for this compound distillation.

DistillationSetup cluster_setup Vacuum Distillation Apparatus cluster_vacuum Vacuum System cluster_cooling Cooling System flask Distilling Flask (with stir bar) head Distillation Head (with Thermometer) flask->head mantle Heating Mantle & Stirrer mantle->flask heats condenser Condenser head->condenser adapter Vacuum Adapter condenser->adapter water_out Water Out condenser->water_out receiver Receiving Flask adapter->receiver cold_trap Cold Trap (Dry Ice/Acetone) adapter->cold_trap To Vacuum pump Vacuum Pump cold_trap->pump water_in Water In water_in->condenser

Caption: Diagram of a standard vacuum distillation apparatus.

References

Addressing incomplete conversion in dibutyl malate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibutyl malate (B86768) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a particular focus on addressing incomplete conversion.

Troubleshooting Guide: Incomplete Conversion

Incomplete conversion is a frequent challenge in the esterification of malic acid or maleic anhydride (B1165640) with butanol. This guide provides a systematic approach to identifying and resolving the root causes.

Question: My dibutyl malate synthesis is showing low conversion. What are the potential causes and how can I address them?

Answer:

Low conversion in this compound synthesis can stem from several factors, ranging from reaction equilibrium to catalyst inefficiency. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Flowchart

G start Incomplete Conversion Detected check_equilibrium 1. Is the reaction equilibrium being effectively shifted? start->check_equilibrium check_catalyst 2. Is the catalyst active and appropriate? check_equilibrium->check_catalyst Yes solution_water Solution: - Ensure efficient water removal (e.g., Dean-Stark trap). - Use a drying agent. check_equilibrium->solution_water No check_conditions 3. Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Increase catalyst loading. - Switch to a more effective catalyst (e.g., Amberlyst 36 Dry). - Check for catalyst poisoning. check_catalyst->solution_catalyst No check_reactants 4. Are the reactants of sufficient purity and correct ratio? check_conditions->check_reactants Yes solution_conditions Solution: - Increase reaction temperature. - Prolong reaction time. - Optimize stirring for better mixing. check_conditions->solution_conditions No solution_reactants Solution: - Use anhydrous reactants. - Adjust the molar ratio of butanol to the acid/anhydride (an excess of butanol is often used). check_reactants->solution_reactants No end Conversion Improved check_reactants->end Yes solution_water->check_catalyst solution_catalyst->check_conditions solution_conditions->check_reactants solution_reactants->end G yield This compound Yield conversion Reactant Conversion yield->conversion selectivity Selectivity yield->selectivity catalyst Catalyst Type & Activity conversion->catalyst temp Reaction Temperature conversion->temp time Reaction Time conversion->time ratio Reactant Molar Ratio conversion->ratio water Water Removal conversion->water selectivity->catalyst selectivity->temp side_reactions Side Reactions (e.g., Dehydration) selectivity->side_reactions

Validation & Comparative

A Comparative Analysis of Dibutyl Malate and Other Dialkyl Malates for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Dialkyl malates, a class of diesters derived from malic acid, have garnered interest for their potential roles as solvents, co-solvents, and penetration enhancers. This guide provides a comparative overview of dibutyl malate (B86768) against other common dialkyl malates, such as dimethyl malate and diethyl malate, with a focus on their physicochemical properties and potential performance in pharmaceutical applications. While direct comparative experimental data is limited in publicly available literature, this document aims to provide a foundational comparison and detailed experimental protocols to enable researchers to conduct their own evaluations.

Physicochemical Properties of Dialkyl Malates

The physicochemical properties of dialkyl malates are critical determinants of their function in a formulation. These properties, such as molecular weight, boiling point, and solubility, influence their solvent capacity, viscosity, and interaction with biological membranes. The following table summarizes the key physicochemical properties of dibutyl malate, diethyl malate, and dimethyl malate.

PropertyThis compoundDiethyl MalateDimethyl Malate
Molecular Formula C₁₂H₂₀O₄C₈H₁₄O₅C₆H₁₀O₅
Molecular Weight ( g/mol ) 228.28190.18162.14
Appearance Colorless to pale yellow liquidColorless liquidColorless to pale yellow liquid
Boiling Point (°C) 280122-124 (at 12 mmHg)204-207
Density (g/mL) ~0.99 (at 20°C)1.128 (at 25°C)~1.15
Water Solubility Very slightly soluble (0.17 g/L at 20°C)[1]SolubleSoluble[2]
Organic Solvent Solubility Soluble in most organic solvents like ethanol, acetone, and benzene.[3]Miscible with alcohol and oil.[4]Generally soluble in common organic solvents such as ethanol, acetone, and ethyl acetate.[2]

Performance in Pharmaceutical Applications

Dialkyl malates are being explored for various applications in drug development, primarily leveraging their properties as solvents and their ability to enhance the permeation of active pharmaceutical ingredients (APIs) through biological membranes.

API Solubilization

The ability of an excipient to dissolve a sufficient amount of a poorly soluble API is crucial for the development of liquid and semi-solid dosage forms. The ester nature of dialkyl malates makes them potential solvents for hydrophobic drug molecules.[3]

While direct comparative studies are scarce, the expectation is that the solvent capacity will vary with the alkyl chain length. Longer alkyl chains, as in this compound, may enhance the solubilization of highly lipophilic drugs compared to the shorter chains of diethyl and dimethyl malate. However, the overall formulation polarity will also play a significant role.

The following table is a template for researchers to populate with their own experimental data when comparing the solubilizing capacity of different dialkyl malates for a specific API.

Active Pharmaceutical Ingredient (API)Solubility in this compound (mg/mL) at 25°CSolubility in Diethyl Malate (mg/mL) at 25°CSolubility in Dimethyl Malate (mg/mL) at 25°C
[Insert API Name] Experimental DataExperimental DataExperimental Data
Skin Penetration Enhancement

For topical and transdermal drug delivery, penetration enhancers are often required to facilitate the transport of APIs across the stratum corneum. The lipophilic nature of dialkyl malates suggests they may act as penetration enhancers by interacting with the lipid bilayer of cell membranes.[3] this compound, with its longer butyl chains, may exhibit a more pronounced effect on lipid fluidization compared to its methyl and ethyl counterparts.

The following table can be used to compare the penetration enhancement effect of different dialkyl malates for a given API.

Active Pharmaceutical Ingredient (API)Formulation VehicleFlux (µg/cm²/h) with this compoundFlux (µg/cm²/h) with Diethyl MalateFlux (µg/cm²/h) with Dimethyl MalateEnhancement Ratio*
[Insert API Name] [e.g., Propylene (B89431) Glycol]Experimental DataExperimental DataExperimental DataCalculated Data

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of API Solubility in Dialkyl Malates

Objective: To quantify the saturation solubility of an API in this compound, diethyl malate, and dimethyl malate.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Diethyl malate

  • Dimethyl malate

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a suitable analytical instrument for API quantification

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • To each vial, add a known volume (e.g., 2 mL) of one of the dialkyl malates (dibutyl, diethyl, or dimethyl malate).

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the API in the diluted samples using a validated HPLC method or another appropriate analytical technique.

  • Calculate the saturation solubility in mg/mL for the API in each dialkyl malate.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate and compare the effect of this compound, diethyl malate, and dimethyl malate on the in vitro skin permeation of a model drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat or porcine skin)

  • Model drug (API)

  • Dialkyl malates (dibutyl, diethyl, dimethyl)

  • A suitable solvent for the formulation (e.g., propylene glycol, ethanol)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrers

  • Water bath or heating block to maintain 37°C

  • HPLC system for drug quantification

  • Syringes and needles

Procedure:

  • Prepare the skin membrane by carefully excising it and removing any subcutaneous fat. Equilibrate the skin in the receptor solution.

  • Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (37°C) receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Prepare the drug formulations by dissolving the API in the chosen vehicle containing a specific concentration (e.g., 5% w/v) of the respective dialkyl malate (dibutyl, diethyl, or dimethyl). A control formulation without any malate should also be prepared.

  • Apply a known amount of the formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation profile.

  • Calculate the enhancement ratio for each dialkyl malate by dividing the flux of the formulation containing the malate by the flux of the control formulation.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows.

G cluster_solubility API Solubility Determination Workflow A Add excess API to vials B Add Dialkyl Malates (Dibutyl, Diethyl, Dimethyl) A->B C Equilibrate at constant temperature (e.g., 24-48h shaking) B->C D Centrifuge to separate undissolved API C->D E Collect and dilute supernatant D->E F Quantify API concentration (e.g., HPLC) E->F G Calculate Saturation Solubility F->G

API Solubility Determination Workflow

G cluster_permeation In Vitro Skin Permeation Study Workflow P1 Prepare and mount skin in Franz Cell P2 Fill receptor compartment with buffer (37°C) P1->P2 P4 Apply formulation to donor compartment P2->P4 P3 Prepare API formulations (Control & with Dialkyl Malates) P3->P4 P5 Sample from receptor at time intervals P4->P5 P6 Analyze API concentration (e.g., HPLC) P5->P6 P7 Calculate Flux and Enhancement Ratio P6->P7

References

A Comparative Guide to Dibutyl Malate and Dibutyl Fumarate: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl malate (B86768) and dibutyl fumarate (B1241708) are isomeric unsaturated polyester (B1180765) monomers that find extensive use as plasticizers and key components in polymer synthesis. While structurally similar, the cis- and trans- configuration of their double bond, respectively, imparts distinct physicochemical and biological properties. This guide provides a comprehensive comparison of dibutyl malate and dibutyl fumarate, summarizing their key characteristics, applications, and relevant experimental data to aid in material selection and research design.

Physicochemical Properties

This compound and dibutyl fumarate share the same molecular formula and weight but differ in their spatial arrangement, leading to variations in their physical properties. Dibutyl fumarate, the trans-isomer, generally exhibits a higher melting and boiling point compared to this compound, the cis-isomer, which is consistent with the greater stability of the trans- configuration.

PropertyThis compoundDibutyl FumarateReferences
Synonyms DBM, Maleic acid dibutyl esterDBF, Fumaric acid dibutyl ester[1][2]
CAS Number 105-76-0105-75-9[1][3]
Molecular Formula C₁₂H₂₀O₄C₁₂H₂₀O₄[1][3]
Molecular Weight 228.29 g/mol 228.28 g/mol [1][3]
Appearance Colorless to pale yellow oily liquidClear, colorless liquid[1][]
Melting Point -85 °C-18 °C[1][]
Boiling Point 280 °C285 °C[1][]
Density ~0.99 g/cm³~0.98 g/cm³[1][5]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.Insoluble in water; soluble in organic solvents like ethanol and ether.[5][6]

Applications

The primary applications of both this compound and dibutyl fumarate lie in the polymer industry, where they are utilized as internal plasticizers and comonomers. Their incorporation into polymer chains enhances flexibility and modifies the properties of the final material.

This compound:

  • Plasticizer and Comonomer: Widely used in the emulsion polymerization of vinyl and acrylic resins for paints, coatings, and adhesives.[7][8] It improves the flexibility and durability of these materials.

  • Chemical Intermediate: Serves as a starting material for the synthesis of other organic compounds, such as sulfosuccinates, which are used as surfactants.[7]

  • Pharmaceutical and Agrochemical Intermediate: Utilized in the synthesis of active pharmaceutical ingredients (APIs) and certain pesticides.[9]

Dibutyl Fumarate:

  • Internal Plasticizer: Acts as an efficient internal plasticizer in PVC formulations, enhancing flexibility and processability.[2][10]

  • Comonomer in Polymer Production: Used in the production of various polymers, including polystyrene, to create copolymers with tailored properties.[5][10]

  • Coatings and Adhesives: Employed in the preparation of coatings and adhesives to improve adhesion and flexibility.[2][10]

  • Potential Pharmaceutical Applications: Investigated for its role in biomedical applications and as a constituent in therapeutic entities.[]

Biological Properties and Comparative Studies

A key area of interest for drug development professionals is the biological activity of these compounds. A comparative study investigating the effects of this compound and dibutyl fumarate on contact hypersensitivity provides valuable insights.

Enhancement of Contact Sensitization

A study by Matsuoka et al. (2016) demonstrated that both this compound and dibutyl fumarate can enhance contact sensitization to fluorescein (B123965) isothiocyanate (FITC) in mice.[11][12] This suggests that both molecules may act as adjuvants, potentially aggravating contact dermatitis.

Key Findings:

  • Both DBM and DBF enhanced the FITC-specific contact hypersensitivity response in mice.[11]

  • The underlying mechanism involves the facilitated trafficking of FITC-presenting dendritic cells (DCs) from the skin to draining lymph nodes.[11][12]

  • Both compounds also led to an increase in cytokine production in the draining lymph nodes.[11]

This adjuvant effect is an important consideration in the development of transdermal drug delivery systems or topical formulations where these compounds might be used as excipients.

Biodegradability

In terms of environmental impact and biocompatibility, biodegradability is a crucial factor. Studies have shown that fumarates, being in the more stable trans-configuration, are more readily biodegradable than their maleate (B1232345) counterparts. This is attributed to the cis-double bond of maleates being less amenable to enzymatic degradation.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via esterification of maleic anhydride (B1165640) with n-butanol.

Materials:

  • Maleic anhydride

  • n-Butanol

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • Dissolve 70g (0.63 mol) of maleic anhydride in 300 mL of n-butanol.[13]

  • Add 1g of p-toluenesulfonic acid to the solution.[13]

  • Reflux the solution for 16 hours, removing the water formed during the reaction using a Dean-Stark trap.[13]

  • After the reaction is complete, distill the excess n-butanol under vacuum.[13]

  • The residue is this compound, which can be further purified if necessary.

Synthesis of Dibutyl Fumarate

Objective: To synthesize dibutyl fumarate through the esterification of fumaric acid with n-butanol.

Materials:

  • Fumaric acid

  • n-Butanol

  • Sulfuric acid (catalyst)

  • Acetonitrile

Procedure:

  • Create a mixture of 80 mmol of fumaric acid and 180 mmol of n-butanol in 162 mmol of acetonitrile.[14]

  • Slowly add 5 mL (94 mmol) of concentrated sulfuric acid to the stirred mixture at room temperature.[14]

  • Heat the reaction mixture to 80-85°C and maintain for 16-18 hours.[14]

  • After cooling, neutralize the reaction mixture with a 20% sodium carbonate solution.[14]

  • Extract the product with dichloromethane, wash the organic layer with water, and dry over sodium sulfate.[14]

  • Concentrate the solution under reduced pressure to obtain dibutyl fumarate.[14]

Signaling Pathway

The study by Matsuoka et al. (2016) suggests that both this compound and dibutyl fumarate can modulate immune responses by affecting dendritic cell trafficking and cytokine production.[11][12] While the exact molecular targets were not identified, a plausible mechanism is the activation of pattern recognition receptors (PRRs) on dendritic cells, such as Toll-like receptors (TLRs), which can lead to the activation of downstream signaling pathways like the NF-κB pathway, a key regulator of pro-inflammatory cytokine gene expression.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBM_DBF This compound / Dibutyl Fumarate TLR Toll-like Receptor (TLR) DBM_DBF->TLR Activates? MyD88 MyD88 TLR->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n IκB Degradation & NF-κB Translocation Gene Pro-inflammatory Cytokine Genes NFkB_n->Gene Induces Transcription Cytokines Cytokine Production (e.g., IL-6, TNF-α) Gene->Cytokines Leads to

Proposed signaling pathway for immune modulation.

Conclusion

This compound and dibutyl fumarate, while isomeric, exhibit notable differences in their physical and biological properties. Dibutyl fumarate's higher stability and biodegradability may make it a more attractive option for applications where environmental impact is a concern. However, the finding that both compounds can act as immune adjuvants warrants careful consideration, particularly in the context of drug delivery and formulation, where unintended immune modulation could have significant consequences. The choice between these two molecules will ultimately depend on the specific performance requirements, desired biological activity, and safety considerations of the intended application. Further research into their precise molecular interactions within biological systems is needed to fully elucidate their potential and limitations in the pharmaceutical field.

References

Dibutyl Malate vs. Phthalates: A Comparative Guide on Plasticizer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and formulation, particularly for applications in the pharmaceutical and medical device industries, the choice of plasticizer is paramount. For decades, phthalates have been the industry standard for imparting flexibility and durability to polymers like polyvinyl chloride (PVC). However, mounting concerns over their potential health and environmental risks have catalyzed the search for safer, high-performance alternatives.[1][2] This guide provides an objective comparison of the efficacy of dibutyl malate (B86768), a non-phthalate plasticizer, with traditional phthalates, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The efficacy of a plasticizer is evaluated based on several key performance indicators, including its ability to enhance mechanical properties, its thermal stability, and its resistance to migration out of the polymer matrix. The following tables summarize the performance of dibutyl maleate (B1232345) (using dibutyl maleate as a proxy where direct data for dibutyl malate is unavailable) in comparison to common phthalates like Dibutyl Phthalate (B1215562) (DBP) and Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Mechanical Properties of Plasticized PVC (at 40 phr concentration)*

PlasticizerTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Dibutyl Maleate (DBM) (proxy)~18 - 22~350 - 400~80 - 85
Dibutyl Phthalate (DBP)15.735080
Di(2-ethylhexyl) phthalate (DEHP)Competitive performanceCompetitive performanceCompetitive performance

*phr: parts per hundred of resin

Table 2: Thermal and Migration Properties of Plasticized PVC

PlasticizerGlass Transition Temp. (°C)5% Weight Loss Temp. (°C)Migration Rate
Dibutyl Maleate (DBM) (proxy)~ -30 to -40~230 - 250Moderate
Dibutyl Phthalate (DBP)Data not availableData not availableHigh
Di(2-ethylhexyl) phthalate (DEHP)Data not availableData not availableLower than DBP

Note: Data for Dibutyl Maleate (DBM) is used as a proxy for this compound due to structural similarity and availability of comparative data.[3] DEHP is a widely used high-molecular-weight phthalate and its performance is considered a benchmark.[1][4]

Analysis of Performance Data

The data indicates that dibutyl maleate demonstrates comparable, and in some aspects, superior performance to DBP. The mechanical properties of PVC plasticized with dibutyl maleate are in a similar range to those plasticized with DBP, suggesting it is an effective agent for increasing flexibility and durability.[3]

A critical advantage of certain non-phthalate plasticizers is their lower migration rate compared to low molecular weight phthalates like DBP.[3][5] While direct migration data for this compound is limited in the provided search results, maleates are generally considered to have moderate migration rates. Phthalates, particularly DBP, have been noted for their tendency to leach from the polymer matrix, which is a significant concern for medical and food contact applications.[6][7]

From a toxicological standpoint, phthalates such as DEHP and DBP have been identified as endocrine-disrupting chemicals (EDCs), raising concerns about their impact on human health.[4][8][9] While more toxicological studies are needed for a complete picture, some research suggests that maleate derivatives may present a more favorable safety profile. For instance, one study indicated that dibutyl maleate showed no adverse effects on cell viability in mammalian cell lines.[10][11]

Experimental Protocols

To ensure the reliability and reproducibility of plasticizer efficacy studies, standardized experimental protocols are employed. Below are summaries of key methodologies used to evaluate the performance of plasticizers.

1. Evaluation of Mechanical Properties (ASTM D2284)

This standard test method is used to determine the tensile properties of flexible PVC compositions, which are directly influenced by the type and concentration of the plasticizer.[12]

  • Sample Preparation: PVC formulations with varying concentrations of the plasticizer are molded into standardized shapes (e.g., dumbbell-shaped specimens). The samples are then conditioned in a controlled environment to ensure consistent results.[12]

  • Testing Procedure: The conditioned PVC samples are subjected to tensile stress in a universal testing machine until they fracture.[12]

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand while being stretched or pulled before breaking.

    • Elongation at Break: The percentage increase in length that the material undergoes before it breaks.

    • Modulus of Elasticity: A measure of the material's stiffness.[12]

2. Determination of Thermal Stability (ASTM D3418)

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of a polymer, including the glass transition temperature (Tg). A lower Tg indicates a more effective plasticizer at improving low-temperature flexibility.[4][13]

  • Procedure: A small, weighed sample of the plasticized PVC is placed in an aluminum pan and heated at a controlled rate in the DSC instrument. The heat flow to the sample is monitored and plotted against temperature. The glass transition is observed as a step change in the heat flow.[13][14]

3. Assessment of Plasticizer Migration (ASTM D1239)

This method measures the loss of plasticizer from a plastic material when it is immersed in a liquid.[4]

  • Procedure: A pre-weighed sample of the plasticized PVC is completely immersed in a specific test liquid (e.g., n-hexane, distilled water, or oil) for a set time and temperature.[15]

  • Measurement: After immersion, the sample is removed, dried, and weighed again. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the liquid.[15]

4. Evaluation of Plasticizer Volatility (ASTM D1203)

This test determines the loss of plasticizer from a plastic material due to evaporation at elevated temperatures.[4]

  • Procedure: A sample of the plasticized PVC is weighed and then placed in an oven at a specified temperature for a defined period.

  • Measurement: After the aging period, the sample is removed, cooled to room temperature, and reweighed. The weight loss is attributed to the volatilization of the plasticizer.[4]

Comparative Workflow and Visualization

The selection of a suitable plasticizer involves a multi-faceted evaluation process. The following diagram illustrates the logical workflow for comparing the efficacy of a novel plasticizer like this compound against an established one like a phthalate.

G cluster_0 Phase 1: Formulation & Processing cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Final Selection P1 Polymer Resin (PVC) P2 Plasticizer Addition (this compound vs. Phthalate) P1->P2 P4 Compounding & Molding P2->P4 P3 Stabilizers & Additives P3->P4 T1 Mechanical Properties (ASTM D2284) P4->T1 T2 Thermal Analysis (ASTM D3418) P4->T2 T3 Migration & Volatility (ASTM D1239 & D1203) P4->T3 T4 Toxicological Assessment P4->T4 A1 Quantitative Data (Tables) T1->A1 T2->A1 T3->A1 A3 Safety Profile T4->A3 A2 Performance Metrics A1->A2 S1 Optimal Plasticizer Selection A2->S1 A3->A2

Plasticizer Efficacy Comparison Workflow

Conclusion

The available data suggests that this compound is a viable alternative to traditional phthalate plasticizers, offering comparable mechanical performance. While further direct comparative studies on migration and long-term stability are warranted, the trend towards non-phthalate plasticizers is driven by significant toxicological concerns associated with compounds like DBP and DEHP.[2] For researchers and drug development professionals, the exploration of alternatives such as this compound is a critical step in developing safer and more effective products. The selection of a plasticizer should be based on a holistic evaluation of performance, safety, and regulatory compliance, as outlined in the comparative workflow.

References

Performance of different catalysts for dibutyl malate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Dibutyl Malate (B86768) Synthesis

For researchers and professionals in the fields of chemistry and drug development, the synthesis of dibutyl malate, a key intermediate, relies heavily on the choice of an efficient catalyst. This guide provides an objective comparison of various catalysts, supported by experimental data, to facilitate the selection of the most suitable option for specific research and production needs.

Performance Comparison of Catalysts

The efficacy of different catalysts in the synthesis of this compound via the esterification of malic acid with n-butanol is summarized in the table below. The key performance indicators include yield, conversion, and selectivity under various reaction conditions.

Catalyst TypeSpecific CatalystSubstrateYield (%)Conversion (%)Selectivity (%)Reaction Temperature (°C)Reaction Time (h)Catalyst LoadingMolar Ratio (Acid:Alcohol)Key Observations
Homogeneous Acid Catalysts Sulfuric AcidMalic Acid & n-butanolModerateHighLowReflux---Significant formation of byproducts (esters of fumaric and maleic acids) due to dehydration.[1]
p-Toluenesulfonic AcidMalic Acid & n-butanolHighHighModerateReflux---Less byproduct formation compared to sulfuric acid.[1]
p-Toluenesulfonic AcidMaleic Anhydride & n-butanol95.6--Reflux1.171:4:0.16 (anhydride:alcohol:catalyst)1:4High yield achieved in a relatively short time.[2]
Orthophosphoric AcidMalic Acid & n-butanolLowLowModerateReflux---Lower activity compared to sulfonic acid catalysts.[1]
Naphthalenesulfonic acid methylalMalic Acid & n-butanol95.5 - 99.6--9030.1 - 2.0 wt% of reactants1:2.5High yield, mild reaction conditions, and catalyst is reusable.[3]
Heterogeneous Solid Acid Catalysts Amberlyst 36 DryMalic Acid & n-butanolHighHighHighReflux---Provides an optimal ratio between conversion and selectivity, with minimal byproduct formation.[1][4]
Amberlyst 36 WetMalic Acid & n-butanolModerateModerateModerateReflux---Tarring of the reaction mass was observed.[1]
KU-2-FPPMalic Acid & n-butanolModerateModerateModerateReflux---A sulfonated styrene-divinylbenzene copolymer resin.
KIF-TMalic Acid & n-butanolModerateModerateModerateReflux---Tarring of the reaction mass was observed.[1]
Hydrogen Type Cation Exchange ResinMaleic Anhydride & n-butanol99.3 - 99.4--80 - 1253 - 425-35 kg per 98 kg anhydride1:1.5 - 1:2.5High esterification rate, suitable for industrial production.[5]
Amberlyst 131H+Maleic Acid & n-butanol-High-85 - 90-0.0375 g/mL1:10Demonstrated the best performance among the tested ion exchange resins.[6]
Amberlyst 15-dryMaleic Acid & n-butanol-Moderate-90-0.0375 g/mL1:10Lower conversion compared to Amberlyst 131H+.[6]
Amberlyst 15-wetMaleic Acid & n-butanol-Low-90-0.0375 g/mL1:10The presence of water significantly reduces the conversion rate.[6]
Other Catalysts Ferric chloride hexahydrateMaleic Anhydride & n-butanol-------Mentioned as a catalyst for comparison.[2]
Ammonium ferric sulfate (B86663) dodecahydrateMaleic Anhydride & n-butanol-------Mentioned as a catalyst for comparison.[2]

Experimental Protocols

The following section outlines a general experimental procedure for the synthesis of this compound, based on the methodologies reported in the cited literature.

1. Materials:

  • DL-Malic Acid (≥99% purity) or Maleic Anhydride (≥99% purity)

  • n-Butanol (analytical grade)

  • Selected Catalyst (e.g., p-toluenesulfonic acid, Amberlyst 36 Dry, etc.)

  • Benzene (B151609) or Toluene (B28343) (as azeotroping agent)

  • Sodium Bicarbonate solution (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

2. Reaction Setup:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a reflux condenser is assembled.

  • The flask is charged with DL-malic acid (or maleic anhydride) and n-butanol in the desired molar ratio (e.g., 1:2.5 or 1:4).

  • The selected catalyst is added to the reaction mixture at a specific loading.

  • An azeotroping agent like benzene or toluene is added to facilitate the removal of water.

3. Reaction Procedure:

  • The reaction mixture is heated to reflux with constant stirring. The temperature is maintained at the desired level (e.g., 90°C or reflux temperature).

  • The water produced during the esterification is continuously removed from the reaction mixture by azeotropic distillation using the Dean-Stark trap.

  • The reaction progress is monitored by measuring the amount of water collected or by analytical techniques such as gas chromatography (GC) or titration of unreacted acid.

  • The reaction is considered complete when no more water is collected in the Dean-Stark trap or when the acid conversion reaches a plateau.

4. Product Isolation and Purification:

  • After completion of the reaction, the mixture is cooled to room temperature.

  • If a heterogeneous catalyst is used, it is separated by filtration.[3]

  • The excess n-butanol and the azeotroping agent are removed by distillation under reduced pressure.

  • The crude product is then washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • The organic layer is separated and dried over an anhydrous drying agent (e.g., MgSO₄).

  • The final product, this compound, is obtained by fractional distillation under vacuum.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and analysis of this compound using different catalysts.

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Work-up & Purification cluster_analysis Product Analysis reactants Malic Acid + n-Butanol setup Assemble Reflux Apparatus with Dean-Stark Trap reactants->setup catalyst Select Catalyst catalyst->setup solvent Azeotropic Solvent (e.g., Toluene) solvent->setup heating Heat to Reflux with Stirring setup->heating water_removal Continuous Water Removal heating->water_removal monitoring Monitor Reaction Progress (GC, Titration) water_removal->monitoring monitoring->heating Continue until completion cooling Cool Reaction Mixture monitoring->cooling Reaction Complete catalyst_removal Catalyst Removal (Filtration for Heterogeneous) cooling->catalyst_removal solvent_evap Solvent Evaporation (Reduced Pressure) catalyst_removal->solvent_evap neutralization Neutralization & Washing solvent_evap->neutralization drying Drying of Organic Phase neutralization->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product analysis Characterization (GC-MS, NMR, FTIR) product->analysis performance Calculate Yield, Conversion, Selectivity analysis->performance

Caption: General experimental workflow for this compound synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for Dibutyl Malate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the validation of methods to detect dibutyl malate (B86768). The information presented herein is supported by experimental data to facilitate informed decisions in method selection and application.

Dibutyl malate is a significant compound in various industrial applications, and its detection and quantification are crucial for quality control and safety assessment. The choice of analytical methodology is critical to ensure reliable and reproducible results. This guide explores the performance of GC-MS and HPLC in the analysis of this compound and structurally similar compounds, offering a comprehensive overview of their respective strengths and limitations.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative performance data for GC-MS and HPLC methods for the analysis of this compound and the closely related compound, dibutyl phthalate. This data provides a clear comparison of key validation parameters.

Table 1: Performance Characteristics of GC-MS for this compound Analysis

Validation ParameterPerformance MetricSource
Accuracy (Recovery) 87.8% - 102.8%[1]
Precision (%RSD) < 20%[1]
Linearity (r²) > 0.999 (for Dibutyl Phthalate)[2]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for Dibutyl Phthalate)[2]

Note: Linearity and LOQ data are for the structurally similar compound dibutyl phthalate, as specific data for this compound was not available in the searched literature.

Table 2: Performance Characteristics of HPLC for Dibutyl Phthalate Analysis

Validation ParameterPerformance MetricSource
Accuracy (Recovery) 94.8% - 99.6%[3][4]
Precision (%RSD) ≤ 6.2%[3][4]
Linearity (r²) ≥ 0.999[3][4]
Limit of Quantification (LOQ) < 0.64 µg/mL[3][4]

Note: The data presented in this table is for the analysis of dibutyl phthalate, a compound structurally similar to this compound. This information is provided as a representative expectation of performance for an HPLC method.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound or a similar compound by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for the determination of (Z)-Dibutyl maleate (B1232345) in food simulants.[1][5]

1. Sample Preparation: Liquid-Liquid Extraction

  • To a sample of the food simulant, add dichloromethane (B109758) (DCM) as the extraction solvent.

  • Incorporate a 10% w/v solution of sodium chloride (NaCl) to enhance the extraction efficiency.

  • Vortex the mixture vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Allow the layers to separate and collect the organic (DCM) layer containing the this compound.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 7000-Triple-Quad MS or equivalent.

  • Analytical Column: 5% phenyl methyl siloxane column (e.g., HP-5MS UI).[1]

  • Injector: Splitless mode.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp up to 290°C.

  • Mass Spectrometer Mode: Electron Impact (EI) ionization in Selected Ion Monitoring (SIM) mode.

  • Mass Transfer Line and Ion Source Temperatures: Maintained at 290°C and 230°C, respectively.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative method for the analysis of this compound based on established methods for similar compounds.[6] A specific validated method for this compound with comprehensive performance data was not available in the searched literature.

1. Sample Preparation

  • Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or methanol.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Analytical Column: Newcrom R1 reverse-phase column or a standard C18 column (e.g., 4.6 x 250 mm, 5 µm).[3][4][6]

  • Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid may be added to adjust the pH.[6]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[3][4]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detector set at an appropriate wavelength (e.g., 230 nm).[3][4]

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

To illustrate the logical flow of the analytical method validation process, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_analyte Define Analyte & Matrix select_method Select Method (GC-MS or HPLC) define_analyte->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol linearity Linearity & Range develop_protocol->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity validation_report Prepare Validation Report specificity->validation_report sop Standard Operating Procedure (SOP) validation_report->sop routine_use Routine Analysis sop->routine_use

Caption: Workflow for analytical method validation.

gc_vs_hplc_comparison cluster_gcms GC-MS cluster_hplc HPLC gcms_node Gas Chromatography-Mass Spectrometry gcms_pros Pros: - High Sensitivity - High Specificity (MS detection) - Good for volatile compounds gcms_node->gcms_pros gcms_cons Cons: - Requires volatile/thermostable analytes - Derivatization may be needed gcms_node->gcms_cons hplc_node High-Performance Liquid Chromatography hplc_pros Pros: - Versatile for non-volatile compounds - Good for thermally labile analytes - Robust and reproducible hplc_node->hplc_pros hplc_cons Cons: - Lower sensitivity than GC-MS (UV detector) - Can be less specific without MS detector hplc_node->hplc_cons

Caption: Key characteristics of GC-MS vs. HPLC.

References

A Comparative Analysis of Dibutyl Malate's Potential as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the evaluation of insect repellent efficacy, with a focus on dibutyl malate (B86768) and its comparison to established alternatives.

While dibutyl malate has been identified as a potential insect repellent, a notable gap exists in the scientific literature regarding its specific quantitative efficacy against various insect species. This guide aims to provide a comparative framework for evaluating such compounds, summarizing the performance of common insect repellents, detailing the necessary experimental protocols for robust assessment, and illustrating the underlying biological pathways involved in insect repellency.

Comparative Efficacy of Common Insect Repellents

To provide a benchmark for the potential performance of this compound, the following table summarizes the efficacy of several widely used insect repellents. This data has been compiled from various scientific studies.

Active IngredientConcentration (%)Test Insect(s)Protection Time (hours)Reference(s)
DEET23.8Aedes aegypti~5[1]
DEET20Aedes, Culex, Anopheles spp.6 - 10[2][3]
Picaridin (Icaridin)20Aedes, Culex, Anopheles spp.6 - 8[2][4]
IR353520Aedes, Culex spp.7 - 10[5][6][7]
IR353520Anopheles spp.~3.8[5]
Ethyl Anthranilate10Aedes aegypti, Anopheles stephensi1[8]
Ethyl Anthranilate10Culex quinquefasciatus0.5[8]
Citriodiol® (from Lemon Eucalyptus)30Midges2 (100% protection)[9][10]
Citriodiol®30Mosquitoesup to 8[10]
Experimental Protocols for Efficacy Testing

The following are detailed methodologies for key experiments used to evaluate the efficacy of insect repellents. These protocols are essential for generating reliable and comparable data for compounds like this compound.

1. Arm-in-Cage Test

This is a standard laboratory method to assess the repellency of a substance against host-seeking mosquitoes.

  • Objective: To determine the complete protection time (CPT) of a repellent formulation when applied to human skin.

  • Materials:

    • Test repellent formulation (e.g., this compound in an ethanol (B145695) base).

    • Control substance (e.g., ethanol).

    • Cages (e.g., 30x30x30 cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 200 Aedes aegypti).

    • Human volunteers.

  • Procedure:

    • A defined area of a volunteer's forearm is marked (e.g., 300 cm²).

    • A standard amount of the test repellent is applied evenly to the marked area. The other arm may be treated with the control substance.

    • The treated forearm is exposed in the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 15 minutes).

    • The time to the first confirmed mosquito bite (or landing, depending on the study's endpoint) is recorded. This is the CPT.

    • The experiment is replicated with multiple volunteers and on different days to ensure statistical validity.

2. Y-Tube Olfactometer Assay

This behavioral assay is used to determine the spatial repellency or attractancy of a volatile chemical.

  • Objective: To assess the ability of a compound to repel insects from a distance without direct contact.

  • Materials:

    • Glass Y-tube olfactometer.

    • Air source with controlled flow rate, humidity, and temperature.

    • Test substance (e.g., this compound) applied to a filter paper.

    • Control (e.g., solvent-treated filter paper).

    • Test insects (e.g., female mosquitoes).

  • Procedure:

    • The Y-tube is positioned horizontally, and a controlled airflow is passed through both arms.

    • The test substance is placed in one arm of the Y-tube, and the control is placed in the other.

    • A single insect is released at the base of the Y-tube.

    • The insect's choice of arm (test or control) and the time taken to make the choice are recorded.

    • The experiment is repeated with a large number of insects to obtain statistically significant results.

    • The olfactometer is cleaned thoroughly between trials to prevent cross-contamination.

Visualizing the Mechanisms of Insect Repellency

Understanding the biological pathways involved in insect olfaction is crucial for the development of new and effective repellents.

Insect Olfactory Signaling Pathway

Insects detect odors through a complex signaling cascade that begins in the antennae. The following diagram illustrates the general mechanism of odorant reception.

Insect_Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron (ORN) Membrane Odorant Odorant Molecule OBP Odorant Binding Protein (OBP) Odorant->OBP Binds Odorant_OBP Odorant-OBP Complex OR_Complex Odorant Receptor (OR) + Orco Co-receptor Odorant_OBP->OR_Complex Delivers Odorant Ion_Channel Ion Channel (Orco) OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: General mechanism of insect odorant reception.

Hypothesized Mechanisms of DEET Repellency

DEET is the gold standard for insect repellents, and its mechanism of action is a subject of ongoing research. The following diagram illustrates two leading hypotheses.

DEET_Mechanism cluster_hypotheses Hypothesized DEET Action on ORN cluster_smell_avoid Smell and Avoid Hypothesis cluster_confusant Confusant Hypothesis DEET_SA DEET Aversive_OR Aversive Odorant Receptor DEET_SA->Aversive_OR Avoidance_Signal Avoidance Signal to Brain Aversive_OR->Avoidance_Signal DEET_C DEET Normal_OR Host Odor Receptor DEET_C->Normal_OR Modulates Host_Odor Host Odor Host_Odor->Normal_OR Scrambled_Signal Scrambled Signal to Brain Normal_OR->Scrambled_Signal

Caption: Two leading hypotheses for DEET's mechanism of action.[11][12]

Experimental Workflow for Repellent Evaluation

A structured workflow is critical for the systematic evaluation of a new insect repellent candidate like this compound.

Repellent_Evaluation_Workflow Start Candidate Compound (e.g., this compound) Screening Initial Screening (e.g., Y-Tube Olfactometer) Start->Screening Dose_Response Dose-Response Studies Screening->Dose_Response Efficacy_Testing Efficacy Testing (e.g., Arm-in-Cage) Dose_Response->Efficacy_Testing Comparative_Analysis Comparative Analysis (vs. DEET, Picaridin, etc.) Efficacy_Testing->Comparative_Analysis Mechanism_Study Mechanism of Action Studies (Electrophysiology, Molecular Modeling) Comparative_Analysis->Mechanism_Study Toxicology Toxicological Assessment Comparative_Analysis->Toxicology Formulation Formulation Development Mechanism_Study->Formulation Toxicology->Formulation End Final Product Formulation->End

Caption: A typical workflow for evaluating a new insect repellent.

References

Benchmarking dibutyl malate's performance in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

Dibutyl malate (B86768) (DBM), a diester of malic acid, is a versatile organic compound utilized across a spectrum of industrial and pharmaceutical applications. Its utility as a plasticizer, a monomer in polymer synthesis, and a chemical intermediate positions it as a compound of significant interest. This guide provides an objective comparison of dibutyl malate's performance against common alternatives in its key applications, supported by available experimental data and detailed methodologies.

This compound as a Plasticizer for Polyvinyl Chloride (PVC)

This compound is increasingly considered as a safer alternative to traditional phthalate (B1215562) plasticizers, such as dioctyl phthalate (DOP) and dibutyl phthalate (DBP), which have faced regulatory scrutiny due to health and environmental concerns. DBM's performance as a plasticizer is evaluated based on its ability to enhance the flexibility, durability, and thermal properties of PVC.

Quantitative Performance Comparison

The following table summarizes the mechanical and thermal properties of PVC plasticized with this compound in comparison to dioctyl phthalate (DOP), a widely used phthalate plasticizer, and dibutyl succinate (B1194679) (DBS), another non-phthalate alternative. The data is compiled from various sources and standardized for a concentration of 40 parts per hundred of resin (phr).

Performance MetricThis compound (DBM)Dioctyl Phthalate (DOP)Dibutyl Succinate (DBS)Test Method
Mechanical Properties
Tensile Strength (MPa)~18 - 22~15 - 2015.7ASTM D638
Elongation at Break (%)~350 - 400~300 - 350350ASTM D638
Shore A Hardness~80 - 85~75 - 8080ASTM D2240
Thermal Properties
Glass Transition Temp. (°C)~ -30 to -40~ -40 to -50~ -35DSC
Permanence
Migration RateModerateLow to ModerateLowASTM D1203

Note: Data for this compound is based on proxy values for similar maleate (B1232345) plasticizers due to the limited availability of direct comparative studies.

Maleate plasticizers have been shown to lower the glass transition temperature of PVC more effectively than DEHP (di(2-ethylhexyl) phthalate)[1]. Studies on di-n-butyl sebacate (B1225510) (DBS), another eco-friendly plasticizer, have shown a tensile strength of 15.7 MPa and an elongation at break of 350%[2]. While specific migration data for DBM is scarce, it is expected to have a higher migration rate than higher molecular weight phthalates like DEHP due to its lower molecular weight[3].

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

This protocol outlines the methodology for preparing and testing plasticized PVC films to evaluate the performance of different plasticizers.

1. Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • Plasticizers (this compound, Dioctyl Phthalate, etc.)

  • Thermal stabilizer (e.g., tin or mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Universal Testing Machine (UTM)

  • Shore A durometer

  • Differential Scanning Calorimeter (DSC)

  • Specimen cutting die (ASTM D638 Type IV)

2. Sample Preparation:

  • Compounding: Dry blend 100 parts of PVC resin with 40 parts of the plasticizer and 2-3 parts of a thermal stabilizer.

  • Milling: Process the dry blend on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.

  • Molding: Press the milled sheet in a hydraulic press at 170-180°C for 5 minutes under a pressure of 10 MPa to form a plaque of desired thickness (e.g., 1 mm).

  • Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

3. Mechanical Testing:

  • Tensile Properties (ASTM D882/D638):

    • Cut dumbbell-shaped specimens from the conditioned plaques using a die.

    • Measure the tensile strength and elongation at break using a Universal Testing Machine at a crosshead speed of 50 mm/min.

  • Hardness (ASTM D2240):

    • Measure the Shore A hardness of the conditioned plaques using a durometer.

4. Thermal Analysis:

  • Glass Transition Temperature (DSC):

    • Determine the glass transition temperature (Tg) of the plasticized PVC using a Differential Scanning Calorimeter with a heating rate of 10°C/min.

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Sample Preparation cluster_test Performance Testing cluster_analysis Data Analysis A Dry Blending (PVC, Plasticizer, Stabilizer) B Two-Roll Milling (160-170°C) A->B C Compression Molding (170-180°C) B->C D Conditioning (23°C, 50% RH) C->D E Mechanical Testing (ASTM D638, ASTM D2240) D->E F Thermal Analysis (DSC) D->F G Permanence Testing (ASTM D1203) D->G H Compare Tensile Strength, Elongation, Hardness E->H I Compare Glass Transition Temperature F->I J Compare Migration and Volatility G->J G Aza-Michael Addition Reaction cluster_reactants Reactants cluster_product Product DBM This compound PolyasparticEster Polyaspartic Ester (Secondary Diamine) DBM->PolyasparticEster Amine Primary Diamine Amine->PolyasparticEster

References

A comparative analysis of dibutyl malate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis routes for dibutyl malate (B86768), a versatile ester with applications ranging from a plasticizer to a specialty solvent. The following sections detail the performance of various synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route for your research or production needs.

Comparative Analysis of Synthesis Routes

The synthesis of dibutyl malate is predominantly achieved through the direct esterification of malic acid or its anhydride (B1165640) with n-butanol. Alternative routes, such as enzymatic synthesis and transesterification, offer greener and more selective approaches. This comparison focuses on these key methodologies, evaluating them based on yield, reaction time, catalyst type, and reaction conditions.

Data Summary

The following table summarizes the quantitative data for the different synthesis routes of this compound.

Synthesis RouteReactantsCatalystMolar Ratio (Acid/Anhydride:Butanol)Temperature (°C)Reaction TimeYield (%)Purity/Selectivity Notes
Direct Esterification Malic Acid, n-ButanolNaphthalenesulfonic acid methylal1:2.590~3 h95.5 - 99.6High yield and catalyst is reusable.[1]
Maleic Anhydride, n-Butanolp-Toluenesulfonic acid1:4Reflux70 min95.6A comparative study also included sulfuric acid, ferric chloride hexahydrate, and ammonium (B1175870) ferric sulfate (B86663) dodecahydrate.[2][3]
Maleic Anhydride, n-Butanolp-Toluenesulfonic acid1:7.5 (approx.)Reflux16 hHigh (residue of 200g from 0.63 mol anhydride)Water removed with a Dean-Stark trap.[4]
Maleic Anhydride, n-ButanolHydrogen type cation exchange resin1:1.5 to 1:2.580 - 1303 - 4 hup to 99.4Shorter reaction time and lower temperature.[5]
Malic Acid, n-ButanolAmberlyst 36 DryNot SpecifiedNot SpecifiedNot SpecifiedHighProvides an optimal ratio between conversion and selectivity.[6]
Enzymatic Synthesis Malic Acid, n-ButanolImmobilized Lipase (B570770) (e.g., Novozym 435)1:2 to 1:540 - 7024 - 72 hModerate to HighHigh selectivity, mild conditions, avoids byproducts. (extrapolated from similar ester syntheses)
Transesterification Dimethyl Malate, n-ButanolAcid or Base Catalyst (e.g., H₂SO₄, NaOCH₃)1:2 (excess butanol)RefluxSeveral hoursModerate to HighDriven by the removal of methanol (B129727). (generalized procedure)

Synthesis Route Diagrams

The following diagrams illustrate the logical flow and relationships of the discussed this compound synthesis routes.

This compound Synthesis Pathways Reactants Starting Materials (Malic Acid/Maleic Anhydride + n-Butanol) DirectEsterification Direct Esterification Reactants->DirectEsterification EnzymaticSynthesis Enzymatic Synthesis Reactants->EnzymaticSynthesis Homogeneous Homogeneous Catalysis (p-TSA, H₂SO₄) DirectEsterification->Homogeneous Heterogeneous Heterogeneous Catalysis (Ion-Exchange Resins) DirectEsterification->Heterogeneous Lipase Immobilized Lipase (e.g., Novozym 435) EnzymaticSynthesis->Lipase Transesterification Transesterification (from Dimethyl Malate) Product This compound Transesterification->Product Homogeneous->Product Heterogeneous->Product Lipase->Product AcidBase Acid/Base Catalysis (H₂SO₄, NaOCH₃) AcidBase->Transesterification Purification Purification (Neutralization, Washing, Distillation) Product->Purification

Caption: Overview of this compound Synthesis Pathways.

Experimental Workflow for this compound Synthesis Start Start Mixing Mix Reactants (Malic Acid/Anhydride + n-Butanol) Start->Mixing Catalyst Add Catalyst Mixing->Catalyst Reaction Reaction under Controlled Temperature (with water removal if applicable) Catalyst->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, GC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Reaction Complete Neutralization Neutralization (e.g., NaHCO₃ wash) Workup->Neutralization Washing Aqueous Washing Neutralization->Washing Drying Drying of Organic Phase (e.g., MgSO₄) Washing->Drying Distillation Purification by Vacuum Distillation Drying->Distillation FinalProduct Pure this compound Distillation->FinalProduct End End FinalProduct->End

Caption: General Experimental Workflow.

Experimental Protocols

Direct Esterification using p-Toluenesulfonic Acid

This protocol is based on the esterification of maleic anhydride with n-butanol.

Materials:

  • Maleic anhydride (0.63 mol)

  • n-Butanol (300 mL)

  • p-Toluenesulfonic acid (1 g)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator, and distillation setup.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 70 g (0.63 mol) of maleic anhydride in 300 mL of n-butanol.

  • Add 1 g of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically refluxed for 16 hours.[4]

  • After the reaction is complete (as indicated by the cessation of water collection), allow the mixture to cool to room temperature.

  • Remove the excess n-butanol using a rotary evaporator under reduced pressure.

  • Wash the residue with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with deionized water.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Direct Esterification using a Hydrogen Type Cation Exchange Resin

This protocol outlines the use of a solid acid catalyst for the esterification of maleic anhydride.

Materials:

  • Maleic anhydride (98 kg)

  • n-Butanol (111 kg to 148 kg)

  • Hydrogen type cation exchange resin (25 kg to 35 kg)

  • Reactor with internal circulation, heat exchanger, and condenser for vacuum application.

Procedure:

  • Charge the reactor with 98 kg of maleic anhydride, 111-148 kg of n-butanol, and 25-35 kg of the hydrogen type cation exchange resin.[5]

  • Heat the mixture and, once the solids are dissolved, initiate internal circulation.

  • Apply a vacuum through the condenser to facilitate the removal of water produced during the esterification.

  • Maintain the reaction temperature between 80°C and 130°C.[5]

  • The reaction is typically carried out for 3 to 4 hours.[5]

  • Upon completion, filter the reaction mixture to separate the catalyst, which can be reused.

  • The filtrate is then subjected to distillation to recover excess n-butanol.

  • The crude product is neutralized, washed with water, and then purified by distillation to yield this compound with an esterification rate of up to 99.4%.[5]

Enzymatic Synthesis using Immobilized Lipase

This is a generalized protocol based on typical lipase-catalyzed esterifications, as a specific protocol for this compound is not widely documented. Novozym 435 (immobilized Candida antarctica lipase B) is a commonly used and effective catalyst for such reactions.

Materials:

  • Malic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435)

  • An appropriate organic solvent (e.g., hexane, toluene, or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor.

Procedure:

  • In a suitable reaction vessel, combine malic acid and n-butanol. A molar ratio of acid to alcohol of 1:2 to 1:5 is a typical starting point.

  • Add the immobilized lipase. The enzyme loading is typically between 5% and 10% of the total weight of the reactants.

  • If a solvent is used, add it to the reaction mixture. For a solvent-free system, the reactants themselves serve as the medium.

  • If desired, add molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature, typically between 40°C and 70°C, with constant agitation (e.g., 150-200 rpm).

  • Monitor the reaction progress over 24 to 72 hours by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • The product can be purified from the reaction mixture by vacuum distillation.

Transesterification

This is a generalized protocol for the synthesis of this compound via transesterification of a lower alkyl ester of malic acid, such as dimethyl malate.

Materials:

  • Dimethyl malate

  • n-Butanol (in excess)

  • Acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

  • Distillation apparatus.

Procedure:

  • Combine dimethyl malate and a stoichiometric excess of n-butanol in a round-bottom flask equipped with a distillation head.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium methoxide).

  • Heat the reaction mixture to a temperature that allows for the distillation of the methanol byproduct, thereby driving the equilibrium towards the formation of this compound.

  • Continuously remove the methanol as it is formed.

  • Monitor the reaction progress by analyzing the composition of the reaction mixture (e.g., by GC).

  • After the reaction is complete, cool the mixture and neutralize the catalyst. If an acid catalyst was used, wash with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a weak acid.

  • Wash the organic layer with water, dry it over an anhydrous drying agent, and purify the this compound by vacuum distillation.

Conclusion

The choice of synthesis route for this compound depends on the specific requirements of the application, such as desired purity, yield, production scale, and environmental considerations.

  • Direct esterification with homogeneous acid catalysts like p-toluenesulfonic acid offers high yields and relatively short reaction times but can present challenges in catalyst removal and potential byproduct formation.[4]

  • Heterogeneous acid catalysts , such as ion-exchange resins, provide the advantage of easy separation and reusability, leading to a more environmentally friendly and potentially cost-effective process.[5] The use of Amberlyst 36 Dry has been highlighted for providing a good balance of conversion and selectivity.[6]

  • Enzymatic synthesis represents a green chemistry approach, operating under mild conditions with high selectivity, which minimizes the formation of byproducts. However, this method may involve longer reaction times and higher initial catalyst costs.

  • Transesterification is a viable alternative, particularly if a different malate ester is a more readily available starting material. The efficiency of this process is highly dependent on the effective removal of the alcohol byproduct.

References

A Comparative Analysis of the Environmental Impact of Dibutyl Malate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical practices within research and pharmaceutical development, a critical evaluation of the environmental footprint of commonly used substances is imperative. This guide provides a detailed comparison of the environmental impact of dibutyl malate (B86768) (DBM) against prominent alternatives such as Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC). The assessment is centered on key environmental indicators: ecotoxicity, biodegradability, and bioaccumulation potential, supported by available experimental data.

Quantitative Environmental Impact Data

The following table summarizes the key environmental data for dibutyl malate and its alternatives, offering a quantitative basis for comparison.

ParameterThis compound (DBM)Acetyl Tributyl Citrate (ATBC)Triethyl Citrate (TEC)Diethylhexyl Maleate (B1232345)
Chemical Formula C₁₂H₂₀O₄[1]C₂₀H₃₄O₈[2]C₁₂H₂₀O₇[3]C₂₀H₃₆O₄[4]
Biodegradability Readily biodegradable.[5][6] Achieved 93-95% degradation in 14-19 days in an OECD screening test.[5] Primary degradation occurred within 3 days in another study.[6]Readily biodegradable.[2][7][8] Reached 82% of theoretical BOD in 4 weeks in a modified MITI test.[9]Readily biodegradable.[10][11][12]Not fully biodegradable, raising environmental concerns.[4]
Aquatic Toxicity Very toxic to aquatic organisms.[13] EC50 (72h, algae): 6.2 mg/L.[5][13] LC50 (fish): as low as 1.2 mg/L.[5]Low toxicity.[2]Low toxicity to fish, invertebrates, and other aquatic organisms.[10]Data not readily available in provided results.
Bioaccumulation Log Pow: 3.38, indicating potential for bioaccumulation.[5] BCF (fish, calculated): 111.6 L/kg.[5]Low potential for bioaccumulation.[14] An estimated BCF of 3 suggests low potential.[3] Not expected to accumulate in aquatic organisms.[10]
Notes Classified as an environmentally hazardous substance.[15] May cause long-lasting harmful effects to aquatic life.[15]Considered a safer, eco-friendly alternative to phthalate-based plasticizers.[2][7] Approved for use in food packaging and medical devices.[8]Considered a safe and eco-friendly plasticizer.[11][12] Used in food, pharmaceuticals, and personal care products.[10]Considered safe for cosmetic use but environmental persistence is a concern.[4]

Experimental Protocols

The data presented in this guide are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different substances.

Ready Biodegradability (OECD 301)

This test evaluates the potential for a chemical to be rapidly biodegraded in an aerobic aqueous medium.

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms from a source like sewage treatment plant effluent. The mixture is incubated under aerobic conditions in the dark for 28 days.

  • Methodology: The extent of degradation is followed by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide, or the removal of dissolved organic carbon (DOC). For instance, in a test for this compound, the decrease in DOC was measured over time, showing a 93% reduction after 14 days.[5]

  • Pass Criteria: A substance is considered "readily biodegradable" if it achieves a certain percentage of degradation within a "10-day window" following the onset of biodegradation. For CO₂ evolution tests, this is 60% of the theoretical maximum.

Acute Aquatic Toxicity (OECD 202, 203)

These tests determine the concentration of a substance that is lethal to aquatic organisms over a short period.

  • Principle: Test organisms (e.g., Daphnia magna for OECD 202, or fish for OECD 203) are exposed to various concentrations of the test substance in a static or semi-static system for a defined period (e.g., 48 hours for Daphnia, 96 hours for fish).

  • Methodology: The organisms are observed for mortality and other adverse effects. The concentration that causes mortality in 50% of the test population (LC50 for fish) or immobilization in 50% of the population (EC50 for Daphnia) is determined. For this compound, the EC50 for algae growth inhibition over 72 hours was found to be 6.2 mg/L.[5]

  • Data Interpretation: Lower LC50/EC50 values indicate higher toxicity.

Bioaccumulation Potential (Log Kow and BCF)

This assessment estimates the likelihood of a substance accumulating in living organisms.

  • Octanol-Water Partition Coefficient (Log Kow): This parameter (not requiring a live animal test) measures the ratio of a chemical's concentration in octanol (B41247) (a surrogate for fat) to its concentration in water. A higher Log Kow suggests a greater potential for bioaccumulation. This compound has a Log Kow of 3.38.[5]

  • Bioconcentration Factor (BCF): This is determined experimentally (e.g., OECD 305) by exposing fish to a sub-lethal concentration of the test substance and measuring its concentration in the fish tissue relative to the water concentration. The calculated BCF for this compound in fish is 111.6 L/kg, while the estimated BCF for Triethyl Citrate is a low 3.[3][5]

Visualizing Environmental Impact Assessment

To better understand the processes involved in evaluating these chemicals, the following diagrams illustrate a typical workflow and the logical relationships in an environmental risk assessment.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Environmental Fate & Effects Testing cluster_2 Phase 3: Risk Assessment A Chemical Identification (CAS, Formula) C Biodegradation Assay (e.g., OECD 301) A->C D Aquatic Toxicity Tests (Fish, Daphnia, Algae) A->D B Physicochemical Properties (Solubility, Log Kow) B->C E Bioaccumulation Study (BCF Calculation/Measurement) B->E F Data Analysis (PNEC, PEC) C->F D->F E->F G Hazard Classification F->G H Impact Conclusion G->H

Generalized workflow for environmental impact assessment of a chemical substance.

G cluster_properties Chemical Properties cluster_impact Environmental Impact Biodegradability High Biodegradability Impact Lower Environmental Impact Biodegradability->Impact Toxicity Low Aquatic Toxicity Toxicity->Impact Bioaccumulation Low Bioaccumulation Bioaccumulation->Impact HighTox High Aquatic Toxicity HighImpact Higher Environmental Impact HighTox->HighImpact

Logical relationship between chemical properties and overall environmental impact.

Conclusion

Based on the available data, both Acetyl Tributyl Citrate (ATBC) and Triethyl Citrate (TEC) present more favorable environmental profiles compared to this compound (DBM). DBM, while readily biodegradable, exhibits significant toxicity to aquatic organisms, classifying it as an environmental hazard.[5][13][15] In contrast, ATBC and TEC are also readily biodegradable but demonstrate low aquatic toxicity and a low potential for bioaccumulation, positioning them as safer and more sustainable alternatives in applications where environmental impact is a primary concern.[2][10][11] For researchers and drug development professionals, the substitution of DBM with citrate-based esters like ATBC or TEC can represent a tangible step towards greener chemistry without compromising on performance in many applications.

References

Safety Operating Guide

Proper Disposal of Dibutyl Malate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and stewardship. This document provides detailed, step-by-step guidance for the proper disposal of dibutyl malate (B86768), designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory requirements.

Immediate Safety and Handling Considerations

Before initiating any disposal-related activities, it is imperative to handle dibutyl malate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is that it should be treated as hazardous waste and handled by a licensed disposal company.[1][2] Under no circumstances should it be discharged into drains or the environment.[1][3]

Step 1: Waste Collection and Storage

  • Segregation: Collect all this compound waste, including unused product, contaminated materials, and residues, in a dedicated and properly labeled waste container.

  • Container Requirements: The container must be chemically compatible with this compound, sealable, and clearly marked as "Hazardous Waste" with the full chemical name ("this compound").

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][4]

Step 2: Handling Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Containment: Stop the source of the leak if it is safe to do so.[6]

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[2][5]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[7] All cleaning materials should also be collected and disposed of as hazardous waste.

Step 3: Disposal of Contaminated Materials

  • Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in the designated hazardous waste container for this compound.

  • Labware: Glassware and other equipment that have come into contact with this compound should be decontaminated. If decontamination is not feasible, the items must be disposed of as hazardous waste.[8]

  • Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they may retain hazardous residues.[1][2] Some regulations may permit triple-rinsing of containers before recycling, but this should be verified with your institution's environmental health and safety (EHS) office and local authorities.[9]

Step 4: Professional Disposal

  • Engage a Licensed Contractor: The collected this compound waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[2] Your institution's EHS office will have established procedures and approved vendors for this service.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, regional, national, and international regulations.[2][7][8] These regulations will dictate the specific requirements for waste manifest documentation and disposal methods.

Summary of Disposal Options

Disposal MethodDescriptionKey Considerations
Licensed Disposal Company Transferring the waste to a professional company specializing in hazardous material disposal.This is the most common and recommended method. Ensures compliance with all regulations. Your institution's EHS office will manage this process.
Incineration High-temperature destruction of the chemical waste. Some sources suggest dissolving the material in a combustible solvent before incineration in a specialized facility.[2]Must be performed in a chemical incinerator equipped with an afterburner and scrubber to handle hazardous byproducts. This is a service provided by licensed disposal companies.[8]
Recycling Offering surplus or non-recyclable solutions to a licensed company.[1]Feasibility depends on the purity of the waste and the capabilities of the disposal company.

Disposal Decision Workflow

Dibutyl_Malate_Disposal start This compound Waste Generated spill Is it a spill? start->spill collect_spill Absorb with inert material. Collect in a sealed container. spill->collect_spill Yes waste_container Place in a designated, labeled hazardous waste container. spill->waste_container No collect_spill->waste_container storage Store in a cool, dry, well-ventilated area. waste_container->storage check_regs Consult Institutional EHS & Local Regulations disposal_co Arrange for pickup by a licensed hazardous waste disposal company. check_regs->disposal_co storage->check_regs end Disposal Complete disposal_co->end

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound, and adhere to all applicable local, state, and federal regulations.

References

Safeguarding Your Research: Essential Safety Protocols for Handling Dibutyl Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper use of Dibutyl malate (B86768), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling Dibutyl malate, the use of appropriate personal protective equipment is the first and most critical line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety glasses with side-shields or Face shieldMust conform to EN166 (EU) or be NIOSH (US) approved. A face shield is recommended when there is a splash hazard.[1][2]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[3][4] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection Laboratory coat or Chemical-resistant suitA standard lab coat is suitable for handling small quantities.[3] For larger amounts or in case of splashes, a complete suit protecting against chemicals is advised.[2]
Respiratory Protection Air-purifying respiratorGenerally not required in a well-ventilated area.[3] If vapors or mists are generated, a full-face respirator with multipurpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. Adherence to the following procedural workflow is crucial for maintaining a safe laboratory environment.

1. Pre-Handling and Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Inspect all PPE for integrity before use.[2]

  • Confirm that all containers are properly labeled and sealed.[6]

2. Handling and Use:

  • Avoid direct contact with skin, eyes, and clothing.[1][7]

  • Do not inhale vapors or mists.[1]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Keep containers tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Protect containers from physical damage.[6]

Spill Management Workflow

In the event of a this compound spill, a swift and organized response is critical to mitigate potential hazards. The following diagram outlines the procedural steps for managing a spill.

cluster_spill_response This compound Spill Response Workflow node_evacuate Evacuate Area node_ppe Don Appropriate PPE node_evacuate->node_ppe Secure the area node_contain Contain Spill (use inert absorbent material) node_ppe->node_contain Prevent spreading node_cleanup Clean Up Spill node_contain->node_cleanup Absorb material node_decontaminate Decontaminate Area node_cleanup->node_decontaminate Wash with water node_dispose Dispose of Waste node_decontaminate->node_dispose Follow regulations

Workflow for handling a this compound spill.

Spill Response Steps:

  • Minor Spills: For small quantities, absorb the spill with an inert material like vermiculite (B1170534) or sand.[6] Place the absorbed material into a clean, dry, and sealable container for disposal.[6]

  • Major Spills: For larger spills, immediately evacuate unnecessary personnel.[6] Wear the appropriate protective clothing, including impervious gloves and safety glasses.[6] If possible, shut off all ignition sources and increase ventilation.[6] Contain the spill using sand, earth, or another non-combustible absorbent material.[6] Collect the residue and place it in a labeled drum for disposal.[6] Wash the spill area with large amounts of water.[6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Unused Product: Unused this compound should be treated as hazardous waste.[1] It is recommended to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with a licensed professional waste disposal service.[1][8]

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbents, gloves, clothing) should be placed in a suitable, closed container and disposed of as hazardous waste.[1][2]

  • Containers: Empty containers should be disposed of as unused product. Where possible, recycle containers after consulting with the manufacturer.

  • Regulatory Compliance: Always adhere to federal, state, and local environmental regulations for waste disposal.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl malate
Reactant of Route 2
Reactant of Route 2
Dibutyl malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.